methyl 4-nitro-1H-indole-6-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)6-4-8-7(2-3-11-8)9(5-6)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFOPSZBXKRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646843 | |
| Record name | Methyl 4-nitro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-62-3 | |
| Record name | Methyl 4-nitro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-indole-6-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to methyl 4-nitro-1H-indole-6-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus of this document is the strategic application of the Leimgruber-Batcho indole synthesis, which offers significant advantages in controlling the position of the nitro substituent on the indole core. We will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss an alternative, albeit less regioselective, approach involving direct nitration of a pre-existing indole scaffold. This guide is intended to be a self-validating resource, equipping researchers with the necessary knowledge to confidently execute this synthesis and characterize the target compound.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern on the indole ring system profoundly influences its biological activity. This compound, with its electron-withdrawing groups at the 4- and 6-positions, represents a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antiviral agents, and functional organic materials. The challenge in synthesizing such molecules often lies in achieving precise regiochemical control, particularly during electrophilic substitution reactions on the electron-rich indole ring.
Strategic Approach: The Leimgruber-Batcho Indole Synthesis
For the synthesis of this compound, the Leimgruber-Batcho indole synthesis stands out as the most strategic and reliable method.[1] This powerful reaction constructs the indole ring from an appropriately substituted o-nitrotoluene derivative, thereby ensuring unambiguous placement of the nitro group at the 4-position. This approach circumvents the regioselectivity issues often encountered with the direct nitration of indole-6-carboxylates.
The core principle of the Leimgruber-Batcho synthesis involves two key transformations:
-
Enamine Formation: The acidic methyl group of an o-nitrotoluene is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a highly conjugated enamine.[2]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced, initiating a spontaneous cyclization and elimination to furnish the indole ring.[3]
This sequence is illustrated in the workflow diagram below:
Caption: General workflow of the Leimgruber-Batcho indole synthesis.
Proposed Synthetic Pathway
Our proposed synthesis of this compound commences with the commercially available or readily synthesized starting material, methyl 4-methyl-3,5-dinitrobenzoate. This starting material contains the necessary functionalities in the correct orientation for the Leimgruber-Batcho cyclization to yield the desired product.
The overall synthetic scheme is as follows:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate (Enamine Intermediate)
The first step involves the condensation of methyl 4-methyl-3,5-dinitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The electron-withdrawing nitro groups enhance the acidity of the benzylic protons of the methyl group, facilitating deprotonation and subsequent attack on the electrophilic carbon of DMFDMA.
Experimental Protocol:
-
To a solution of methyl 4-methyl-3,5-dinitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).
-
Heat the reaction mixture at 110-120 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The second step is the reductive cyclization of the enamine intermediate. Catalytic hydrogenation using palladium on carbon is a common and effective method for this transformation.[3] The nitro group is selectively reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond, followed by elimination of dimethylamine to form the aromatic indole ring.
Experimental Protocol:
-
Suspend the crude enamine intermediate from the previous step in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization Data (Predicted)
While a specific literature report with full characterization of the target molecule was not identified, the following data are predicted based on the analysis of closely related structures.
| Property | Predicted Value |
| Appearance | Yellow to orange solid |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 8.3-8.1 (m, 2H), 7.8 (s, 1H), 7.5 (s, 1H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166.0, 142.0, 138.0, 130.0, 125.0, 120.0, 118.0, 115.0, 105.0, 52.5 |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H), 1710-1730 (C=O), 1510-1530 & 1340-1360 (NO₂) |
| MS (ESI) | m/z 221.0 [M+H]⁺, 243.0 [M+Na]⁺ |
Alternative Synthetic Route: Direct Nitration
An alternative approach to the synthesis of this compound is the direct nitration of methyl 1H-indole-6-carboxylate. However, this method is expected to be less regioselective. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at multiple positions, primarily the 3-position.[4] The presence of the deactivating carboxylate group at the 6-position may influence the regioselectivity, but a mixture of isomers (3-, 4-, 5-, and 7-nitro) is likely to be formed, necessitating challenging purification.
A typical nitrating condition would involve a mixture of nitric acid and sulfuric acid at low temperatures.[5]
Caption: Direct nitration of methyl 1H-indole-6-carboxylate.
Given the challenges in controlling the regioselectivity and the subsequent purification, the Leimgruber-Batcho synthesis is the recommended and more robust strategy for obtaining the desired this compound in a pure form.
Conclusion
This technical guide has detailed a reliable and regioselective synthesis of this compound utilizing the Leimgruber-Batcho indole synthesis. By starting with a pre-functionalized aromatic precursor, this method ensures the desired placement of the nitro group at the 4-position of the indole ring. The provided experimental protocols offer a practical framework for researchers to successfully synthesize this valuable building block. While direct nitration presents a shorter theoretical route, it is fraught with regiochemical complexities, making the Leimgruber-Batcho approach the superior choice for achieving high purity and predictable outcomes in the synthesis of this and related substituted indoles.
References
GSK2334470: A Deep Dive into the Potent and Specific PDK1 Inhibitor
Introduction: Targeting a Master Regulator in Cell Signaling
In the intricate web of cellular signaling, 3-phosphoinositide-dependent protein kinase 1 (PDK1) emerges as a critical node, a master regulator that orchestrates the activity of a host of downstream kinases. These kinases, part of the AGC kinase family (including PKA, PKG, and PKC isozymes), are central to a multitude of cellular processes, from proliferation and survival to metabolism. The aberrant activation of the PDK1 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.
This technical guide provides an in-depth exploration of GSK2334470, a small molecule inhibitor renowned for its high potency and specificity towards PDK1. We will delve into its mechanism of action, its impact on downstream signaling cascades, and its application as a powerful research tool to dissect the multifaceted roles of PDK1 in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GSK2334470's properties and its utility in the laboratory.
Core Properties and Mechanism of Action
GSK2334470 is a potent and highly specific inhibitor of PDK1, exhibiting an IC50 of approximately 10 nM in cell-free assays.[1][2] Its specificity is a key attribute; it shows no significant activity against a panel of 93 other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher than its IC50 for PDK1.[3][4] This remarkable selectivity makes GSK2334470 an invaluable tool for probing the specific functions of PDK1 with minimal off-target effects.
The primary mechanism of action of GSK2334470 is the direct inhibition of the catalytic activity of PDK1. By binding to PDK1, it prevents the phosphorylation of the T-loop (activation loop) of its downstream substrates. This single act of inhibition sets off a cascade of downstream effects, effectively silencing the signaling pathways that rely on PDK1 for their activation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227911-45-6 (for GSK2334470) | [1] |
| Molecular Formula | C25H34N8O | [5] |
| Molecular Weight | 462.59 g/mol | [2][5] |
| Solubility | ≥46.3 mg/mL in DMSO; Insoluble in H2O; ≥9.6 mg/mL in EtOH | [5] |
Note: The CAS number 1000343-62-3 is sometimes erroneously associated with GSK2334470. However, more reliable chemical suppliers link 1000343-62-3 to 4-Nitro-6-indolecarboxylic acid methyl ester.[6][7][8][9]
Impact on Downstream Signaling Pathways
The inhibition of PDK1 by GSK2334470 leads to a profound and predictable disruption of key signaling pathways that govern cell fate. The primary targets of PDK1 are members of the AGC kinase family, and GSK2334470 effectively abrogates their activation.
The PI3K/Akt/mTOR Pathway
One of the most well-characterized pathways regulated by PDK1 is the PI3K/Akt/mTOR pathway, a central signaling axis in cancer. GSK2334470 has been shown to:
-
Inhibit Akt Activation: It blocks the PDK1-mediated phosphorylation of Akt at Threonine 308 (Thr308), a critical step for Akt activation.[3][10] However, the extent of Akt inhibition can be influenced by the cellular context. In cells with high activation of the PI3K pathway (e.g., those lacking the tumor suppressor PTEN), GSK2334470 may only partially inhibit Akt activation.[5][10]
-
Suppress mTORC1 Activity: By inhibiting the upstream activator Akt, GSK2334470 indirectly leads to the downregulation of mTOR complex 1 (mTORC1) activity.[10][11] This is evidenced by the reduced phosphorylation of mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1.
Other Key Downstream Targets
Beyond the Akt pathway, GSK2334470 impacts a broader range of PDK1 substrates:
-
Serum- and Glucocorticoid-induced Kinase (SGK): GSK2334470 potently inhibits the T-loop phosphorylation and activation of SGK isoforms.[2][3]
-
p70 Ribosomal S6 Kinase (S6K1): The activation of S6K1 is effectively ablated by GSK2334470.[3][12]
-
p90 Ribosomal S6 Kinase (RSK): GSK2334470 also suppresses the T-loop phosphorylation and activation of RSK2, another direct target of PDK1.[3][12]
The following diagram illustrates the central role of PDK1 and the inhibitory effect of GSK2334470 on downstream signaling.
Figure 1: The PDK1 signaling pathway and the inhibitory action of GSK2334470.
Applications in Research and Drug Development
The high specificity and potency of GSK2334470 make it an indispensable tool for a variety of research applications:
-
Target Validation: GSK2334470 can be used to validate PDK1 as a therapeutic target in various disease models, particularly in cancer. Studies have shown its anti-tumor activity in multiple myeloma and renal cell carcinoma.[10][13]
-
Dissecting Signaling Pathways: Researchers can use GSK2334470 to elucidate the specific roles of PDK1 in complex signaling networks. By selectively inhibiting PDK1, one can observe the downstream consequences and untangle the contributions of this kinase to cellular processes.
-
Drug Discovery: GSK2334470 serves as a reference compound in the development of novel PDK1 inhibitors. Its well-characterized profile provides a benchmark for the evaluation of new chemical entities.
-
Combination Therapies: Research suggests that combining GSK2334470 with inhibitors of other signaling pathways, such as mTOR inhibitors (e.g., PP242), can lead to synergistic anti-cancer effects.[10][11] This highlights its potential in combinatorial drug strategies.
Experimental Protocols
The following protocols are provided as a starting point for researchers using GSK2334470. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of GSK2334470 against PDK1 in a cell-free system.
Materials:
-
Recombinant active PDK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Substrate (e.g., Crosstide peptide)
-
[γ-³²P]ATP
-
GSK2334470 (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of GSK2334470 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a microcentrifuge tube, combine the kinase buffer, recombinant PDK1 enzyme, and the desired concentration of GSK2334470 or DMSO (vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of GSK2334470 and determine the IC50 value.
Figure 2: Workflow for an in vitro kinase assay with GSK2334470.
Cell-Based Assay for PDK1 Pathway Inhibition
This protocol outlines a method to assess the effect of GSK2334470 on the phosphorylation of downstream targets in cultured cells using Western blotting.
Materials:
-
Cell line of interest (e.g., HEK-293, U87)
-
Complete cell culture medium
-
Serum-free medium
-
GSK2334470 (dissolved in DMSO)
-
Growth factor (e.g., IGF-1) or serum for stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-Akt, anti-phospho-S6K, anti-S6K)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of GSK2334470 (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) or serum for 15-30 minutes to activate the PDK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of GSK2334470 on protein phosphorylation.
Figure 3: Workflow for a cell-based Western blot analysis.
Conclusion
GSK2334470 has been firmly established as a highly potent and specific inhibitor of PDK1. Its well-defined mechanism of action and its profound impact on key cellular signaling pathways have made it an invaluable tool for the scientific community. For researchers in both academic and industrial settings, GSK2334470 offers a reliable and precise means to investigate the intricate roles of PDK1 in cellular physiology and pathology. As our understanding of the PDK1 signaling network continues to evolve, the utility of this exceptional small molecule inhibitor in advancing biological discovery and informing drug development strategies is set to expand even further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-NITRO-6-INDOLECARBOXYLIC ACID METHYL ESTER | 1000343-62-3 [chemicalbook.com]
- 8. 1000343-62-3|Methyl 4-nitro-1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]
- 9. CAS numbers | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]
A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Nitroindole Compounds
This guide provides an in-depth exploration of nitroindole compounds, from their discovery and rare natural origins to the robust synthetic methodologies and sophisticated analytical techniques that underpin their study. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical protocols with the causal reasoning behind experimental choices, offering a self-validating framework for the investigation of this significant class of molecules.
Introduction: The Enigmatic Nitroindoles
Indole alkaloids represent a vast and structurally diverse family of natural products, many of which possess profound biological activities.[1][2] Within this family, nitroindoles are a unique and relatively rare subclass. The introduction of a nitro (–NO₂) group, a powerful electron-withdrawing moiety, dramatically alters the electronic properties of the indole ring, influencing its reactivity and biological interactions.[3] While most known nitroaromatic compounds are synthetic in origin, arising from the extensive use of nitration in industrial chemistry, nature has also sparingly employed this functional group.[3][4] This guide will traverse the landscape of both naturally occurring and synthetic nitroindoles, providing a comprehensive technical overview for their study.
Part 1: Discovery and Natural Occurrence of Nitroindole Scaffolds
The history of nitroindoles is primarily rooted in synthetic chemistry, with early reports focusing on the direct nitration of the indole nucleus.[5][6][7] These studies laid the groundwork for accessing various isomers, such as 4-, 5-, 6-, and 7-nitroindole, which have since become crucial building blocks in medicinal chemistry.[8][9][10]
While the majority of nitroindoles are products of laboratory synthesis, the nitro-functionalized indole core does appear in nature, albeit rarely.[11][12] The biosynthesis of nitro compounds in nature is thought to occur primarily through the oxidation of amino groups or via the action of nitric oxide synthase.[12] A prominent example of a naturally occurring nitroindole derivative is found in nitrated tryptophan.
Naturally Occurring Nitro-Tryptophan Derivatives:
-
6-Nitro-L-tryptophan: This compound has been prepared synthetically for use as a spectroscopic probe to study tryptophan-binding proteins.[13] Its synthesis involves the nitration of L-tryptophan using nitric acid in glacial acetic acid.[13]
-
In vivo Nitration of Tryptophan: Reactive nitrogen species in biological systems can lead to the post-translational modification of proteins, including the nitration of tryptophan residues.[14][15] For instance, a novel modified amino acid, 5-hydroxy-6-nitro-tryptophan, was identified in the mitochondrial protein succinyl-CoA:3-oxoacid CoA transferase (SCOT) in the rat heart, with its accumulation increasing with age.[14][16]
The discovery of these in vivo nitrated tryptophan derivatives underscores a biological role for the nitroindole scaffold and provides a compelling case for the development of robust isolation and characterization methodologies.
Part 2: Isolation and Purification Strategies
The isolation of nitroindole compounds from their source, whether a natural matrix or a synthetic reaction mixture, requires a systematic approach that leverages their physicochemical properties. Due to the rarity of well-documented isolation protocols for naturally occurring nitroindoles, this section presents a representative, bioactivity-guided workflow for the isolation of a hypothetical polar nitroindole metabolite from a fungal culture, based on established principles for separating amino acid-like compounds.
Foundational Principles: The "Why" Behind the "How"
The choice of extraction and chromatographic methods is dictated by the polarity and chemical stability of the target nitroindole. The indole nucleus is largely nonpolar, but the addition of a nitro group, and potentially other polar functional groups (like the amino and carboxylic acid groups in nitro-tryptophan), imparts significant polarity.[4]
-
Solvent Selection for Extraction: The principle of "like dissolves like" governs the initial extraction. For polar nitroindoles from a biological matrix (e.g., a fungal broth or mycelial mass), polar solvents are required. Methanol or ethanol are often chosen for their ability to disrupt cell membranes and solubilize a broad range of metabolites. An aqueous buffer might be used for extracellular products. The choice of solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of interfering substances.[17][18]
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for purifying polar to moderately nonpolar compounds.[4][19]
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is commonly used. Its long alkyl chains provide a nonpolar environment that retains compounds based on their hydrophobicity.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating complex mixtures containing compounds of varying polarities.[20] For acidic compounds like nitro-tryptophan, the addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[21]
-
Representative Protocol: Bioactivity-Guided Isolation of a Polar Nitroindole from a Fungal Culture
This protocol outlines a hypothetical workflow for isolating a tyrosinase-inhibiting nitroindole, inspired by the discovery of bioactive compounds in fungi.[22]
Step 1: Extraction
-
Culture Preparation: Grow the fungal strain in a suitable liquid medium until secondary metabolite production is maximal. Separate the mycelia from the broth by filtration.
-
Mycelial Extraction: Lyophilize (freeze-dry) the mycelial mass. Macerate the dried mycelia in methanol (e.g., 10 mL of solvent per gram of dry weight) and sonicate for 30 minutes. Repeat this process three times.
-
Broth Extraction: If the bioactive compound is secreted into the medium, perform a liquid-liquid extraction of the culture broth using a solvent of intermediate polarity, such as ethyl acetate, to capture a range of metabolites.
-
Concentration: Combine the methanolic extracts (or ethyl acetate extracts) and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
Step 2: Bioassay-Guided Fractionation
-
Initial Screening: Test the crude mycelial and broth extracts for the desired biological activity (e.g., tyrosinase inhibition). Proceed with the most active extract.
-
Solid-Phase Extraction (SPE): Resuspend the active crude extract in water and load it onto a C18 SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities like salts.
-
Elute the compounds with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).
-
-
Activity Testing: Test each fraction for biological activity. Identify the most active fraction(s) for further purification.
Step 3: High-Performance Liquid Chromatography (HPLC) Purification
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 5% B to 95% B over 40 minutes.
-
Detection: UV detector, monitoring at wavelengths relevant to nitroindoles (typically in the 300-400 nm range).[23]
-
Fraction Collection: Collect peaks based on the UV chromatogram.
-
Final Purity Check: Analyze the collected fractions using analytical HPLC to assess purity. Test the pure compound in the bioassay to confirm activity.
Caption: Bioactivity-guided isolation workflow for a nitroindole compound.
Part 3: Synthesis of Nitroindole Building Blocks
Given the scarcity of nitroindoles in nature, chemical synthesis is the primary route to access these valuable compounds. The direct nitration of indole is challenging due to the acid-sensitivity of the indole ring and the potential for multiple nitration products. More controlled and regioselective methods have been developed.[24][25]
Representative Protocol: Synthesis of 4-Nitroindole
This protocol is based on a well-established method for the synthesis of 4-nitroindole, which can be adapted for other isomers.[19]
Step 1: Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
Combine 2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture (e.g., to 120°C) and distill off the ethanol that is formed.
-
After the reaction is complete, purify the resulting imidate ester by vacuum distillation.
Step 2: Cyclization to 4-Nitroindole
-
Prepare a solution of potassium ethoxide in absolute ethanol.
-
Add a solution of the imidate ester from Step 1 and diethyl oxalate in an anhydrous solvent (e.g., diethyl ether) to the potassium ethoxide solution at a low temperature (e.g., -10°C).
-
Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with an acid (e.g., sulfuric acid) and heat the mixture to effect cyclization and decarboxylation.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude 4-nitroindole by sublimation or recrystallization from a suitable solvent like methanol or ethanol.[19]
Caption: Synthetic pathway for the preparation of 4-nitroindole.
Part 4: Analytical Characterization
The unambiguous identification of a nitroindole isomer requires a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Isomer | Key Observations |
| UV/Vis Spectroscopy | 3-Nitroindole | Broad absorption peak in the 300-400 nm range.[23] |
| 4-Nitroindole | Absorption extends furthest into the visible range compared to other isomers.[23] | |
| 6-Nitroindole | Two absorption maxima in the 300-400 nm range.[23] | |
| Mass Spectrometry (EI) | 3-Nitroindole | Parent ion (m/z 162), fragment ions corresponding to the loss of NO (m/z 132) and NO₂ (m/z 116).[23] |
| 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes (FAB) | Characteristic molecular ion peak (M+1) and predictable fragmentation patterns.[14] | |
| ¹H NMR Spectroscopy | 4-Nitroindole | Specific chemical shifts and coupling constants for the aromatic and indole ring protons. |
| ¹³C NMR Spectroscopy | 5-Nitroindole | Distinct signals for each carbon atom in the molecule, influenced by the electron-withdrawing nitro group. |
Detailed Methodologies
-
UV/Vis Spectroscopy:
-
Protocol: Dissolve a small amount of the purified compound in a UV-transparent solvent (e.g., methanol or ethanol). Record the absorption spectrum from 200 to 700 nm using a spectrophotometer.
-
Causality: The extended π-system of the indole ring, in conjugation with the nitro group, gives rise to characteristic absorptions in the UV and visible regions. The position of the nitro group on the benzene ring influences the electronic transitions, resulting in distinct spectra for each isomer, which can be used for preliminary identification.[23]
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce the sample into a mass spectrometer (e.g., via direct infusion for ESI-MS or after separation by GC or LC). For electron ionization (EI), a common technique in GC-MS, the sample is bombarded with high-energy electrons.
-
Causality: The molecular ion peak confirms the molecular weight of the compound (162.15 g/mol for nitroindole). The high-energy ionization process causes the molecular ion to fragment in a predictable manner. The loss of the nitro group (–NO₂, 46 Da) or nitric oxide (–NO, 30 Da) are characteristic fragmentation pathways for nitroaromatic compounds and provide strong evidence for the presence of the nitro group.[14][23] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.
-
Causality: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The chemical shift (position) of each proton signal, its integration (area), and its splitting pattern (multiplicity) provide detailed information about the electronic environment and neighboring protons. The electron-withdrawing nitro group deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).
-
¹³C NMR: The chemical shift of each carbon provides information about its hybridization and electronic environment. The carbon atom directly attached to the nitro group will be significantly downfield.
-
-
Part 5: Biological Activities and Therapeutic Potential
Nitroindoles have emerged as a "privileged scaffold" in medicinal chemistry, with derivatives showing promise in several therapeutic areas.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole is a well-known and potent inhibitor of nNOS.[26] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors attractive therapeutic candidates. The 7-nitroindole core serves as a key pharmacophore for binding to the active site of the enzyme.
-
Anticancer Activity via G-Quadruplex Binding: Certain 5-nitroindole derivatives have been developed as ligands that bind to and stabilize G-quadruplex (G4) DNA structures.[15][27] These non-canonical DNA structures are found in the promoter regions of oncogenes, such as c-Myc.[28] Stabilization of the G4 structure can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and the suppression of tumor growth.[15][28]
Caption: Mechanism of anticancer activity of 5-nitroindole derivatives.
Conclusion
The study of nitroindole compounds, while historically dominated by synthetic chemistry, is continually enriched by the discovery of their roles in biological systems. This guide has provided a structured, technically detailed framework for their investigation, from isolation and synthesis to definitive characterization and the exploration of their therapeutic potential. By understanding the causal relationships between the structure of these molecules and the experimental choices made in their study, researchers are better equipped to unlock the full potential of this fascinating and potent class of compounds.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. goldbio.com [goldbio.com]
- 9. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Naturally-occurring nitro compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 6-Nitro-L-tryptophan: a novel spectroscopic probe of trp aporepressor and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and characterization of in vivo nitration and oxidation of tryptophan residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A review on indole synthesis from nitroarenes: classical to modern approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 4-nitro-1H-indole-6-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for methyl 4-nitro-1H-indole-6-carboxylate, a compound of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the compound's spectral characteristics. By dissecting the influence of the nitro and methyl carboxylate substituents on the core indole scaffold, we offer a robust framework for the identification and structural verification of this and related molecules. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of the spectroscopic properties of novel heterocyclic compounds.
Introduction and Molecular Structure
This compound is a disubstituted indole derivative featuring an electron-withdrawing nitro group at the C4 position and a methyl carboxylate group at the C6 position. The strategic placement of these functional groups is expected to significantly modulate the electronic environment of the indole ring system, influencing its reactivity and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for quality control in developmental pipelines.
This guide will systematically predict and rationalize the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this molecule. The predictions are grounded in the analysis of substituent effects and comparison with data from analogous structures, particularly other substituted nitroindoles and indole carboxylates.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each of the aromatic and substituent protons. The chemical shifts will be governed by the anisotropic effects of the indole ring and the strong electron-withdrawing nature of the nitro group, which will significantly deshield nearby protons.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~11.5 - 12.5 | br s | - | The N-H proton of indoles is typically downfield and broad. The presence of two electron-withdrawing groups will further deshield this proton. |
| H7 | ~8.0 - 8.5 | d | ~1.0-2.0 | H7 is ortho to the electron-withdrawing nitro group at C4, leading to significant deshielding. It will exhibit a small meta-coupling to H5. |
| H5 | ~7.8 - 8.2 | d | ~1.0-2.0 | H5 is ortho to the methyl carboxylate group and meta to the nitro group. It is expected to be deshielded and show meta-coupling to H7. |
| H2 | ~7.5 - 7.8 | t or dd | ~2.0-3.0 | The chemical shift of H2 in indoles is sensitive to substituents on the benzene ring. It will show coupling to H3 and the N-H proton. |
| H3 | ~6.8 - 7.2 | t or dd | ~2.0-3.0 | H3 is typically the most upfield of the indole ring protons and will show coupling to H2 and the N-H proton. |
| O-CH₃ | ~3.9 - 4.1 | s | - | The methyl protons of the ester group are expected in this region, appearing as a sharp singlet. |
Predicted in DMSO-d₆
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be strongly influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165 - 170 | The carbonyl carbon of the methyl ester. |
| C4 | ~140 - 145 | Carbon bearing the nitro group, significantly deshielded. |
| C7a | ~135 - 140 | A quaternary carbon in the indole ring. |
| C6 | ~130 - 135 | Carbon bearing the methyl carboxylate group. |
| C3a | ~128 - 132 | A quaternary carbon in the indole ring. |
| C2 | ~125 - 130 | The chemical shift of C2 is influenced by the benzene ring substituents. |
| C7 | ~120 - 125 | Deshielded due to proximity to the nitro group. |
| C5 | ~115 - 120 | Influenced by both the nitro and ester groups. |
| C3 | ~102 - 107 | Typically the most shielded of the indole ring carbons. |
| O-CH₃ | ~52 - 55 | The methyl carbon of the ester group. |
Predicted in DMSO-d₆
Mass Spectrometry: Fragmentation and Molecular Weight
Electron Ionization Mass Spectrometry (EI-MS) is expected to provide the molecular weight and key structural information through characteristic fragmentation patterns. The presence of the nitro group is anticipated to direct some of the primary fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Acquire a full scan mass spectrum.
Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
-
Molecular Ion [M]⁺˙ (m/z 234): This should be observable, confirming the molecular weight.
-
[M-OCH₃]⁺ (m/z 203): Loss of the methoxy radical from the ester group.
-
[M-NO₂]⁺ (m/z 188): A common fragmentation for nitroaromatic compounds.[1]
-
[M-COOCH₃]⁺ (m/z 175): Loss of the entire methyl carboxylate radical.
Infrared (IR) Spectroscopy: Functional Group Identification
The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The characteristic vibrations of the N-H, C=O, and NO₂ groups are expected to be prominent.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film from a solvent cast.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| ~3400 - 3300 | N-H stretch | Medium | Typical for the indole N-H group. |
| ~1725 - 1700 | C=O stretch | Strong | Characteristic of the ester carbonyl group. Conjugation with the aromatic ring lowers the frequency.[2][3] |
| ~1530 - 1500 | Asymmetric NO₂ stretch | Strong | A characteristic strong absorption for aromatic nitro compounds.[4][5] |
| ~1350 - 1320 | Symmetric NO₂ stretch | Strong | The second characteristic strong absorption for aromatic nitro compounds.[4][5] |
| ~1300 - 1200 | C-O stretch | Strong | From the ester group. |
| ~1600 - 1450 | C=C aromatic stretch | Medium-Weak | Vibrations of the indole ring. |
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the underlying scientific rationale, offer a powerful tool for researchers in the synthesis and characterization of this and structurally related compounds. By understanding the expected spectral features, scientists can more confidently and efficiently confirm the identity and purity of their target molecules, accelerating the pace of research and development.
References
Unlocking the Therapeutic Promise of Methyl 4-Nitro-1H-indole-6-carboxylate: A Technical Guide to Investigating its Biological Activity
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for numerous therapeutic agents.[1][2][3] The introduction of a nitro group to this privileged structure can significantly modulate its biological profile, often imparting potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of a specific, yet under-investigated molecule: methyl 4-nitro-1H-indole-6-carboxylate. While direct studies on this compound are limited, this document synthesizes data from structurally related nitroindole and indole-6-carboxylate derivatives to postulate its therapeutic potential and provides detailed, field-proven methodologies for its empirical validation.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a recurring motif in a multitude of FDA-approved drugs, highlighting its clinical significance.[7] Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7] The addition of a nitro group, a potent electron-withdrawing moiety, can enhance these biological activities.[5][6] Specifically, substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities against various cancer cell lines.[8] These compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS).[8][9]
This compound combines the key features of a nitro-substituted indole with a carboxylate group at the 6-position. While the 4-nitro substitution is less common in reported literature than the 5-nitro substitution, its influence on biological activity warrants investigation. The carboxylate moiety can be a site for further chemical modification to improve pharmacokinetic properties.[10] This guide, therefore, outlines a systematic approach to characterizing the potential anticancer, antimicrobial, and anti-inflammatory activities of this promising, yet uncharacterized, molecule.
Postulated Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on related compounds, we can formulate several hypotheses regarding the potential biological activities of this compound.
Anticancer Potential: A Multi-pronged Attack on Malignancy
The primary hypothesized activity of this compound is as an anticancer agent. The nitro group is a key pharmacophore in several anticancer drugs.[6]
Hypothesized Mechanisms of Action:
-
Targeting G-Quadruplex DNA: Similar to 5-nitroindole derivatives that bind to the c-Myc promoter G-quadruplex, the 4-nitro analogue may also exhibit this binding affinity, leading to the downregulation of the c-Myc oncogene.[8][9]
-
Induction of Oxidative Stress: The nitro group can be metabolically reduced to form radical anions, leading to an increase in reactive oxygen species (ROS) within cancer cells, ultimately triggering apoptosis.[9]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, the compound may induce arrest at various phases, such as the G1 or sub-G1 phase, preventing cancer cell proliferation.[8][9]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. chesci.com [chesci.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Characterization of Methyl 4-nitro-1H-indole-6-carboxylate
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group to the indole ring can significantly modulate its electronic properties and biological function, making nitroindoles a subject of intense research in drug discovery. This technical guide provides a comprehensive overview of the molecular structure and characterization of a specific nitroindole derivative, methyl 4-nitro-1H-indole-6-carboxylate. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies, detailed spectroscopic analysis, and structural elucidation of this compound, providing both theoretical understanding and practical experimental insights.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a bicyclic indole core, with a nitro group substituted at the C4 position and a methyl carboxylate group at the C6 position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₈N₂O₄ | Based on structural formula |
| Molecular Weight | 220.18 g/mol | Calculated from the molecular formula |
| Appearance | Likely a yellow or brownish solid | Nitroaromatic compounds are often colored. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The indole and nitro groups confer some polarity, but the overall structure is largely nonpolar. |
| Melting Point | Expected to be a solid with a relatively high melting point. | The planar structure and potential for intermolecular interactions suggest a stable crystal lattice. |
Synthesis of this compound
Proposed Synthetic Workflow
An In-depth Technical Guide on the Solubility of Methyl 4-nitro-1H-indole-6-carboxylate
This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4-nitro-1H-indole-6-carboxylate, a key intermediate in various synthetic pathways and a molecule of interest in medicinal chemistry. Recognizing the critical role of solubility in drug development, from formulation to bioavailability, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust framework for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior throughout the drug development lifecycle. For a compound like this compound, understanding its solubility profile is essential for designing effective purification strategies, developing stable formulations, and ensuring predictable in vivo performance. Poor aqueous solubility, in particular, can be a major impediment to achieving desired therapeutic outcomes. This guide will, therefore, explore the predicted solubility of this compound across a range of common solvents and provide detailed protocols for its empirical determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The molecular structure of this compound, with its indole ring, nitro group, and methyl ester functionality, presents a unique combination of polar and nonpolar characteristics that will govern its interactions with different solvents.
Molecular Structure of this compound:
Based on its structure, we can anticipate the following interactions:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The indole N-H, the nitro group's oxygen atoms, and the carbonyl oxygen of the ester can all participate in hydrogen bonding. However, the largely aromatic and nonpolar indole core is expected to limit solubility in highly polar solvents like water. We can predict low to moderate solubility in this class, likely increasing as the alkyl chain of the alcohol solvent increases (methanol > ethanol).[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide array of organic molecules.[4] It is anticipated that this compound will exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and primarily interact through weak van der Waals forces. Due to the presence of multiple polar functional groups, the compound is expected to have very low solubility in nonpolar solvents.[1]
The following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar functional groups (N-H, NO₂, C=O) can engage in hydrogen bonding, but the aromatic core limits overall aqueous solubility. Solubility is expected to be higher in alcohols compared to water.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar functional groups through dipole-dipole interactions and hydrogen bond acceptance.[4] |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low | The significant polarity of the solute molecule is not well-matched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions.[1][5] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following sections detail established protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be rapidly performed to classify the compound's behavior in various solvents. This method is useful for initial solvent screening.
Protocol for Qualitative Solubility Testing: [6][7]
-
Preparation: Add approximately 2-5 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.1 mL of the chosen solvent to the test tube.
-
Observation: Vigorously agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another 0.1 mL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1 mL.
-
Classification:
-
Soluble: The compound dissolves completely.
-
Slightly Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium solubility method, often referred to as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound.[8]
Protocol for Shake-Flask Solubility Determination:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[8]
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.
The following diagram illustrates the workflow for the quantitative shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
Discussion and Implications for Drug Development
The predicted solubility profile of this compound—high solubility in polar aprotic solvents and limited solubility in aqueous and nonpolar media—has significant implications for its use in drug discovery and development.
-
Synthetic Chemistry: The high solubility in solvents like DMSO and DMF makes them excellent choices for reaction media.
-
Purification: The differential solubility can be exploited for purification by crystallization. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature would be ideal.
-
Formulation: The anticipated low aqueous solubility will likely present a challenge for developing oral or parenteral formulations. Strategies such as co-solvents, salt formation (if applicable), or advanced formulation technologies like amorphous solid dispersions may be necessary to enhance its bioavailability.
-
In Vitro Assays: For biological screening, stock solutions are typically prepared in DMSO.[9] It is crucial to be aware of the potential for the compound to precipitate when diluted into aqueous assay buffers.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solubility factors when choosing a solvent [labclinics.com]
- 4. benchchem.com [benchchem.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into Methyl 4-Nitro-1H-Indole-6-Carboxylate: An In-Silico Blueprint for Drug Discovery
Abstract
The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of a nitro group can significantly modulate a molecule's physicochemical and biological properties, often enhancing its therapeutic potential. This technical guide provides a comprehensive theoretical evaluation of a novel compound, methyl 4-nitro-1H-indole-6-carboxylate, through a rigorous in-silico drug discovery workflow. By leveraging Density Functional Theory (DFT), conceptual DFT, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, and molecular docking simulations, we elucidate the molecule's structural, electronic, and pharmacokinetic characteristics, and predict its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the computational assessment of novel chemical entities and demonstrating the causal logic behind key methodological choices in modern drug design.
The Strategic Imperative for In-Silico Analysis in Early-Phase Drug Discovery
The journey from a promising molecule to a market-approved drug is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[1] The "fail early, fail cheap" paradigm has therefore become a guiding principle in pharmaceutical research, emphasizing the need to identify and discard unpromising candidates at the earliest stages.[2] Computational chemistry and molecular modeling have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to predict a molecule's properties before committing resources to synthesis and experimental testing.[3][4]
This guide focuses on this compound, a molecule combining three key pharmacophoric features: the privileged indole nucleus, a reactivity-modulating nitro group, and a carboxylate ester for potential hydrogen bonding and metabolic modulation. While the indole core is celebrated for its wide range of biological activities, the nitro group adds a layer of complexity and opportunity.[5] It can act as a potent electron-withdrawing group, influencing the molecule's electronic distribution and interaction potential, and in some contexts, can be bioreduced in hypoxic environments (e.g., solid tumors) to generate cytotoxic species, a strategy employed in certain anticancer drugs.
By systematically applying a suite of computational methods, we aim to construct a comprehensive profile of this molecule, providing a robust, data-driven foundation for subsequent experimental validation.
Figure 1: A generalized workflow for in-silico drug discovery, outlining the progression from molecular design to experimental validation.
Quantum Mechanical Characterization: Unveiling Electronic and Reactive Properties
To understand the intrinsic properties of this compound, we employ Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[6]
Protocol: DFT Calculations
-
Structure Generation: The 2D structure of this compound is drawn and converted to a 3D conformation.
-
Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent property calculations depend on an accurate molecular geometry.[7]
-
Method: DFT
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Rationale: B3LYP is a widely used and well-validated functional that has demonstrated high accuracy for the geometry and electronic properties of a broad range of organic molecules.[8]
-
Basis Set: 6-311++G(d,p). Rationale: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling systems with potential non-covalent interactions and lone pairs. The (d,p) polarization functions allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[9][10]
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. Rationale: This step serves two purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and second, to derive thermodynamic properties.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Figure 2: Workflow for Density Functional Theory (DFT) calculations.
Frontier Molecular Orbitals (HOMO & LUMO) and Chemical Reactivity
The HOMO and LUMO, collectively known as frontier molecular orbitals, are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[11] The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[12] For drug-like compounds, an optimal gap of 4 to 8 eV is often considered a balance between stability and the necessary reactivity for biological interactions.[13]
The distribution of these orbitals reveals the most probable sites for reaction. For this compound, we would anticipate the HOMO to be localized primarily on the electron-rich indole ring system, while the LUMO would likely be concentrated on the electron-deficient nitro group and the conjugated system, marking these as the primary sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions of positive and negative electrostatic potential. This is invaluable for predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[12]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), typically associated with lone pairs on heteroatoms (e.g., the oxygen atoms of the nitro and carboxylate groups). These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue Regions: Indicate positive potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms (e.g., the N-H proton of the indole ring). These are sites for nucleophilic attack and are potential hydrogen bond donors.
Conceptual DFT: Quantifying Reactivity
From the HOMO and LUMO energies, we can derive several global reactivity descriptors based on Conceptual DFT, which provides a quantitative framework for chemical reactivity.[14][15][16]
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; a measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Table 1: Key global reactivity descriptors derived from Conceptual DFT.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical and biological systems.
In-Silico Pharmacokinetics and Toxicity (ADMET) Profiling
A molecule's therapeutic potential is critically dependent on its ADMET properties. Early in-silico prediction of these parameters is essential for identifying potential liabilities.[1][17] Numerous web-based tools, such as SwissADME and pkCSM, utilize machine learning models trained on large datasets of experimental data to provide rapid predictions.[18]
Protocol: ADMET Prediction
-
Input: The simplified molecular-input line-entry system (SMILES) string of the optimized this compound structure is generated.
-
Submission: The SMILES string is submitted to a validated online ADMET prediction server (e.g., SwissADME).
-
Analysis: The output is analyzed, focusing on key parameters related to pharmacokinetics and drug-likeness.
Predicted ADMET Properties
The following table summarizes the key ADMET parameters that would be evaluated for this compound.
| Property Class | Parameter | Significance | Acceptable Range (Typical) |
| Physicochemical | Molecular Weight | Size and permeability | < 500 g/mol |
| LogP (Lipophilicity) | Membrane permeability & solubility | -0.4 to +5.6 | |
| Topological Polar Surface Area (TPSA) | Cell permeability | < 140 Ų | |
| Lipinski's Rule of Five | H-bond Donors | Membrane permeability | ≤ 5 |
| H-bond Acceptors | Membrane permeability | ≤ 10 | |
| Water Solubility | LogS | Bioavailability and formulation | > -6 |
| Pharmacokinetics | GI Absorption | Oral bioavailability | High |
| BBB Permeant | CNS activity/toxicity | No (unless desired) | |
| CYP Inhibitor (e.g., 2D6, 3A4) | Drug-drug interactions | No | |
| Drug-Likeness | Bioavailability Score | Overall probability of being a drug | > 0.5 |
| Toxicity | AMES Toxicity | Mutagenicity | No |
| hERG I Inhibitor | Cardiotoxicity risk | No |
Table 2: Key ADMET parameters for in-silico evaluation.
A favorable ADMET profile, characterized by good solubility and permeability, no major toxicity flags, and adherence to drug-likeness rules like Lipinski's, would strongly support the advancement of the molecule to the next stage of investigation.
Molecular Docking: Predicting Target-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein.[19][20] This method is central to structure-based drug design, allowing for the rationalization of biological activity and the generation of hypotheses about the mechanism of action.[21]
Target Selection
Given the prevalence of indole derivatives as kinase inhibitors, a relevant target for this theoretical study is Protein Kinase B (Akt1) , a serine/threonine kinase that is a key node in cell signaling pathways regulating cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers. For this study, we select the crystal structure of human Akt1 in complex with an inhibitor (PDB ID: 3O96) from the RCSB Protein Data Bank.[22]
Rationale for Target Selection: The choice of a protein target should be based on its therapeutic relevance and the chemical class of the molecule being studied. High-resolution crystal structures with a co-crystallized ligand are preferred as they provide a validated binding pocket.[23]
Protocol: Molecular Docking
Figure 3: Step-by-step workflow for a typical molecular docking experiment.
-
Receptor Preparation: The PDB file (3O96) is downloaded. Water molecules and the original co-crystallized ligand are removed. Polar hydrogens and Gasteiger charges are added to the protein structure. The file is saved in the PDBQT format, which includes atomic charge and type information required by the docking software.
-
Ligand Preparation: The DFT-optimized structure of this compound is used. Charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking. The ligand is also saved in the PDBQT format.
-
Grid Box Definition: A three-dimensional grid is defined around the known active site of Akt1, guided by the position of the co-crystallized inhibitor. This box defines the search space for the ligand docking.
-
Docking Simulation: AutoDock Vina is used to perform the docking. Rationale: Vina is a widely used, computationally efficient, and accurate docking program that uses a Lamarckian genetic algorithm to explore ligand conformations and a sophisticated scoring function to rank them.[24]
-
Results Analysis: The output provides multiple binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. This top pose is visualized to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the amino acid residues of the active site.
Interpreting Docking Results
A successful docking result is characterized by a low binding energy score and a binding pose that forms key, stabilizing interactions with the protein's active site.
| Parameter | Description | Favorable Indication |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | More negative values (e.g., < -7.0 kcal/mol) |
| Hydrogen Bonds | H-bonds between ligand and protein residues. | Presence of 1 or more with key residues. |
| Hydrophobic Interactions | Interactions with non-polar residues. | Engagement with hydrophobic pockets. |
| π-Interactions | π-π stacking or T-stacking with aromatic residues. | Present if aromatic rings are in proximity. |
Table 3: Key parameters for the interpretation of molecular docking results.
For our molecule, we would hypothesize that the indole N-H group could act as a hydrogen bond donor, while the oxygens of the nitro and carboxylate groups could act as hydrogen bond acceptors. The indole ring itself is well-suited for hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the active site.
Synthesis and Conclusion
This in-depth theoretical guide outlines a systematic computational workflow to characterize this compound as a potential drug candidate. The multi-faceted approach, integrating quantum mechanics, ADMET prediction, and molecular docking, provides a holistic view of the molecule's potential.
-
DFT calculations would reveal its stable conformation, electronic properties, and reactive sites, suggesting a stable molecule with distinct regions for electrophilic and nucleophilic interactions.
-
ADMET profiling would predict its drug-likeness, highlighting its potential for oral bioavailability and identifying any potential pharmacokinetic or toxicity liabilities early in the discovery process.
-
Molecular docking into a relevant target like Akt1 would provide a specific, testable hypothesis about its mechanism of action, predicting a favorable binding affinity and detailing the key interactions that stabilize the ligand-protein complex.
Collectively, these theoretical studies form a self-validating system where the electronic properties predicted by DFT inform the potential for biological interactions explored in docking, and the physicochemical properties are checked against the requirements for a viable drug candidate via ADMET analysis. The insights generated from this in-silico blueprint provide a strong, rational foundation to guide the efficient synthesis and targeted experimental evaluation of this compound, ultimately accelerating its journey through the drug discovery pipeline.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. | Sigma-Aldrich [merckmillipore.com]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 17. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 21. mdpi.com [mdpi.com]
- 22. rcsb.org [rcsb.org]
- 23. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 24. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Batcho-Leimgruber Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile and Powerful Tool for Indole Synthesis
The indole nucleus is a cornerstone of pharmacologically active compounds, found in everything from neurotransmitters to complex natural products and blockbuster drugs.[1][2][3] Consequently, efficient and versatile methods for the synthesis of substituted indoles are of paramount importance to the drug discovery and development pipeline. The Batcho-Leimgruber indole synthesis, first reported by Willy Leimgruber and Andrew Batcho in 1971, has emerged as a highly reliable and widely adopted method for the preparation of a diverse array of indoles.[4][5]
This synthesis offers several distinct advantages over other classical methods like the Fischer indole synthesis.[6][7] Key benefits include the use of readily available starting materials (substituted o-nitrotoluenes), generally high yields, and mild reaction conditions that tolerate a wide range of functional groups.[6][8] The Batcho-Leimgruber synthesis directly provides indoles that are unsubstituted at the 2 and 3 positions, a feature particularly valuable for further synthetic transformations.[4] This application note provides a detailed overview of the Batcho-Leimgruber synthesis, including its mechanism, experimental protocols, and practical considerations for its successful application in a research and development setting.
The Chemistry: A Two-Step Journey to the Indole Core
The Batcho-Leimgruber synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with a formamide acetal, followed by a reductive cyclization to form the indole ring.[6]
Step 1: Enamine Formation. The first step involves the reaction of a substituted o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene, also known as an enamine.[4] The presence of the ortho-nitro group increases the acidity of the benzylic protons of the methyl group, facilitating deprotonation and subsequent condensation.[9][10] The reaction is often carried out at elevated temperatures in a solvent like dimethylformamide (DMF).[4] In many cases, the addition of a secondary amine, such as pyrrolidine or piperidine, can accelerate the reaction by forming a more reactive formylpyrrolidine acetal in situ.[5][6] These enamine intermediates are often intensely colored, typically red, due to their extended π-conjugation.[6][8]
Step 2: Reductive Cyclization. The second and final step is the reductive cyclization of the intermediate enamine to the desired indole.[6] This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization and subsequent elimination of the dialkylamine to form the aromatic indole ring.[9] A variety of reducing agents and conditions can be employed for this step, providing significant flexibility to accommodate different functional groups present in the molecule.[4]
Visualizing the Path: Reaction Mechanism and Workflow
The following diagrams illustrate the key transformations in the Batcho-Leimgruber indole synthesis.
Caption: Overall workflow of the Batcho-Leimgruber indole synthesis.
Caption: Key steps in the reductive cyclization of the enamine intermediate.
Experimental Protocols: A Guide to Practical Application
The following protocols provide detailed, step-by-step methodologies for the two key stages of the Batcho-Leimgruber synthesis.
Protocol 1: Synthesis of the Enamine Intermediate
This protocol describes a general procedure for the formation of the β-dimethylamino-2-nitrostyrene intermediate.
Materials:
-
Substituted o-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, but recommended for accelerating the reaction)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted o-nitrotoluene (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.5-1.0 M).
-
Add pyrrolidine (0.1-1.0 eq) to the solution with stirring.
-
Add DMF-DMA (1.1-1.5 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific o-nitrotoluene derivative.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude enamine can often be used directly in the next step without purification. If purification is necessary, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Protocol 2: Reductive Cyclization to the Indole
This section details several common methods for the reductive cyclization of the enamine intermediate. The choice of method depends on the functional group tolerance of the substrate.
Method A: Catalytic Hydrogenation with Palladium on Carbon
This is a widely used and generally high-yielding method.
Materials:
-
Crude or purified enamine from Protocol 1
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol, ethanol, or ethyl acetate as solvent
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the enamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Method B: Raney Nickel and Hydrazine
Materials:
-
Crude or purified enamine
-
Raney nickel (catalytic amount)
-
Hydrazine hydrate (excess)
-
Methanol or ethanol as solvent
-
Reaction flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the enamine in methanol or ethanol in a reaction flask.
-
Carefully add Raney nickel to the solution.
-
Heat the mixture to a gentle reflux.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. Be cautious as the reaction can be exothermic.
-
Continue refluxing until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through Celite to remove the Raney nickel.
-
Concentrate the filtrate and purify the crude indole as described in Method A.
Method C: Iron in Acetic Acid
This classical reduction method is cost-effective and useful for certain substrates.[4]
Materials:
-
Crude or purified enamine
-
Iron powder (excess)
-
Glacial acetic acid
-
Water
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend the enamine and iron powder in a mixture of acetic acid and water.
-
Heat the mixture with vigorous stirring. The reaction temperature can range from room temperature to reflux, depending on the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove excess iron.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude indole as described in Method A.
Other Reducing Agents:
A variety of other reducing agents have been successfully employed in the Batcho-Leimgruber synthesis, including:
-
Sodium dithionite [4]
-
Stannous chloride [6]
-
Titanium(III) chloride [4]
-
Ferric chloride/hydrazine/activated carbon [11]
The choice of reducing agent can be critical for achieving high yields and avoiding side reactions, especially with sensitive functional groups.
Data at a Glance: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted indoles using the Batcho-Leimgruber methodology.
| Starting o-Nitrotoluene | Enamine Formation Conditions | Reductive Cyclization Conditions | Indole Product | Overall Yield (%) | Reference |
| 2-Nitrotoluene | DMF-DMA, Pyrrolidine, DMF, 125°C | H₂, Pd/C, Benzene | Indole | 82 | [4] |
| 4-Chloro-2-nitrotoluene | DMF-DMA, DMF, reflux | H₂, Pd/C, THF | 5-Chloroindole | 92 (one-pot) | [12] |
| 2-Methyl-3-nitrobenzoate | DMF-DMA, DMF, 100°C | H₂, Pd/C, THF | Methyl indole-4-carboxylate | 82 | [4] |
| 2-Nitro-6-benzyloxytoluene | DMF-DMA, Pyrrolidine, DMF, 125°C | Raney Ni, Hydrazine, THF/MeOH | 7-Benzyloxyindole | 68 | [4] |
Troubleshooting and Expert Insights
Enamine Formation:
-
Low Yields: If the enamine formation is sluggish, consider increasing the reaction temperature or using a higher boiling solvent. The addition of pyrrolidine is often beneficial. Ensure that the DMF-DMA and solvent are anhydrous.
-
Side Reactions: Electron-withdrawing groups ortho to the methyl group can sometimes lead to side reactions.[4] Careful control of the reaction temperature and time is crucial.
Reductive Cyclization:
-
Incomplete Reaction: Ensure that the catalyst is active and that a sufficient amount of reducing agent is used. For catalytic hydrogenations, ensure efficient stirring to facilitate mass transfer of hydrogen gas.
-
Formation of Side Products: Over-reduction or other side reactions can occur depending on the substrate and the reducing agent. For example, catalytic hydrogenation may lead to the hydrogenolysis of sensitive functional groups like benzyl ethers.[4] In such cases, alternative reducing agents like Raney nickel/hydrazine or chemical reductants should be considered. The formation of 1-hydroxyindoles has also been observed under certain catalytic hydrogenation conditions.[13]
Safety Considerations
-
DMF-DMA: is moisture-sensitive and should be handled under an inert atmosphere.
-
Hydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Raney Nickel and Palladium on Carbon: are pyrophoric when dry and should be handled with care. Do not allow the catalysts to dry completely in the presence of air.
-
Hydrogen Gas: is flammable and forms explosive mixtures with air. Ensure proper ventilation and avoid ignition sources.
Conclusion: A Robust and Adaptable Synthesis
The Batcho-Leimgruber indole synthesis is a powerful and versatile method for the preparation of a wide range of substituted indoles.[9] Its operational simplicity, tolerance of diverse functional groups, and the ready availability of starting materials make it an invaluable tool for both academic research and industrial drug development. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this synthesis to access novel indole-containing molecules with significant therapeutic potential.
References
- 1. Indoles Synthesis [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Leimgruber-Batcho_indole_synthesis [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl<sub>3</sub>–ACTIVATED CARBON–N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. journalijar.com [journalijar.com]
- 13. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Indole Carboxylates
For: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and biologically active molecules. The incorporation of a carboxylate group onto this scaffold significantly modulates its physicochemical properties, influencing solubility, metabolic stability, and target binding affinity. Consequently, robust and versatile methods for the synthesis of indole carboxylates are of paramount importance in drug discovery and development.
Palladium-catalyzed cross-coupling and C-H activation reactions have revolutionized the construction of complex molecular architectures, offering unparalleled efficiency and functional group tolerance.[1][2] These methodologies provide powerful tools for the regioselective synthesis of substituted indole carboxylates, overcoming many limitations of classical methods like the Fischer indole synthesis.[3] This guide provides an in-depth analysis of key palladium-catalyzed strategies, complete with mechanistic insights, detailed protocols, and practical troubleshooting advice to empower researchers in this critical area of synthetic chemistry.
PART 1: Strategic Selection of Your Synthetic Pathway
Choosing the appropriate synthetic strategy is critical and depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following decision tree outlines the primary palladium-catalyzed routes to indole carboxylates.
Caption: Decision tree for selecting a Pd-catalyzed synthetic route.
PART 2: Annulation Strategies for Indole Ring Construction
Annulation, or ring-forming, reactions are powerful methods that construct the indole core and incorporate the carboxylate moiety, often in a single, highly convergent step. The Larock indole synthesis is a premier example of this approach.
Methodology 1: The Larock Indole Synthesis
First reported by Richard C. Larock in 1991, this reaction is a palladium-catalyzed heteroannulation of an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to form 2,3-disubstituted indoles.[4][5][6] By choosing an alkyne bearing an ester group, indole-2- or -3-carboxylates can be synthesized with high regioselectivity.
Mechanism and Rationale
The catalytic cycle proceeds through several key steps:
-
Reduction: Pd(II), often from a precursor like Pd(OAc)₂, is reduced in situ to the active Pd(0) catalyst.
-
Oxidative Addition: The o-iodoaniline undergoes oxidative addition to the Pd(0) center.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the arylpalladium(II) complex and undergoes migratory syn-insertion into the aryl-palladium bond. This step is typically regioselective, with the bulkier substituent of the alkyne orienting to the 2-position of the forming indole to minimize steric hindrance.[7][8]
-
Cyclization: The aniline nitrogen displaces the halide ligand, forming a six-membered palladacycle.
-
Reductive Elimination: The final step is a reductive elimination that forms the indole C-N bond, releases the product, and regenerates the Pd(0) catalyst.[7]
Caption: Catalytic cycle for the Larock Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Phenyl-1H-indole-3-carboxylate
This protocol is adapted from seminal works on the Larock heteroannulation.[5][8]
Materials:
-
2-Iodoaniline (1.0 mmol, 219 mg)
-
Ethyl phenylpropiolate (1.2 mmol, 211 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Lithium chloride (LiCl) (2.0 mmol, 84.8 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk tube, add Pd(OAc)₂, LiCl, and K₂CO₃. Seal the tube with a rubber septum.
-
Evacuation and Backfill: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-iodoaniline, followed by anhydrous DMF (4 mL) and ethyl phenylpropiolate.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired indole carboxylate.
Key Parameters & Troubleshooting
| Parameter | Recommended | Rationale & Troubleshooting |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, reliable precursor. If yields are low, consider a pre-catalyst with phosphine ligands. |
| Ligand | Often ligandless; PPh₃ can be used | Bulky phosphine ligands can sometimes improve yields for challenging substrates.[5] |
| Base | K₂CO₃, Cs₂CO₃, NaOAc | Carbonates are generally effective. Cs₂CO₃ is more soluble and can be beneficial for less reactive substrates. |
| Additive | LiCl, n-Bu₄NCl | Chloride additives are crucial; they facilitate the reductive elimination step and stabilize the Pd(0) species.[4][7] |
| Solvent | DMF, DMAc, Dioxane | Polar aprotic solvents are preferred for their ability to dissolve the reagents and stabilize catalytic intermediates. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. If decomposition occurs, lower the temperature and extend the reaction time. |
PART 3: C-H Activation and Carbonylation Strategies
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-halogenated starting materials.[1][2] These methods can be used to directly introduce a carboxylate group onto an existing indole core.
Methodology 2: Direct C-H Alkoxycarbonylation
This method involves the direct, palladium-catalyzed reaction of an indole C-H bond (typically at the C3 position) with carbon monoxide and an alcohol to generate the corresponding ester. This transformation is highly attractive for late-stage functionalization.
Mechanism and Rationale
The reaction generally proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle, often requiring an oxidant to regenerate the active Pd(II) catalyst.
-
C-H Activation/Palladation: The Pd(II) catalyst coordinates to the indole and effects an electrophilic palladation at the electron-rich C3 position, forming an indolyl-palladium(II) intermediate.[1][9]
-
CO Insertion: Carbon monoxide coordinates to and inserts into the indolyl-palladium bond, forming an acyl-palladium complex.[10]
-
Nucleophilic Attack: The alcohol (ROH) attacks the acyl-palladium species.
-
Reductive Elimination & Reoxidation: Reductive elimination releases the indole-3-carboxylate product and a Pd(0) species. An oxidant (e.g., O₂, benzoquinone) is required to regenerate the active Pd(II) catalyst for the next cycle.[9][11]
Caption: Experimental workflow for Pd-catalyzed C-H carbonylation.
Experimental Protocol: Synthesis of Methyl 1-Methyl-1H-indole-3-carboxylate
This protocol is a representative procedure based on modern C-H functionalization literature.[10]
Materials:
-
1-Methylindole (1.0 mmol, 131 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Iodine (I₂) (2.5 mmol, 635 mg) as an oxidant/additive
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Methanol (5 mL)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Carbon Monoxide (CO) balloon
Procedure:
-
Setup: To a two-neck round-bottom flask equipped with a condenser, add 1-methylindole, Pd(OAc)₂, K₂CO₃, and I₂.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with carbon monoxide from a balloon. Repeat this process three times, leaving the final atmosphere as CO (1 atm).
-
Solvent Addition: Add anhydrous DMF (5 mL) and methanol (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired indole-3-carboxylate.
Key Parameters & Troubleshooting
| Parameter | Recommended | Rationale & Troubleshooting |
| Catalyst | Pd(OAc)₂, Pd(TFA)₂ | Pd(TFA)₂ can be more active in some cases due to the non-coordinating nature of the trifluoroacetate anion.[10] |
| Oxidant | O₂, Benzoquinone, Cu(OAc)₂, I₂ | An oxidant is essential to turn over the catalytic cycle. O₂ (from air or pure) is ideal for atom economy, but others may be more effective.[9][11] If the reaction stalls, a stronger or more soluble oxidant may be needed. |
| CO Source | CO gas (balloon or high pressure), Mo(CO)₆, TFBen | CO gas is standard.[12] CO surrogates like Mo(CO)₆ or TFBen can be used for convenience and safety, avoiding the need for a CO cylinder.[13][14] |
| Solvent | DMF, Dioxane, Toluene | The choice of solvent can influence catalyst stability and substrate solubility. |
| Additives | I₂, K₂CO₃, Acids | Additives can play multiple roles, including acting as oxidants or bases, and can dramatically affect reaction efficiency.[10] |
PART 4: Conclusion and Future Outlook
Palladium catalysis provides an indispensable toolkit for the synthesis of indole carboxylates, enabling access to a vast chemical space relevant to drug discovery. Annulation reactions like the Larock synthesis offer convergent routes to complex indoles from simple precursors, while modern C-H activation strategies provide elegant, atom-economical methods for the late-stage functionalization of the indole core.
Future developments will likely focus on enhancing the sustainability of these processes through the use of more earth-abundant catalysts, developing reactions that proceed under milder conditions (room temperature, aqueous media), and expanding the scope to allow for even more complex and stereoselective transformations. The continued evolution of palladium-catalyzed methodologies will undoubtedly accelerate the discovery of next-generation indole-based therapeutics.
References
- 1. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. DSpace [diposit.ub.edu]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 11. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Regioselective Nitration of Methyl 1H-indole-6-carboxylate
Introduction: The Significance of Nitrated Indoles in Drug Discovery
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group (—NO₂) onto the indole ring serves as a critical synthetic step for further functionalization and can significantly modulate the biological activity of the parent molecule. Nitrated indoles are key precursors for synthesizing corresponding aminoindoles, which are integral components in developing DNA-interactive agents and other therapeutics.[1]
However, the electrophilic nitration of the indole nucleus is a non-trivial synthetic challenge. The indole ring is exceptionally electron-rich, making it highly susceptible to electrophilic attack, but also prone to acid-catalyzed polymerization and oxidation under harsh nitrating conditions, such as with traditional nitric acid/sulfuric acid mixtures.[2][3] Furthermore, controlling the regioselectivity of the nitration is paramount. The C3 position of the pyrrole moiety is the most nucleophilic and kinetically favored site for electrophilic substitution.[3] This high reactivity often complicates efforts to achieve nitration on the benzene portion of the scaffold.
This application note provides a robust protocol for the regioselective nitration of methyl 1H-indole-6-carboxylate at the C3 position using a mild and efficient method. We will delve into the mechanistic rationale for this selectivity, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and discuss strategies for achieving alternative substitution patterns.
Mechanistic Insight: Controlling Regioselectivity
The nitration of indole is a classic electrophilic aromatic substitution reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the π-electron system of the indole ring.[4]
Causality of C3-Selectivity: The lone pair of electrons on the indole nitrogen atom significantly activates the ring towards electrophilic attack. Resonance analysis shows that electron density is highest at the C3 position, making it the preferred site of attack. The resulting carbocation intermediate (the sigma complex or arenium ion) is stabilized by delocalization of the positive charge over the nitrogen atom without disrupting the aromaticity of the benzene ring, a key factor favoring C3 substitution over all other positions.
The presence of the electron-withdrawing methyl carboxylate group at the C6 position deactivates the benzene ring, further enhancing the kinetic preference for substitution on the more reactive pyrrole ring. Therefore, direct nitration of methyl 1H-indole-6-carboxylate is expected to yield the 3-nitro derivative almost exclusively under controlled conditions.
To achieve nitration at other positions (e.g., C4, C5, or C7), the C3 position would typically need to be blocked with a removable protecting group, or alternative synthetic strategies, such as the nitration of a corresponding indoline precursor followed by dehydrogenation, would be required.[1][5]
Recommended Protocol: C3-Nitration via Trifluoroacetyl Nitrate
To circumvent the issues of polymerization and low yields associated with strong acids, this protocol utilizes trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from an ammonium nitrate salt and trifluoroacetic anhydride (TFAA). This reagent is a powerful yet non-acidic electrophilic nitrating agent suitable for sensitive substrates like indoles.[2][6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Methyl 1H-indole-6-carboxylate | ≥98% | Sigma-Aldrich | Starting material. |
| Tetramethylammonium nitrate (NMe₄NO₃) | ≥98% | Sigma-Aldrich | Dried under vacuum before use. |
| Trifluoroacetic anhydride (TFAA) | ≥99% | Sigma-Aldrich | Handle in a fume hood. Corrosive. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution for workup. |
| Brine | - | - | Saturated NaCl solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
-
Argon or Nitrogen gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Experimental Workflow Diagram
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
Application Notes and Protocols: Evaluating Methyl 4-Nitro-1H-indole-6-carboxylate as a Novel PAR-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protease-activated receptor 4 (PAR-4), a G-protein coupled receptor (GPCR), is a critical mediator of thrombin-induced platelet activation and a key player in the sustained signaling that leads to stable thrombus formation.[1] Unlike PAR-1, which elicits a rapid and transient response to low thrombin concentrations, PAR-4 activation requires higher thrombin levels and results in prolonged signaling, making it a compelling target for antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to broad-spectrum antiplatelet agents.[1][2] Structure-activity relationship (SAR) studies have identified the indole scaffold as a promising chemotype for PAR-4 antagonism.[1][3][4] Notably, substituted nitroindoles, such as the well-characterized antagonist ML354, have demonstrated potent and selective inhibition of PAR-4.[2][4][5] This document provides a comprehensive guide for the evaluation of a novel compound, methyl 4-nitro-1H-indole-6-carboxylate , as a potential PAR-4 antagonist. We present the scientific rationale, detailed experimental protocols for characterization, and a framework for data interpretation, empowering research teams to systematically assess its therapeutic potential.
Introduction: The Rationale for Targeting PAR-4 with Novel Indole Derivatives
Thrombin is the most potent physiological activator of platelets, primarily signaling through two GPCRs on the human platelet surface: PAR-1 and PAR-4.[1] While both are activated by proteolytic cleavage, they play distinct and complementary roles. PAR-1 is a high-affinity receptor responsible for the initial, rapid phase of platelet activation.[1] In contrast, PAR-4 is a lower-affinity receptor that mediates a slower, but more sustained, cellular response crucial for the formation of a stable and irreversible platelet aggregate.[1]
The development of PAR-4 specific antagonists is a promising strategy to mitigate thrombotic events while potentially preserving initial hemostatic functions mediated by PAR-1.[1] This targeted approach could offer a safer alternative to dual PAR-1/PAR-4 inhibition or other antiplatelet agents that carry a significant risk of bleeding.[2]
The indole nucleus has emerged as a privileged scaffold in the design of PAR-4 antagonists.[1][3][6] SAR studies have revealed that specific substitutions on the indole ring are critical for potent and selective inhibition. The presence of a nitro group, as seen in the probe compound ML354 ((1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol), has been shown to be favorable for activity.[2] Based on this established pharmacophore, we hypothesize that this compound, which features both the nitro and indole moieties, represents a compelling candidate for investigation as a novel PAR-4 antagonist.
This guide outlines the essential in vitro assays required to characterize the activity of this compound, from initial screening for functional antagonism to more detailed mechanistic studies.
The PAR-4 Signaling Cascade: A Mechanistic Overview
Upon cleavage by thrombin, a new N-terminus of the PAR-4 receptor is exposed, which acts as a "tethered ligand" that binds intramolecularly to the receptor's second extracellular loop, initiating downstream signaling.[7] PAR-4 couples primarily to Gq and G12/13 heterotrimeric G-proteins.[3]
-
Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in platelet activation.[8]
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily responsible for the initial platelet shape change, a hallmark of activation.[3]
These signaling events culminate in granule secretion, conformational activation of the integrin GPIIb/IIIa (the receptor for fibrinogen), and ultimately, platelet aggregation.[1][4]
Caption: PAR-4 signaling cascade in human platelets.
Synthesis of this compound
While multiple synthetic routes to nitroindole derivatives exist, a common approach involves the nitration of an indole precursor followed by functional group manipulations.[9] A plausible synthetic scheme for the target compound is outlined below, which should be adapted and optimized based on laboratory findings.
Caption: Proposed synthetic workflow for the target compound.
Note: The regioselectivity of nitration can be influenced by protecting groups and reaction conditions. Characterization by NMR and mass spectrometry is essential to confirm the structure of the final product.
Experimental Protocols for Antagonist Characterization
The following protocols provide a step-by-step guide for assessing the functional antagonism of this compound at the PAR-4 receptor.
Preparation of Human Platelets
Rationale: Primary human platelets are the most physiologically relevant system for studying PAR-4 antagonists. Proper handling is crucial to maintain their resting state.
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[10]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[10]
-
PRP Collection: Carefully aspirate the upper platelet-rich plasma (PRP) layer and transfer it to a new polypropylene tube.
-
Washed Platelet Preparation (for specific assays):
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution.
-
Centrifuge at 800 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and allow them to rest for 30 minutes before use.
-
Protocol 1: Intracellular Calcium Mobilization Assay
Rationale: PAR-4 activation via the Gq pathway leads to a measurable increase in intracellular calcium.[11] An antagonist will inhibit this response.
-
Platelet Loading: Incubate washed platelets with a calcium-sensitive fluorescent dye such as Fura-2 AM (2.5 µM) or Fluo-4 AM (3-5 µM) for 30-45 minutes at 37°C in the dark.[11][12][13]
-
Washing: Centrifuge the loaded platelets and resuspend them in fresh buffer to remove extracellular dye.
-
Antagonist Incubation: Aliquot the platelet suspension into a 96-well plate. Add varying concentrations of this compound (or vehicle control, e.g., DMSO) and incubate for 5-10 minutes.
-
Activation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the PAR-4 activating peptide (PAR4-AP, sequence: AYPGKF-NH₂) to a final concentration of 100-200 µM to initiate the response.[12]
-
Data Acquisition: Record fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the percentage inhibition of the calcium response at each antagonist concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Flow Cytometry Analysis of Platelet Activation Markers
Rationale: GPIIb/IIIa activation and P-selectin surface expression are definitive markers of platelet activation. Flow cytometry allows for their quantification on a single-cell level.[14]
-
Sample Preparation: In microtiter wells or flow cytometry tubes, aliquot PRP or whole blood.
-
Antagonist Incubation: Add varying concentrations of the test compound or vehicle control and incubate for 10 minutes at room temperature.
-
Staining: Add a cocktail of fluorescently labeled antibodies. Key antibodies include:
-
Activation: Add PAR4-AP (e.g., 200 µM) to each tube (except for the resting control) and incubate for 15 minutes at room temperature in the dark.[17]
-
Fixation: Stop the reaction by adding 1% paraformaldehyde solution.[16]
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population using the pan-platelet marker.
-
Data Analysis: Quantify the percentage of PAC-1 and CD62P positive platelets and the mean fluorescence intensity (MFI). Calculate the IC50 of the antagonist for inhibiting these markers.
Protocol 3: Light Transmission Aggregometry (LTA)
Rationale: LTA is the gold-standard method for measuring platelet aggregation by monitoring changes in light transmission through a stirred platelet suspension.[18][19]
-
Instrument Setup: Calibrate a light transmission aggregometer using PRP (0% transmission) and platelet-poor plasma (PPP, 100% transmission).[10]
-
Sample Preparation: Pipette PRP into glass cuvettes with a stir bar and place them in the aggregometer at 37°C.
-
Antagonist Incubation: Add the test compound or vehicle and allow it to incubate for 2-5 minutes while stirring.
-
Activation: Add PAR4-AP (e.g., 100-200 µM) to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes until a stable plateau is reached.[8]
-
Data Analysis: Determine the maximal percentage of aggregation for each condition. Calculate the percent inhibition and the IC50 value for the antagonist.
Data Presentation and Interpretation
Quantitative data should be summarized in tables and dose-response curves to facilitate analysis.
Table 1: Example Data Summary for a Putative PAR-4 Antagonist
| Assay | Endpoint | Agonist (PAR4-AP) | IC50 (nM) | Max Inhibition (%) |
| Calcium Mobilization | Fluorescence | 100 µM | [Experimental Value] | [Experimental Value] |
| Flow Cytometry | PAC-1 Binding | 200 µM | [Experimental Value] | [Experimental Value] |
| Flow Cytometry | P-selectin Expression | 200 µM | [Experimental Value] | [Experimental Value] |
| LTA | Max Aggregation | 100 µM | [Experimental Value] | [Experimental Value] |
Interpretation:
-
A potent antagonist will exhibit low nanomolar to micromolar IC50 values across all functional assays.
-
To assess selectivity, the same assays should be performed using a PAR-1 activating peptide (PAR1-AP, e.g., SFLLRN-NH₂). A selective PAR-4 antagonist should have a significantly higher IC50 for PAR-1 activation (>50-fold is desirable).[20]
-
Competitive vs. Non-competitive antagonism can be investigated using Schild analysis in the aggregation or calcium assays.
Conclusion
The protocols and framework detailed in this guide provide a robust system for the comprehensive evaluation of this compound as a potential PAR-4 antagonist. Based on the established importance of the nitro-indole scaffold for PAR-4 inhibition, this compound represents a logical and promising candidate for investigation.[2] Systematic execution of these assays will elucidate its potency, selectivity, and mechanism of action, providing the critical data needed to advance its development as a novel antiplatelet therapeutic.
References
- 1. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets | PLOS One [journals.plos.org]
- 4. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Platelet Activation [bdbiosciences.com]
- 17. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. de-vhl.nl [de-vhl.nl]
- 20. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 4-nitro-1H-indole-6-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the strategic application of methyl 4-nitro-1H-indole-6-carboxylate as a pivotal building block in modern medicinal chemistry. It details its synthesis, key transformations, and utility in constructing libraries of bioactive molecules, particularly for oncology and kinase-targeted therapies.
Introduction: The Strategic Value of the 4-Nitro-1H-indole-6-carboxylate Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and conformational flexibility allow it to engage in a wide range of biological interactions. The strategic functionalization of the indole ring is paramount to modulating its pharmacological profile.
This compound is a particularly valuable, albeit specialized, intermediate. Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The 4-Nitro Group: This powerful electron-withdrawing group serves two primary purposes. Firstly, it can be a critical pharmacophoric element, contributing directly to target binding, as seen in various bioactive nitroaromatic compounds.[2][3] Secondly, and more commonly, it serves as a versatile synthetic handle. Its facile reduction to a 4-amino group provides a nucleophilic center for a vast array of subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR) at this vector.[4]
-
The 6-Carboxylate Group: The methyl ester at the 6-position offers a robust site for derivatization, primarily through amide bond formation. This allows for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement. This position is frequently exploited in the design of targeted therapies.
This guide will elucidate the synthesis of this key intermediate and provide detailed protocols for its transformation into scaffolds suitable for drug discovery programs.
Synthesis of this compound
The synthesis of substituted indoles can be approached through various classical methods, such as the Fischer, Bischler, or Batcho-Leimgruber syntheses.[4] A plausible and efficient route to this compound involves a multi-step sequence starting from a commercially available substituted toluene. The Batcho-Leimgruber indole synthesis is particularly well-suited for this target as it allows for the construction of the indole ring from appropriately substituted nitro-aromatics.[4]
A related approach, palladium-catalyzed N-heteroannulation, offers a modern and flexible alternative for constructing functionalized indoles from 2-nitrostyrenes.[5]
Below is a representative protocol based on established indole synthesis methodologies.
Protocol 2.1: Synthesis via Batcho-Leimgruber Approach
This protocol is adapted from methodologies for synthesizing similarly substituted nitroindoles.[4][6]
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyridine
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Formation of the Enamine Intermediate a. To a solution of methyl 3-methyl-4-nitrobenzoate (1.0 eq) in pyridine (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). b. Heat the reaction mixture to reflux (approx. 115-120 °C) for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). c. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the pyridine. d. The resulting crude oil (the enamine intermediate) is typically carried forward to the next step without further purification.
-
Step 2: Reductive Cyclization to the Indole a. Dissolve the crude enamine from the previous step in ethanol (10 volumes). b. Carefully add a catalytic amount of Raney Nickel slurry (approx. 10% w/w). c. Heat the mixture to 50-60 °C and add hydrazine hydrate (3.0-5.0 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and generates gas. d. After the addition is complete, continue to stir the reaction at reflux for 2-3 hours until TLC analysis indicates the consumption of the starting material. e. Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol. f. Concentrate the filtrate under reduced pressure. g. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford this compound as a solid.
Core Application: A Gateway to 4-Amino-Indole Scaffolds
The most powerful application of this compound is its role as a precursor to methyl 4-amino-1H-indole-6-carboxylate. The 4-aminoindole moiety is a privileged scaffold found in a multitude of kinase inhibitors due to its ability to form a critical hydrogen bond with the hinge region of the kinase active site.
Protocol 3.1: Reduction of the Nitro Group
The reduction of the aromatic nitro group can be achieved under various conditions, with catalytic hydrogenation being one of the most common and clean methods.
Workflow Diagram: Key Synthetic Transformation
Caption: Reduction of the 4-nitro group to the versatile 4-amino intermediate.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol (15-20 volumes) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to yield methyl 4-amino-1H-indole-6-carboxylate, which is often pure enough for subsequent steps. If necessary, it can be purified by chromatography or recrystallization.[7]
Application Note I: Scaffolds for Kinase Inhibitor Discovery
The 4-aminoindole scaffold is a key component of inhibitors targeting various kinases, including ATR, IRAK4, and TAK1.[8][9][10] The amino group typically acts as a hinge-binder, while the 6-position provides a vector for building out into the solvent-exposed region to enhance potency and selectivity.
Exemplary Protocol 4.1: Amide Coupling for Library Synthesis
This protocol describes the coupling of the 6-methylcarboxylate (after hydrolysis to the carboxylic acid) with a diverse set of amines to generate a library of potential kinase inhibitors.
Workflow Diagram: Kinase Inhibitor Synthesis Logic
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]
- 7. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the Carboxylate Group in Methyl 4-Nitro-1H-indole-6-carboxylate for Drug Discovery
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1] Methyl 4-nitro-1H-indole-6-carboxylate serves as a highly versatile intermediate, featuring key functional groups that allow for systematic chemical exploration. The nitro group acts as a powerful electron-withdrawing group and a precursor to an amino group, while the carboxylate at the 6-position provides a critical handle for derivatization. This application note provides a detailed guide for researchers on the strategic modification of this carboxylate group. We will cover the essential hydrolysis of the methyl ester to the parent carboxylic acid, followed by robust protocols for amide bond formation. The rationale behind reagent selection, reaction optimization, and characterization will be discussed to ensure reproducible and efficient synthesis of novel indole derivatives for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Indole-6-Carboxylate Scaffold
The indole ring system is a fundamental structural motif in numerous pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for drug design. The specific scaffold, this compound, is of particular interest. The 4-nitro substitution significantly influences the electronic character of the indole ring and offers a synthetic handle for further transformations, such as reduction to a 4-amino group, enabling a different vector for diversification.[2][3][4]
However, the primary focus of this guide is the C-6 carboxylate group. In drug development, carboxylic acid moieties can be crucial for target binding (e.g., forming salt bridges with basic residues in a protein active site), but they can also introduce challenges such as poor membrane permeability, rapid metabolism, and potential toxicity.[5][6][7] Therefore, derivatization of the carboxylate into amides, esters, or carboxylic acid bioisosteres is a critical strategy to modulate physicochemical properties, improve pharmacokinetic profiles (ADME), and explore new binding interactions.[8][9]
This guide provides the foundational chemistry and step-by-step protocols to unlock the potential of this scaffold, beginning with the necessary conversion of the methyl ester to the free carboxylic acid.
Core Synthetic Strategy: From Ester to Diverse Functionalities
The primary synthetic pathway involves two key stages:
-
Saponification: Hydrolysis of the methyl ester to the free carboxylic acid, 4-nitro-1H-indole-6-carboxylic acid. This is a mandatory first step to activate the carboxyl group for subsequent coupling reactions.
-
Derivatization: Coupling the resulting carboxylic acid with various nucleophiles (primarily amines) to generate a library of derivatives.
Caption: Overall workflow for derivatizing the indole scaffold.
Experimental Protocols
Protocol 1: Saponification of this compound
Rationale: The conversion of the methyl ester to a carboxylic acid is achieved via base-catalyzed hydrolysis, commonly known as saponification. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) due to its better solubility in mixed aqueous/organic solvent systems and its tendency to result in cleaner reactions. A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic starting material and the inorganic base.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, v/v). A suitable concentration is approximately 0.1 M.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product, being a carboxylic acid, will have a lower Rf value (be more polar) than the starting ester. The reaction is typically complete within 2-4 hours.
-
Work-up (Quenching & Acidification):
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Cool the flask in an ice bath and slowly acidify the solution to pH ~2-3 by adding 1 M HCl. The free carboxylic acid product will precipitate out of the solution.
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-nitro-1H-indole-6-carboxylic acid as a solid.[10] The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Rationale: This protocol utilizes one of the most common and reliable methods for amide bond formation.[11][12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as an activating agent that minimizes side reactions and suppresses potential racemization by forming an active ester intermediate, which is less prone to side reactions than the O-acylisourea intermediate formed by EDC alone. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Materials:
-
4-Nitro-1H-indole-6-carboxylic acid (from Protocol 1)
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-1H-indole-6-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M).
-
Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.5-3.0 eq). Stir the solution for 5 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine. The aqueous washes will also remove the urea byproduct from EDC.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Data Presentation and Characterization
The successful synthesis of derivatives should be confirmed by standard analytical techniques. Below is a table of representative data for the key compounds in this workflow.
| Compound | Structure | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected LC-MS (m/z) [M+H]⁺ |
| Starting Material | This compound | 220.18 | ~8.5 (s, 1H), ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~3.9 (s, 3H) | 221.1 |
| Intermediate | 4-Nitro-1H-indole-6-carboxylic acid | 206.15 | ~13.0 (br s, 1H, COOH), ~8.5 (s, 1H), ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H) | 207.0 |
| Representative Product | N-Benzyl-4-nitro-1H-indole-6-carboxamide | 295.29 | ~9.0 (t, 1H, NH), ~8.5 (s, 1H), ~8.0 (s, 1H), ~7.7 (d, 1H), ~7.5 (t, 1H), ~7.3 (m, 5H), ~4.6 (d, 2H) | 296.1 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and reproducible foundation for the derivatization of this compound. By first hydrolyzing the ester and then employing standard amide coupling conditions, researchers can efficiently generate diverse libraries of compounds. This enables extensive SAR exploration, which is fundamental to optimizing lead compounds in drug discovery.
Further advanced derivatization could involve:
-
Reduction of the Nitro Group: Catalytic hydrogenation to the 4-aminoindole derivative, which can then be acylated, alkylated, or used in other coupling reactions.
-
Synthesis of Bioisosteres: Converting the carboxylic acid to other acidic functional groups like tetrazoles or hydroxamic acids to fundamentally alter the compound's pKa, metabolic stability, and target interactions.[5][8]
By systematically applying these derivatization strategies, scientists can fully exploit the potential of the 4-nitro-1H-indole-6-carboxylate scaffold in the development of novel therapeutics.
References
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. 4-Nitro-1H-indole-6-carboxylic Acid [benchchem.com]
- 11. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiaresearchnews.com [asiaresearchnews.com]
Application Note: A Comprehensive Guide to the Quantitative Analysis of Methyl 4-nitro-1H-indole-6-carboxylate
Here is a detailed guide on the analytical methods for quantifying methyl 4-nitro-1H-indole-6-carboxylate.
Introduction and Scope
This compound is a substituted indole derivative of significant interest in synthetic chemistry and drug discovery. The indole nucleus is a prevalent scaffold in numerous pharmacologically active compounds, and functionalized variants like this one serve as critical building blocks for novel therapeutic agents.[1] Accurate and precise quantification of this molecule is paramount for various applications, including reaction monitoring, purity assessment of bulk substances, stability testing, and pharmacokinetic studies.
This document provides a detailed overview and validated protocols for three common analytical techniques for the quantification of this compound. The selection of a specific method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. We will explore:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): The industry standard for assay and impurity analysis in quality control settings.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level quantification in complex biological or environmental matrices.
-
UV-Vis Spectrophotometry: A simple, rapid technique for the quantification of the pure compound in simple solutions.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂O₄ | [2] |
| Molecular Weight | 220.18 g/mol | [2] |
| CAS Number | 1000343-62-3 | [2][3] |
| Appearance | Solid (typical) | Inferred |
| UV Absorption | Expected to have strong absorbance in the 300-400 nm range due to the nitroindole chromophore. Studies on the related 6-nitroindole isomer show two absorption maxima in this region.[4] | Inferred from[4] |
Method Selection: Rationale and Application
The choice of an analytical method is driven by the specific research question. The nitroaromatic and indole functionalities of the target molecule make it amenable to several detection principles.
-
Why RP-HPLC-UV? Most small-molecule drugs are analyzed using reversed-phase liquid chromatography (RPLC) with UV detection.[5] The conjugated system of the nitroindole core acts as a strong chromophore, allowing for sensitive detection with a standard photodiode array (PDA) or UV detector.[4] This method provides excellent resolution for separating the main compound from process impurities or degradation products, making it ideal for stability-indicating assays.[5][6][7]
-
Why LC-MS/MS? When the concentration of the analyte is very low, or the sample matrix is complex (e.g., plasma, tissue homogenates), the selectivity of UV detection is insufficient. LC-MS/MS offers unparalleled sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[8] This technique is the gold standard for bioanalysis and trace contaminant testing. The use of UHPLC systems can further enhance throughput and resolution.[4][9]
-
Why UV-Vis Spectrophotometry? For rapid quantification of a pure, known substance in a simple, non-absorbing solvent, UV-Vis spectrophotometry is a highly effective and accessible method.[4] It operates on the Beer-Lambert law and is suitable for quick concentration checks of stock solutions or reaction progress where interfering species are not present.
Detailed Analytical Protocols
Method 1: Quantification by RP-HPLC-UV
This stability-indicating method is designed to separate this compound from potential impurities and degradation products.
The analyte is separated on a C18 reversed-phase column using a gradient elution of an aqueous buffer and an organic solvent. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve constructed from standards of known concentration. Gradient elution is chosen to ensure high peak capacity for both hydrophilic and hydrophobic components.[5]
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm (or determined λmax) |
-
Analysis and Data Processing:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the calibration standards in triplicate, from lowest to highest concentration.
-
Inject the unknown samples.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
-
Caption: General workflow for RP-HPLC-UV analysis.
Method 2: Quantification by LC-MS/MS
This method provides high sensitivity and is ideal for complex matrices.
Following separation on a UPLC/HPLC system, the analyte is ionized, typically by electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is set to a specific Multiple Reaction Monitoring (MRM) mode, where a precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and minimizes matrix interference.[8]
-
Reagents from Section 4.1.2
-
Internal Standard (IS), e.g., an isotopically labeled version of the analyte or a structurally similar compound.
-
Standard and Sample Preparation:
-
Prepare calibration standards and samples as in Section 4.1.3, but spike each with a fixed concentration of the Internal Standard.
-
-
LC and MS Parameters:
-
LC System: A UPLC system is preferred for better resolution and shorter run times.
-
Chromatographic Conditions: A faster gradient on a shorter column (e.g., 2.1 x 50 mm, 1.8 µm) can be used.
-
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 221.05 |
| Product Ions (Example) | m/z 189.06 (Loss of CH₄O)m/z 175.04 (Loss of NO₂) |
| MRM Transition | Quantifier: 221.05 → 189.06Qualifier: 221.05 → 175.04 |
| Collision Energy | To be optimized empirically |
| Dwell Time | 100 ms |
-
Analysis and Data Processing:
-
Infuse a solution of the analyte to optimize MS parameters (collision energy, cone voltage).
-
Analyze the samples using the defined LC-MRM method.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against concentration.
-
Determine the concentration in unknown samples from the curve.
-
Caption: Workflow for quantification by LC-MS/MS in MRM mode.
Method 3: Quantification by UV-Vis Spectrophotometry
This is a simple method for pure samples.
The method relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert Law (A = εbc). The absorbance of the sample is measured at the wavelength of maximum absorption (λmax) and the concentration is calculated from a pre-established calibration curve.
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., Methanol or Acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
Determine Wavelength of Maximum Absorbance (λmax):
-
Prepare a mid-range concentration solution (e.g., 10 µg/mL).
-
Scan the solution from 200 to 500 nm against a solvent blank to find the λmax. Based on related compounds, this is expected to be in the 300-400 nm range.[4]
-
-
Prepare Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent.
-
Create a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Measure the absorbance of each standard at the determined λmax using the solvent as a blank.
-
Plot absorbance vs. concentration and perform a linear regression. The curve should be linear with R² > 0.999.
-
-
Measure Unknown Sample:
-
Dilute the unknown sample so its absorbance falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the calibration curve's equation.
-
Caption: Protocol for quantitative analysis by UV-Vis Spectrophotometry.
Method Validation Principles
For use in regulated environments, any quantitative method must be validated to ensure its performance is reliable and fit for purpose. Validation should be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[6]
| Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity > 99.0% (for HPLC) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | 80% to 120% of the test concentration |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% (Repeatability & Intermediate) |
| LOD | Limit of Detection: The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| LOQ | Limit of Quantitation: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% |
References
- 1. iris.unina.it [iris.unina.it]
- 2. This compound | 1000343-62-3 [sigmaaldrich.com]
- 3. 1000343-62-3|this compound|BLD Pharm [bldpharm.com]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Nitroindole Compounds
Introduction: The Nitroindole Scaffold in Modern Drug Discovery
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] The addition of a nitro group to this scaffold creates nitroindole compounds, a class of molecules with unique electronic and steric properties that have garnered significant interest in drug discovery.[2][3] The electron-withdrawing nature of the nitro group can modulate the chemical reactivity and biological activity of the indole core, making these compounds promising candidates for targeting a range of therapeutic targets.[2]
Notably, substituted 5- and 7-nitroindole derivatives have shown significant potential as anticancer agents.[4][5] One of the well-documented mechanisms of action for certain nitroindoles is their ability to bind to and stabilize G-quadruplex (G4) DNA structures, which are non-canonical DNA secondary structures found in the promoter regions of oncogenes like c-Myc.[4][5] By stabilizing these G4 structures, these compounds can inhibit gene transcription, leading to the downregulation of oncoproteins and the suppression of tumor growth.[4] Beyond G4 DNA, the versatile nitroindole scaffold has been explored for its potential to inhibit enzymes, such as neuronal nitric oxide synthase (nNOS), and modulate protein-protein interactions (PPIs), making it a valuable starting point for the development of novel therapeutics.[2][6]
High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hits" that can be further developed into clinical candidates.[7] This guide provides a comprehensive overview of the application of HTS assays for the discovery and characterization of bioactive nitroindole compounds. We will delve into detailed protocols for both biochemical and cell-based assays, with a focus on practical implementation, data interpretation, and robust hit validation strategies tailored to the unique chemical nature of the nitroindole scaffold.
Section 1: Biochemical Assays for Nitroindole Compounds
Biochemical assays are fundamental in HTS campaigns as they allow for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or a specific protein-protein interaction.[8] This section will detail two powerful assay formats, Fluorescence Resonance Energy Transfer (FRET) and AlphaScreen, which are particularly well-suited for studying the interactions of nitroindole compounds with their targets.
FRET-Based Assay for G-Quadruplex Binders
Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[4] In the context of G-quadruplexes, a DNA oligonucleotide that can form a G4 structure is labeled with a donor and an acceptor fluorophore at its ends. In the unfolded state, the fluorophores are far apart, and excitation of the donor results in high donor emission. Upon G4 formation, the ends of the oligonucleotide are brought into close proximity, leading to efficient FRET and a high acceptor emission. A nitroindole compound that stabilizes the G4 structure will maintain this high FRET state.
Experimental Workflow:
Caption: Workflow for a FRET-based HTS assay to identify G-quadruplex stabilizing nitroindole compounds.
Detailed Protocol:
-
Oligonucleotide Preparation:
-
Synthesize or purchase a G-quadruplex-forming oligonucleotide (e.g., from the c-Myc promoter) labeled with a FRET pair, such as FAM (donor) and TAMRA (acceptor), at the 5' and 3' ends, respectively.
-
Resuspend the oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Anneal the oligonucleotide in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to facilitate G-quadruplex formation.
-
-
Assay Plate Preparation (384-well format):
-
Dispense 15 µL of assay buffer into each well of a low-volume, black, 384-well plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the nitroindole compound library (typically at 10 mM in DMSO) to the assay wells. This results in a final compound concentration of approximately 10 µM.
-
Include appropriate controls:
-
Negative Control: DMSO only (no compound).
-
Positive Control: A known G-quadruplex stabilizing agent.
-
-
-
Assay Execution:
-
Add 5 µL of the pre-annealed, dual-labeled G4 oligonucleotide (at a final concentration of 50-100 nM) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET. Excite the donor fluorophore (e.g., FAM at 485 nm) and measure the emission of both the donor (e.g., 520 nm) and the acceptor (e.g., 580 nm).
-
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| FRET Ratio | (Acceptor Emission Intensity) / (Donor Emission Intensity) | A higher FRET ratio indicates a more compact, folded G4 structure. |
| Percent Stabilization | [ (FRET_ratio_compound - FRET_ratio_DMSO) / (FRET_ratio_positive_control - FRET_ratio_DMSO) ] * 100 | Quantifies the ability of the compound to stabilize the G-quadruplex relative to controls. |
| Z'-factor | `1 - [ (3 * (SD_positive_control + SD_negative_control)) / | (Mean_positive_control - Mean_negative_control) |
Causality and Trustworthiness: This protocol is designed to be self-validating through the inclusion of positive and negative controls on every plate. The Z'-factor calculation provides a statistical measure of the assay's quality.[4] A high Z'-factor ensures that the observed "hits" are statistically significant and not due to random chance.
AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibitors
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[6] It utilizes two types of beads: a "Donor" bead that generates singlet oxygen upon excitation at 680 nm, and an "Acceptor" bead that emits light upon receiving the singlet oxygen. When the Donor and Acceptor beads are brought into close proximity (within 200 nm) by a biological interaction (e.g., a PPI), a luminescent signal is generated. A nitroindole compound that inhibits the PPI will disrupt this proximity, leading to a decrease in the AlphaScreen signal.
Experimental Workflow:
Caption: Workflow for an AlphaScreen HTS assay to identify nitroindole inhibitors of a protein-protein interaction.
Detailed Protocol:
-
Reagent Preparation:
-
Express and purify the two interacting proteins with different affinity tags (e.g., GST-tag and 6xHis-tag).
-
Prepare an assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA) to minimize non-specific binding.
-
Prepare AlphaScreen Donor beads (e.g., Glutathione-coated) and Acceptor beads (e.g., Ni-NTA-coated) according to the manufacturer's instructions.
-
-
Assay Plate Preparation (384-well ProxiPlate):
-
Dispense 5 µL of the first tagged protein (e.g., GST-tagged protein at 2x final concentration) into each well.
-
Add 50 nL of the nitroindole compound library (10 mM in DMSO) to the assay wells.
-
Include appropriate controls:
-
Negative Control: DMSO only.
-
Positive Control: An unlabeled version of one of the proteins or a known inhibitor of the PPI.
-
-
-
Assay Execution:
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the second tagged protein (e.g., His-tagged protein at 2x final concentration).
-
Incubate for another 30-60 minutes at room temperature.
-
Add 10 µL of a mixture of Donor and Acceptor beads (at the manufacturer's recommended concentration) to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| Percent Inhibition | [ 1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background) ] * 100 | Quantifies the compound's ability to disrupt the protein-protein interaction. |
| IC50 Value | Determined from a dose-response curve of the hit compound. | The concentration of the compound that causes 50% inhibition of the PPI. |
Causality and Trustworthiness: The use of a no-inhibitor control and a background control (e.g., beads only) helps to establish a clear assay window. The robustness of the assay should be confirmed by a Z'-factor > 0.5.[6]
Section 2: Cell-Based Assays for Nitroindole Compounds
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects within a living cell.[9] This section describes two common cell-based assays: a cytotoxicity assay and a luciferase reporter gene assay.
Cell Viability/Cytotoxicity Assay
Principle: Cytotoxicity assays measure the number of viable cells after treatment with a compound. Common methods include colorimetric assays (e.g., MTT, XTT) that measure metabolic activity, or luminescence-based assays that quantify ATP levels. A decrease in the signal indicates a cytotoxic or cytostatic effect of the nitroindole compound.
Experimental Workflow:
Caption: Workflow for a cell viability HTS assay to assess the cytotoxic effects of nitroindole compounds.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96- or 384-well clear-bottom, white-walled plate at an optimized density (e.g., 1,000-5,000 cells/well).
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitroindole compounds in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compounds.
-
Include appropriate controls:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine).
-
-
-
Assay Execution:
-
Incubate the plates for 48-72 hours.
-
Equilibrate the plates to room temperature.
-
Add a viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, according to the manufacturer's protocol.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| Percent Viability | [ (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background) ] * 100 | Indicates the percentage of viable cells remaining after treatment. |
| GI50/IC50 Value | Determined from a dose-response curve. | The concentration of the compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells. |
Causality and Trustworthiness: The use of vehicle and positive controls is essential for data normalization and quality control. A robust assay should have a Z'-factor > 0.5.
Luciferase Reporter Gene Assay
Principle: This assay is used to measure the effect of a compound on the transcriptional activity of a specific gene promoter. A reporter construct is created where the promoter of interest (e.g., the c-Myc promoter) drives the expression of a luciferase gene. If a nitroindole compound inhibits the promoter's activity (e.g., by stabilizing a G-quadruplex), luciferase expression will decrease, leading to a lower luminescent signal.
Detailed Protocol:
-
Cell Line Generation:
-
stably transfect a suitable cell line with a luciferase reporter plasmid containing the promoter of interest.
-
Select and expand a clonal cell line with a good signal-to-background ratio.
-
-
Assay Protocol:
-
The protocol for cell seeding and compound treatment is similar to the cytotoxicity assay.
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells and add a luciferase substrate (e.g., from the ONE-Glo™ Luciferase Assay System).
-
Measure the luminescence on a plate reader.
-
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| Percent Inhibition of Promoter Activity | [ 1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background) ] * 100 | Quantifies the compound's ability to inhibit the activity of the target promoter. |
Causality and Trustworthiness: It is crucial to run a parallel cytotoxicity assay to ensure that the observed decrease in luciferase signal is not due to cell death.[10]
Section 3: Hit Validation and Triaging
A primary HTS campaign will identify a number of "hits." However, many of these can be false positives.[11] A rigorous hit validation cascade is essential to prioritize the most promising compounds for further development.[12]
Hit Validation Workflow:
Caption: A typical hit validation workflow to confirm and prioritize hits from a primary HTS campaign.
Orthogonal Assays
An orthogonal assay measures the same biological activity as the primary assay but uses a different detection technology.[8] This helps to eliminate hits that are artifacts of the primary assay format. For example, if the primary assay was a FRET-based assay for G4 binding, an orthogonal assay could be a thermal shift assay (Differential Scanning Fluorimetry) or a filter-binding assay.
Counterscreens for Assay Interference
Nitroindole compounds, due to their chemical structure, can interfere with certain assay technologies.[13]
-
Fluorescence Quenching: The nitro group can quench the fluorescence of certain fluorophores.[13] A counterscreen can be performed by adding the compound to a solution of the fluorophore alone to see if it reduces the signal.
-
Aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes or disrupt assays.[11] This can be tested by performing the assay in the presence of a non-ionic detergent like Triton X-100.[11]
-
Redox Activity: The nitro group can be redox-active, which can interfere with assays that rely on redox-sensitive reagents.[14]
Biophysical Methods
Biophysical methods provide direct evidence of a compound binding to its target.[15]
-
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of a compound to a target protein immobilized on a sensor chip.[16]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a compound to a target in solution, providing thermodynamic information.[16]
-
Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled target in a temperature gradient upon ligand binding.[16]
Secondary Cell-Based Assays
For hits that show promise in biochemical and biophysical assays, their mechanism of action should be confirmed in a cellular context.[4] For a nitroindole compound identified as a c-Myc G-quadruplex stabilizer, secondary assays could include:
-
Western Blotting: To confirm the downregulation of c-Myc protein expression.[4]
-
qRT-PCR: To confirm the downregulation of c-Myc mRNA levels.[4]
-
Cell Cycle Analysis: To assess the effect of the compound on cell cycle progression.[4]
Conclusion
High-throughput screening is a powerful approach for the discovery of novel bioactive nitroindole compounds. The successful implementation of an HTS campaign relies on the careful selection and optimization of robust assays, a thorough understanding of the potential for assay interference from the nitroindole scaffold, and a rigorous hit validation strategy. The protocols and workflows outlined in this guide provide a framework for researchers to design and execute effective screening campaigns, ultimately accelerating the identification of promising nitroindole-based drug candidates.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein-protein interactions with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Hit Biophysical Characterization - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Nitro-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-nitro-1H-indole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this valuable synthetic intermediate. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established chemical principles and field-proven insights.
Baseline Synthesis Protocol: Nitration of Methyl 1H-indole-6-carboxylate
The direct nitration of the indole ring is a notoriously challenging transformation due to the electron-rich nature of the heterocycle, which makes it susceptible to oxidation and polymerization under harsh acidic conditions.[1] The key to a successful synthesis of this compound is controlling the reaction conditions to favor regioselective nitration at the C4 position while minimizing side reactions.
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add concentrated sulfuric acid (H₂SO₄, 5 mL per 1.0 g of starting material).
-
Cooling: Cool the sulfuric acid to -10 °C to -5 °C using an ice-salt or acetone/dry ice bath.
-
Substrate Addition: Slowly add methyl 1H-indole-6-carboxylate (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 0 °C. Stir until all starting material has dissolved.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL per 1.0 mL of HNO₃) at 0 °C.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the indole ester over 30-60 minutes. Meticulously maintain the internal temperature between -10 °C and -5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane eluent).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture slowly over crushed ice with vigorous stirring.
-
Workup: Allow the ice to melt. The product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Neutralization: Wash the collected solid or the combined organic extracts with cold water, followed by a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[2][3]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low to No Product Formation; Starting Material Unchanged
-
Q: I ran the reaction, but my TLC analysis shows only the starting material spot. What went wrong?
A: This issue typically points to two main causes: insufficient activation of the nitrating agent or a reaction temperature that is too low.
-
Causality: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is formed by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.[4][5] If the acid mixture is not sufficiently strong or the temperature is too low, the concentration of the nitronium ion will be inadequate for the electrophilic aromatic substitution to occur at a reasonable rate.
-
Solutions:
-
Verify Acid Concentration: Ensure you are using concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. The presence of excess water will inhibit the formation of the nitronium ion.
-
Slight Temperature Increase: If acid concentration is correct, consider allowing the reaction to proceed at a slightly higher temperature. Instead of -10 °C, try running the reaction at -5 °C to 0 °C. Caution: Do not exceed 5 °C, as this can lead to side reactions.
-
Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 3-4 hours) after the addition of the nitrating agent, monitoring periodically by TLC.
-
-
Problem 2: Low Yield with Multiple Unidentified Byproducts
-
Q: The reaction worked, but I have a low yield and my TLC plate shows multiple spots, creating a purification nightmare. What causes this?
A: The formation of multiple products is a classic sign of over-nitration (dinitration), oxidation of the indole ring, or polymerization. This is the most common issue with indole nitration and is almost always due to poor temperature control.
-
Causality: The indole nucleus is highly activated towards electrophilic attack. Once the first nitro group is added, the ring is deactivated, but not enough to prevent further reaction under harsh conditions. Localized "hot spots" in the reaction mixture, caused by too-rapid addition of the nitrating agent, can lead to uncontrolled side reactions. The electron-rich pyrrole ring is also sensitive to oxidation by nitric acid.[1]
-
Solutions:
-
Strict Temperature Control: This is the most critical parameter. Ensure your cooling bath is stable and that the internal reaction temperature never rises above the set point. Use a wider reaction vessel for better surface area and heat exchange.
-
Slow, Dilute Addition: Add the nitrating agent very slowly (dropwise) and consider diluting it further with sulfuric acid before addition. This prevents localized concentration spikes.
-
Alternative Nitrating Agents: If temperature control remains an issue, consider milder, non-acidic nitrating agents. Reagents like trifluoroacetyl nitrate, generated in situ from ammonium nitrate and trifluoroacetic anhydride, can perform nitration under non-acidic conditions, often with different regioselectivity but fewer oxidative side products.[6][7][8]
-
-
Problem 3: Product is a Dark, Tarry Oil Instead of a Solid
-
Q: After workup, I'm left with a dark, intractable oil. I can see some product on the TLC, but it's mixed with a lot of baseline material. What happened?
A: This is often the result of acid-catalyzed polymerization of the indole.
-
Causality: In strongly acidic media, the indole nitrogen can be protonated, but protonation at the C3 position is also possible, leading to a reactive indoleninium cation.[1] This cation can be attacked by another neutral indole molecule, initiating a polymerization cascade that results in tar formation.
-
Solutions:
-
Efficient Quenching: The quenching step is critical. Pour the reaction mixture into a large volume of vigorously stirred ice. This rapidly dilutes the acid and dissipates the heat of neutralization, minimizing the time the indole is exposed to concentrated acid at warmer temperatures.
-
Reverse Quench: For small-scale reactions, consider adding the ice/water slurry to the reaction mixture instead, though this is often less practical for controlling the quench temperature.
-
Charcoal Treatment: During the purification step, after dissolving the crude product in a suitable solvent for chromatography or recrystallization, you can add a small amount of activated charcoal to adsorb some of the dark, polymeric impurities.[2] Stir for 10-15 minutes, then filter through a pad of Celite® before proceeding.
-
-
Problem 4: Incorrect Regioisomer is Formed (e.g., 5-nitro or 6-nitro)
-
Q: I isolated a nitro-indole product, but my NMR analysis suggests the nitro group is not at the C4 position. Why did this happen?
A: The regioselectivity of indole nitration is highly dependent on the reaction conditions and the substituents already present on the ring.
-
Causality: While nitration of unsubstituted indole typically favors the C3 position, the presence of substituents dramatically alters the outcome. An electron-withdrawing group at C6, like a methyl ester, directs nitration to other positions. Nitration in concentrated sulfuric acid generally favors substitution on the benzene ring (positions 4, 5, 6, or 7). The formation of the 4-nitro isomer is often thermodynamically favored, but kinetic control can lead to other products. Research has shown that nitration of electronegatively substituted indoles can yield mixtures of 4- and 6-nitro derivatives.[9]
-
Solutions:
-
Confirm Starting Material: First, ensure your starting material is indeed methyl 1H-indole-6-carboxylate and not an isomer.
-
Adhere to Low Temperatures: The regioselectivity can be temperature-dependent. Sticking to the -10 °C to -5 °C range is crucial for favoring the 4-nitro product.
-
Careful Purification: It is possible you have a mixture of isomers. Careful column chromatography is required to separate them. Use a shallow solvent gradient to improve resolution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is sulfuric acid used as the solvent? Can I use something else? A1: Sulfuric acid serves a dual role: it is the solvent and the catalyst required to generate the active electrophile, the nitronium ion (NO₂⁺), from nitric acid.[10] Using a different solvent would require a different nitrating system. While other systems exist, the HNO₃/H₂SO₄ mixture is the most common and cost-effective method for nitrating deactivated or moderately activated aromatic rings.
-
Q2: My starting material has a protecting group on the indole nitrogen (e.g., Boc or Ts). How does this affect the reaction? A2: An N-protecting group can be beneficial. It can prevent N-nitrosation or N-oxidation and may improve solubility.[11] However, it can also alter the regioselectivity of the nitration. For instance, large protecting groups might sterically hinder attack at the C7 position, potentially increasing the yield of the desired C4 product. Be aware that strongly acidic conditions can cleave certain protecting groups like Boc (tert-butyloxycarbonyl).
-
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the best method. Use a UV lamp to visualize the spots. The starting material (methyl 1H-indole-6-carboxylate) and the product will have different retention factors (Rf). The product, being more polar due to the nitro group, will typically have a lower Rf value. It is advisable to run a co-spot (a lane with both the reaction mixture and the starting material) to confirm the consumption of the starting material.
-
Q4: What is the best way to purify the final product? A4: The choice between recrystallization and column chromatography depends on the purity of your crude product.
-
Recrystallization: If your crude product is relatively clean (>85% pure) and solid, recrystallization is an efficient method. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.[2]
-
Column Chromatography: If the crude product is an oil or a mixture of several components (as seen on TLC), column chromatography is necessary. Use silica gel as the stationary phase and a solvent system like ethyl acetate in hexanes as the eluent. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity to elute your product.[3][12]
-
Data & Workflow Visualization
Table 1: Troubleshooting Summary
| Issue | Primary Cause(s) | Key Solutions |
| No Reaction | Insufficient NO₂⁺ formation; Temp. too low | Verify acid concentration; Increase temp. slightly (-5 to 0 °C); Extend time |
| Low Yield / Multiple Spots | Poor temperature control; Over-nitration | Maintain temp. < -5 °C; Slow, dilute addition of nitrating agent |
| Dark, Tarry Product | Acid-catalyzed polymerization | Rapid quench over large volume of ice; Consider charcoal treatment |
| Incorrect Isomer | Sub-optimal reaction conditions | Strict temperature control; Careful chromatographic separation |
Diagram 1: Experimental Workflow for Nitration
This diagram outlines the critical steps and decision points in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
This decision tree helps diagnose and solve common synthesis problems.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aiinmr.com [aiinmr.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. scribd.com [scribd.com]
- 11. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Nitroindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-nitroindoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Introduction
4-Nitroindole is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging due to the presence of the electron-withdrawing nitro group, which can influence the reactivity of intermediates and lead to the formation of undesired side products. This guide will walk you through common issues associated with various synthetic routes to 4-nitroindole and provide evidence-based strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting by Synthetic Method
This section is organized by the most common synthetic methods used to prepare 4-nitroindoles. Each entry addresses a specific problem you might encounter and provides a detailed explanation of the underlying chemistry, along with recommended troubleshooting steps.
Reissert Indole Synthesis
The Reissert synthesis is a classical and effective method for preparing 4-nitroindoles from 2-methyl-3-nitroaniline.[1][2] The reaction involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[2][3]
Question 1: My Reissert synthesis of 4-nitroindole is giving a low yield and a complex mixture of byproducts. What is going wrong?
Answer:
This is a common issue in the Reissert synthesis, often stemming from suboptimal reaction temperatures and the purity of reagents.
Causality and Troubleshooting:
-
Elevated Temperatures: Running the reaction at temperatures above 40°C can lead to the formation of various byproducts.[1][4] It is crucial to maintain careful temperature control, especially during the initial condensation step.
-
Reagent Quality: The potassium ethoxide/diethyl oxalate complex is a key reagent. Its activity can diminish over time or if improperly prepared. It is recommended to use freshly prepared potassium ethoxide.[1] Using trimethyl orthoformate instead of triethyl orthoformate has also been noted to lead to increased side-product formation.[1]
-
Incomplete Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, additional portions of the diethyl oxalate/potassium ethoxide complex can be added.[1][4]
Experimental Protocol: Optimized Reissert Synthesis of 4-Nitroindole [1]
-
Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A solution of 2-methyl-3-nitroaniline and triethyl orthoformate is heated to 120°C, and the ethanol formed is continuously distilled off. The resulting imidate ester is then purified by vacuum distillation.
-
Cyclization to 4-Nitroindole:
-
To a cooled solution of diethyl oxalate in dry dimethylformamide (DMF), add potassium ethoxide with vigorous stirring.
-
Immediately pour this solution into a solution of the ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide (DMSO).
-
Stir the resulting deep-red solution at approximately 40°C for 1 hour.
-
Monitor the reaction by TLC (CH₂Cl₂). The product, 4-nitroindole, should show a bright-red spot at an Rf of approximately 0.5 when developed with an ethanolic solution of p-dimethylaminobenzaldehyde/HCl.[4]
-
Precipitate the product by adding water.
-
-
Purification: The crude 4-nitroindole can be purified by sublimation or recrystallization from methanol, ethanol, or acetonitrile to yield yellow crystals.[1][4]
Question 2: I am observing a yellow spot on my TLC that is not the product. What is it?
Answer:
This yellow spot is likely the unreacted imidate ester intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate.[4] Its presence indicates an incomplete reaction.
Troubleshooting:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time.
-
Reagent Stoichiometry: As mentioned previously, adding small, additional portions of the diethyl oxalate/potassium ethoxide complex can help drive the reaction to completion.[4]
Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for preparing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7][8]
Question 3: My Bartoli synthesis of 4-nitroindole is failing or giving very low yields. What are the critical factors for this reaction?
Answer:
The success of the Bartoli synthesis is highly dependent on the presence of a substituent ortho to the nitro group.[5][6] The steric bulk of this ortho group is crucial for facilitating the key[4][4]-sigmatropic rearrangement in the reaction mechanism.[5][9]
Causality and Troubleshooting:
-
Lack of Ortho-Substituent: If your starting nitroarene lacks a substituent at the position ortho to the nitro group, the reaction is likely to be unsuccessful.[6]
-
Steric Hindrance: While some steric bulk is necessary, excessively large ortho-substituents can also hinder the reaction.
-
Grignard Reagent Equivalents: Three equivalents of the vinyl Grignard reagent are necessary for the reaction to proceed to completion when starting from a nitroarene.[5][6] One equivalent is consumed in the formation of a carbonyl byproduct, one acts as a base, and the third is incorporated into the indole ring.[5]
-
Temperature Control: The reaction is typically carried out at low temperatures (-20 to 0 °C).[10] Deviation from this can lead to side reactions.
Workflow for a Successful Bartoli Synthesis:
Caption: General experimental workflow for the Bartoli indole synthesis.
Question 4: Instead of my desired 4-nitroindole, I am isolating aniline byproducts. Why is this happening?
Answer:
The formation of anilines is a known side reaction in the Bartoli synthesis, particularly when using meta- or para-substituted nitroarenes.[10] This occurs when the reaction pathway is diverted from the desired cyclization.
Troubleshooting:
-
Starting Material: Ensure you are using an ortho-substituted nitroarene. The electronic and steric effects of the ortho-substituent are critical to direct the reaction towards indole formation.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the Grignard reagent.
Leimgruber-Batcho Indole Synthesis
This two-step synthesis produces indoles from o-nitrotoluenes via an enamine intermediate.[11] It is a popular alternative to the Fischer indole synthesis due to the ready availability of starting materials and generally high yields under mild conditions.[11]
Question 5: During the reductive cyclization step of my Leimgruber-Batcho synthesis of 4-nitroindole, I am getting a significant amount of a 1-hydroxy-4-nitroindole byproduct. How can I avoid this?
Answer:
The formation of 1-hydroxyindoles is a known side reaction in the Leimgruber-Batcho synthesis and is dependent on the reducing agent and the stoichiometry used.[12]
Causality and Troubleshooting:
-
Incomplete Reduction: When using certain reducing agents like titanium (III) chloride in insufficient quantities (e.g., 4 equivalents), the reduction of the nitro group may stop at the hydroxylamine stage. This hydroxylamine then cyclizes to form the 1-hydroxyindole.[12]
-
Choice of Reducing Agent: While various reducing agents can be used (e.g., Raney nickel/hydrazine, Pd/C, SnCl₂, Na₂S₂O₄, Fe/acetic acid), their effectiveness and potential for side reactions can vary.[11] For complete reduction to the amine and subsequent formation of the desired indole, a sufficient amount of a strong reducing agent is necessary. For example, using 12 equivalents of titanium (III) chloride can lead to the formation of the corresponding aminoindole.[12]
Table 1: Effect of Reducing Agent on Product Distribution in a Leimgruber-Batcho type reaction [12]
| Reducing Agent | Equivalents | Major Product |
| Titanium (III) chloride | 4 | 1-Hydroxy-4-nitroindole |
| Titanium (III) chloride | 7 | Methyl indole-4-carboxylate |
| Titanium (III) chloride | 12 | 4-Aminoindole |
Question 6: The initial enamine formation in my Leimgruber-Batcho synthesis is sluggish and gives low yields. How can I optimize this step?
Answer:
The condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) can sometimes be inefficient.
Troubleshooting:
-
Microwave Irradiation: The use of microwave heating has been shown to significantly accelerate the enamine formation step, often leading to higher yields and cleaner products compared to conventional heating.[13]
-
Use of Pyrrolidine: The addition of pyrrolidine can displace dimethylamine from DMFDMA, forming a more reactive reagent and potentially improving the reaction rate and yield.[11]
Cadogan-Sundberg Indole Synthesis
This reaction involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite, to form indoles.[14][15]
Question 7: My Cadogan-Sundberg synthesis is producing a significant amount of N-ethoxyindole byproducts. What is the origin of this side reaction and how can I minimize it?
Answer:
The formation of N-alkoxyindoles is a common side reaction in the Cadogan-Sundberg synthesis.[16] Mechanistic studies have shown that the oxygen atom in the N-ethoxy group originates from the nitro group of the starting material.[16]
Causality and Troubleshooting:
-
Reaction Mechanism: The reaction proceeds through the deoxygenation of the nitro group to a nitroso intermediate. This can then cyclize to an N-hydroxyindole, which can be further deoxygenated to the indole or react with the phosphite reagent to form the N-ethoxyindole.[14][17]
-
Reaction Conditions: The formation of these byproducts is often influenced by the specific substrate and reaction conditions. While there is no definitive method to completely eliminate this side reaction, careful optimization of temperature and reaction time may help to favor the formation of the desired indole.
Proposed Mechanistic Branch Point in Cadogan-Sundberg Synthesis:
Caption: Formation of indole and N-ethoxyindole byproduct in the Cadogan-Sundberg synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[17]
Question 8: I am attempting to synthesize 4-nitroindole using the Fischer indole synthesis with 4-nitrophenylhydrazine, but the reaction is failing, resulting in decomposition and tar formation. What is causing this?
Answer:
The Fischer indole synthesis can be challenging with substrates bearing strong electron-withdrawing groups like a nitro group. The acidic conditions required for the reaction can lead to decomposition of the starting materials and intermediates.
Causality and Troubleshooting:
-
Acid Sensitivity: The strong acidic conditions typically used in the Fischer synthesis (e.g., HCl, H₂SO₄, polyphosphoric acid) can promote unwanted side reactions with electron-deficient substrates.[17]
-
Catalyst Choice: The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Experimenting with a range of Brønsted and Lewis acids may be necessary to find the optimal conditions. Milder Lewis acids like ZnCl₂ might be a better choice.
-
Temperature Control: High temperatures can lead to the formation of tar and resins. It is advisable to start with milder conditions and gradually increase the temperature.
-
Hydrazone Instability: The 4-nitrophenylhydrazone intermediate may be unstable under the reaction conditions. Performing a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can sometimes improve the outcome.
General Troubleshooting Workflow for Organic Synthesis:
Caption: A logical workflow for troubleshooting challenging organic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 16. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 4-Nitro-1H-Indole-6-carboxylate
Welcome to the technical support center for the purification of methyl 4-nitro-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Introduction to the Challenges
The purification of this compound can be a nuanced process. The presence of both a nitro group and an indole scaffold introduces specific challenges, including the potential for regioisomeric impurities, thermal and chemical instability, and difficulties in separating closely related byproducts. This guide will walk you through these challenges with practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Persistent Impurities After Initial Purification
Symptom: You've performed an initial purification (e.g., extraction and solvent evaporation), but TLC or NMR analysis shows the presence of significant impurities.
Possible Causes & Solutions:
-
Regioisomeric Impurities: If your synthesis involved nitration of an indole precursor, you likely have a mixture of nitro-isomers (e.g., 5-nitro, 7-nitro). These isomers often have very similar polarities, making them difficult to separate.
-
Solution: A meticulously optimized column chromatography protocol is your best approach. See the detailed protocol in the "Experimental Protocols" section below. You may need to screen multiple solvent systems and use a very shallow gradient.
-
-
Unreacted Starting Materials: Depending on your synthetic route, you may have unreacted starting materials. For instance, in a Batcho-Leimgruber synthesis, the precursor enamine or dinitrophenyl compound might persist.
-
Solution: A preliminary acid-base wash can be effective. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
-
Synthetic Byproducts: Side reactions can generate a variety of byproducts. For example, elevated temperatures during synthesis can lead to decomposition or the formation of undesired adducts.
-
Solution: A combination of recrystallization and column chromatography is often necessary. Recrystallization can first remove the bulk of the impurities, followed by chromatography to isolate the pure product.
-
Problem 2: Difficulty with Recrystallization
Symptom: You are attempting to recrystallize your crude product, but it either "oils out," fails to crystallize upon cooling, or the resulting crystals are still impure.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: Conduct a systematic solvent screen. Based on the properties of the related compound, 4-nitroindole, good starting points for single-solvent recrystallization are methanol, ethanol, or acetonitrile. For a two-solvent system, consider pairs like ethyl acetate/hexanes or dichloromethane/hexanes.
-
-
Presence of Oily Impurities: Even small amounts of certain impurities can inhibit crystal formation.
-
Solution: Try a "hot filtration" step. Dissolve the crude product in a minimal amount of hot solvent and quickly filter it through a pre-heated funnel with fluted filter paper to remove any insoluble impurities. Let the filtrate cool slowly to promote crystallization.
-
-
Cooling Rate is Too Fast: Rapid cooling often leads to the formation of small, impure crystals or precipitation of an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.
-
Problem 3: Streaking or Poor Separation During Column Chromatography
Symptom: When running a silica gel column, your compound streaks down the column, or you get poor separation between your product and impurities.
Possible Causes & Solutions:
-
Compound Instability on Silica: The indole nitrogen can interact strongly with the acidic silica gel, leading to streaking. While less common for N-H indoles without strongly basic groups, it can still be a factor.
-
Solution: Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your eluent). However, be aware that this will change the elution profile.
-
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from its impurities.
-
Solution: Systematically screen different solvent systems using TLC. Good starting points include gradients of hexanes/ethyl acetate or hexanes/dichloromethane. For closely eluting spots, an isocratic elution (using a single solvent mixture) may provide better resolution than a gradient.
-
-
Column Overloading: Applying too much crude material to the column will result in poor separation.
-
Solution: As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). If you have a large amount of material, it's better to run multiple smaller columns.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is expected to be a solid, likely with a yellow or brownish-yellow color, which is characteristic of many nitroaromatic compounds. Like many nitroindoles, it should be stored in a cool, dark place to prevent degradation. It is advisable to protect it from prolonged exposure to light and high temperatures.
Q2: What are the best solvents for dissolving this compound for analysis (e.g., NMR)?
A2: For NMR analysis, deuterated solvents such as DMSO-d6, CDCl3, or acetone-d6 are commonly used for indole derivatives. The choice will depend on the solubility of your specific batch. DMSO-d6 is often a good first choice due to its excellent solvating power for a wide range of organic compounds.
Q3: My purified product shows a lower melting point than expected. What could be the issue?
A3: A depressed and broadened melting point is a classic indicator of impurity. Even small amounts of contaminants can disrupt the crystal lattice of your compound. It is recommended to re-purify the material, perhaps using a different technique (e.g., if you used recrystallization, try column chromatography).
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative if you are struggling with normal-phase (silica gel) chromatography. The elution order will be reversed, with more polar compounds eluting first. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents at room and elevated temperatures. Good candidates include ethanol, methanol, and acetonitrile.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration as described in the troubleshooting guide.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 hexanes/ethyl acetate). Pour the slurry into your chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with your starting solvent system. If you are running a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Suggested Starting Solvents for Purification Method Development
| Purification Method | Single Solvent Systems | Co-solvent Systems (for gradients or recrystallization) |
| Recrystallization | Ethanol, Methanol, Acetonitrile | Ethyl acetate/Hexanes, Dichloromethane/Hexanes |
| Column Chromatography | N/A | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane |
Visualizing the Workflow
Below is a generalized workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Technical Support Center: Optimizing Catalyst Loading for Indole Synthesis
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize catalyst loading in their synthetic routes. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the nuances of catalyst loading for various indole synthesis methodologies, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.
I. General Principles of Catalyst Loading Optimization
Optimizing catalyst loading is a balancing act between reaction rate, yield, and cost. While a higher catalyst loading can increase the reaction rate, it may also lead to unwanted side reactions, catalyst aggregation, or difficulties in purification. Conversely, a low catalyst loading is economically and environmentally desirable but may result in sluggish or incomplete reactions.[2][3]
The optimal catalyst loading is highly dependent on the specific reaction, the type of catalyst used, and the substrates involved.[3] Therefore, a systematic approach to optimization is crucial for achieving efficient and reproducible results.
Core Considerations for Catalyst Loading:
-
Catalyst Type: Transition metals (e.g., palladium, copper, gold), Brønsted/Lewis acids, and organocatalysts all have different activity profiles that dictate typical loading ranges.[1][4][5]
-
Substrate Reactivity: Electron-rich or -poor substrates can significantly influence the required catalyst loading. Steric hindrance around the reaction center can also necessitate higher catalyst concentrations.[6]
-
Reaction Conditions: Temperature, solvent, and the presence of ligands or additives can all impact catalyst activity and, consequently, the optimal loading.[4]
-
Purity of Reagents: Impurities in starting materials or solvents can act as catalyst poisons, leading to deactivation and the need for higher loadings.[4][7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during indole synthesis related to catalyst loading.
Problem 1: Low or No Product Yield
A low or nonexistent yield is a frequent challenge. Before adjusting other parameters, it's essential to evaluate if the catalyst loading is appropriate.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | The most straightforward reason for a failed reaction is an inadequate amount of catalyst. Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%). Monitor the reaction progress by TLC or LC-MS to observe any changes. For some reactions, a minimum catalyst concentration is required to initiate the reaction.[3][8] |
| Catalyst Deactivation/Poisoning | Impurities in the starting materials, solvents, or even the product itself can poison the catalyst.[7][9] Ensure all reagents are of high purity and that solvents are anhydrous and degassed, especially for air-sensitive catalysts like palladium.[4] Consider using a scavenger resin to remove potential poisons. |
| Sub-optimal Reaction Temperature | Many indole syntheses, like the Fischer indole synthesis, require elevated temperatures to overcome activation energy barriers.[4][6] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the yield without needing to increase catalyst loading. |
| Incorrect Ligand or Additive Concentration | For many transition metal-catalyzed reactions, the ligand-to-metal ratio is critical. An incorrect ratio can lead to inactive catalytic species. Similarly, additives like bases or salts can significantly impact catalyst performance.[9][10] Optimize the concentration of these components alongside the catalyst loading. |
Problem 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate indicates the formation of undesired byproducts, which can often be linked to catalyst loading.
| Potential Cause | Suggested Solution |
| Excessive Catalyst Loading | While a higher catalyst loading can accelerate the desired reaction, it can also promote side reactions. This is particularly true for highly active catalysts. If you are observing significant byproduct formation, try reducing the catalyst loading. In some cases, a lower loading can lead to a cleaner reaction profile and a higher yield of the desired product.[11] |
| Dimerization or Polymerization | Some starting materials or intermediates can undergo self-coupling or polymerization in the presence of a catalyst. Reducing the catalyst loading can sometimes minimize these competing pathways. |
| Product Degradation | The desired indole product may be unstable under the reaction conditions and can decompose, especially with prolonged reaction times or high catalyst loadings. Monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation. |
Experimental Workflow for Optimizing Catalyst Loading
A systematic approach is key to efficiently determining the optimal catalyst loading.
Caption: A systematic workflow for optimizing catalyst loading in indole synthesis.
III. Catalyst-Specific FAQs
This section provides answers to frequently asked questions regarding specific types of catalysts used in indole synthesis.
Palladium-Catalyzed Indole Synthesis (e.g., Heck, Buchwald-Hartwig, Larock)
Q1: What is a typical starting catalyst loading for a palladium-catalyzed indole synthesis?
A1: For many palladium-catalyzed cross-coupling reactions like the Heck, Buchwald-Hartwig, or Larock indole syntheses, a good starting point for catalyst loading is typically in the range of 1-5 mol% of the palladium precursor.[3] For highly efficient catalyst systems, loadings as low as 0.1 mol% have been reported.[12]
Q2: My Buchwald-Hartwig amination for an indole synthesis is slow. Should I just increase the palladium loading?
A2: While increasing the palladium loading might seem like an intuitive first step, it's not always the most effective solution and can be costly. First, ensure your ligand choice is optimal for the specific substrates. Sterically hindered phosphine ligands are often crucial for efficient C-N bond formation.[13][14] Also, the choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but weaker bases like cesium carbonate may be necessary for substrates with sensitive functional groups.[9] Optimizing the ligand and base can often improve reaction rates more effectively than simply increasing the catalyst loading.
Q3: In my intramolecular Heck reaction to form an indole, I'm seeing a lot of starting material decomposition. Could this be related to the catalyst loading?
A3: Yes, high catalyst loading in a Heck reaction can sometimes lead to side reactions and decomposition, especially at elevated temperatures.[15] Before increasing the catalyst loading to push the reaction to completion, try screening different phosphine ligands or adding a phosphine scavenger to stabilize the palladium catalyst. Also, ensure your base is appropriate for the reaction, as an incorrect base can lead to undesired side reactions.
Copper-Catalyzed Indole Synthesis
Q1: What are the typical catalyst loadings for copper-catalyzed indole syntheses?
A1: Copper catalysts are often used in higher loadings compared to palladium, typically ranging from 5 to 20 mol%.[16] However, recent advances have led to more active copper catalyst systems that can operate at lower loadings. Copper's lower cost and toxicity make it an attractive alternative to palladium.[17]
Q2: My copper-catalyzed C-H functionalization of an indole is not proceeding. What should I check before increasing the catalyst amount?
A2: For copper-catalyzed C-H functionalization, the oxidant is a critical component. Ensure you are using the correct oxidant and that it is active.[18] The solvent can also play a significant role in the reaction outcome.[16] Screening different solvents may improve the reaction efficiency without altering the catalyst loading. Additionally, some copper-catalyzed reactions benefit from the addition of a ligand to stabilize the copper catalyst and promote the desired reactivity.[16]
Gold-Catalyzed Indole Synthesis
Q1: Gold catalysts are expensive. What is a reasonable catalyst loading to start with for a gold-catalyzed indole cyclization?
A1: Gold catalysts are highly efficient, and reactions can often be performed with low catalyst loadings, typically in the range of 0.5-5 mol%.[1] Some highly active gold catalysts can achieve good yields at even lower loadings.[19][20]
Q2: I'm observing catalyst poisoning in my gold-catalyzed reaction. How can I mitigate this?
A2: Gold catalysts can be sensitive to poisoning by certain functional groups or impurities.[8] One common issue is the coordination of basic nitrogen atoms in the substrate or product to the cationic gold center, leading to deactivation. The addition of a silver salt co-catalyst can sometimes help to regenerate the active gold catalyst by scavenging halide ions. In some cases, using a suitable acid activator can also reactivate the gold catalyst.[8]
Acid-Catalyzed Indole Synthesis (e.g., Fischer Indole Synthesis)
Q1: For a Fischer indole synthesis, does the amount of acid catalyst matter?
A1: Absolutely. The concentration of the acid catalyst is a critical parameter in the Fischer indole synthesis.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[4][6] An insufficient amount of acid will result in a sluggish or incomplete reaction, while an excessive amount can lead to charring and decomposition of the starting materials and product.[4]
Q2: How do I choose between a Brønsted acid and a Lewis acid, and how does that affect the "loading"?
A2: The choice between a Brønsted and a Lewis acid often depends on the substrate's sensitivity. Lewis acids are generally considered milder and may be preferable for substrates prone to degradation under strongly acidic conditions.[6] The "loading" for acid catalysts can range from catalytic amounts (e.g., 10 mol%) to stoichiometric or even solvent quantities (e.g., polyphosphoric acid). Screening different acids and their concentrations is often necessary to find the optimal conditions for a specific substrate pair.[4][7][21]
Organocatalyzed Indole Synthesis
Q1: What is a typical catalyst loading for an organocatalyzed indole synthesis?
A1: Organocatalysts are typically used in higher loadings than transition metal catalysts, often in the range of 10-30 mol%.[3] However, highly active organocatalysts can be effective at lower loadings.
Q2: My organocatalyzed reaction is slow. Can I simply add more catalyst?
A2: While increasing the organocatalyst loading can sometimes improve the reaction rate, it's important to consider other factors first. The pKa of the organocatalyst and the solvent polarity can have a significant impact on the reaction. Ensure you are using the optimal catalyst for your specific transformation. Additionally, for some organocatalytic reactions, the presence of co-catalysts or additives can dramatically enhance the reaction rate and selectivity.
IV. Data Summary and Protocols
Table 1: Typical Catalyst Loading Ranges for Common Indole Syntheses
| Indole Synthesis Method | Catalyst Type | Typical Loading Range (mol%) | Key Considerations |
| Fischer Indole | Brønsted/Lewis Acid | 10 - 100+ | Substrate dependent; can be used in stoichiometric amounts or as a solvent.[4][6] |
| Heck Reaction | Palladium | 0.5 - 5 | Ligand choice is crucial; higher loadings can cause side reactions.[15][22] |
| Buchwald-Hartwig Amination | Palladium | 0.5 - 5 | Ligand and base are critical; sensitive to air and moisture.[9][13] |
| Larock Annulation | Palladium | 1 - 5 | Requires a base and often a chloride salt additive.[10] |
| Copper-Catalyzed C-H Functionalization | Copper | 5 - 20 | Often requires an oxidant; ligand can improve efficiency.[16] |
| Gold-Catalyzed Cyclization | Gold | 0.5 - 5 | Highly efficient but can be prone to poisoning.[1][8] |
| Organocatalyzed Reactions | Amine, Phosphine, etc. | 10 - 30 | Generally higher loadings; sensitive to solvent and additives.[3] |
Protocol: Screening Palladium Catalyst Loading for a Heck Reaction
This protocol provides a general procedure for optimizing the palladium catalyst loading for an intramolecular Heck reaction to synthesize an indole derivative.
Materials:
-
2-halo-N-allylaniline substrate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF, toluene)
-
Reaction vials and stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Reaction Setup: In a series of reaction vials under an inert atmosphere, add the 2-halo-N-allylaniline substrate and the base.
-
Catalyst Addition: To each vial, add a different volume of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
-
Reaction Execution: Add the remaining solvent to each vial to reach the desired concentration. Seal the vials and place them in a preheated oil bath or heating block at the desired reaction temperature.
-
Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the indole product.
-
Analysis: After the reaction is complete, quench the reactions and perform a work-up. Analyze the crude reaction mixtures to determine the yield and purity of the product for each catalyst loading. The optimal loading will provide the best balance of reaction time, yield, and purity.
V. Conclusion
Optimizing catalyst loading is a critical step in developing an efficient and robust indole synthesis. A thorough understanding of the reaction mechanism and the role of the catalyst, combined with a systematic experimental approach, will enable researchers to minimize catalyst waste, reduce costs, and improve the overall efficiency of their synthetic routes. This guide provides a foundation for troubleshooting common issues and making informed decisions to achieve your synthetic goals.
VI. References
-
Bagley, M.C., Jenkins, R.L., Lubinu, M.C., Mason, C., & Wood, R. (2005). A Simple Continuous Flow Microwave Reactor. J. Org. Chem., 70, 7003–7006.
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BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride.
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BenchChem. (2025). Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization.
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BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Efficient Indolizine Synthesis.
-
Buchwald, S.L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(30), 6554-6564.
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Cacchi, S., & Fabrizi, G. (2011). Copper-Catalyzed Construction of the Indole Core: Recent Advancements. Chemical Society Reviews, 40(8), 4962-4975.
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Fouad, M. A., Ferretti, F., & Ragaini, F. (2023). Cheap and readily available formic acid is an effective reductant for the reductive cyclization of o-nitrostyrenes. J. Org. Chem., 88, 5108-5117.
-
Gaikar, V.G., & Bhanage, B.M. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3266.
-
Glorius, F. (2020). Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. Chemical Communications, 56(54), 7434-7437.
-
Hughes, D.L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Lautens, M., & Fang, Y.-Q. (2005). Palladium-Catalyzed Annulation of o-Iodoanilines with Allenes: Synthesis of 2-Substituted Indoles. Org. Lett., 7(16), 3549-3552.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Liu, Z., et al. (2017). Palladium-Catalyzed Methylation of C-H Bonds in Aryl Alkyl Ketones, Aryl Acetonitriles, and Indoles. Org. Lett., 19(19), 5228-5231.
-
Magolan, J., et al. (2022). Use of Vinyl Sulfides in Fischer Indole Reactions. Synthesis, 54(22), 4917-4931.
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(11), 458.
-
MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 26(16), 4933.
-
Müller, T. J. J., & Panther, J. (2016). Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences. Synthesis, 48(07), 974-986.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles.
-
Porcheddu, A., et al. (2012). From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Org. Lett., 14(23), 6112-6115.
-
RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. J. Am. Chem. Soc., 120(26), 6621-6622.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Wikipedia. (n.d.). Fischer indole synthesis.
-
Wikipedia. (n.d.). Heck reaction.
-
Wikipedia. (n.d.). Larock indole synthesis.
-
Zhang, Z.-G., et al. (2011). Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. Synthesis, 2011(01), 23-29.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper( ii )-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04592F [pubs.rsc.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Heck Reaction [organic-chemistry.org]
Technical Support Center: Navigating the Complexities of Indole Nitration
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of indole. This resource is designed to provide in-depth, field-proven insights into controlling the regioselectivity of this challenging yet crucial transformation. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuanced effects of solvents and reagents on your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of indole notoriously difficult to control?
The indole nucleus presents a significant challenge for direct nitration due to its high electron density and sensitivity to acidic conditions. The C-3 position of the pyrrole ring is the most nucleophilic, making it the primary site of electrophilic attack under non-acidic conditions.[1] However, under the strongly acidic conditions often used for nitration (e.g., HNO₃/H₂SO₄), the indole ring is susceptible to acid-catalyzed polymerization, which results in low yields and the formation of intractable tars.[1][2] Furthermore, protonation at the C-3 position deactivates the pyrrole ring, redirecting nitration to the benzene ring, typically yielding a mixture of 5- and 6-nitroindoles.[1][3]
Q2: What is the primary role of the solvent in determining the regioselectivity of indole nitration?
The solvent plays a multifaceted role in indole nitration, influencing not only the solubility of reagents but also the nature and reactivity of the nitrating species. In non-acidic nitration, the solvent can affect the rate of reaction and the stability of intermediates. For instance, in a recently developed protocol for 3-nitroindole synthesis using tetramethylammonium nitrate and trifluoroacetic anhydride, acetonitrile was found to dramatically increase the product yield to 97% compared to other solvents.[4] In strongly acidic media, the solvent is often the acid itself (e.g., sulfuric acid), which protonates the indole and dictates the subsequent substitution pattern. Aprotic solvents like benzene have been used in reactions with nitrogen dioxide and nitrous acid, leading to different product profiles.[5][6]
Q3: How can I selectively obtain 3-nitroindole?
To favor nitration at the C-3 position, it is crucial to avoid strongly acidic conditions that lead to polymerization or C-3 protonation.[2][3] The use of non-acidic nitrating agents is the preferred strategy. Reagents such as benzoyl nitrate or ethyl nitrate are commonly employed for this purpose.[3] A highly efficient modern method involves the use of tetramethylammonium nitrate in the presence of trifluoroacetic anhydride, with acetonitrile as the solvent, which can provide excellent yields of the 3-nitro product.[4][7]
Q4: Is it possible to achieve nitration at the C-5 or C-6 positions selectively?
Yes, nitration on the benzene ring can be favored by deactivating the pyrrole ring. This is typically achieved under strongly acidic conditions (e.g., HNO₃/H₂SO₄). Protonation at C-3 makes the benzene ring the more favorable site for electrophilic attack, leading to a mixture of 5- and 6-nitroindoles.[1] If the C-2 position is substituted, as in the case of 2-methylindole, nitration under acidic conditions predominantly yields the 5-nitro derivative.[3]
Q5: The synthesis of 7-nitroindole is particularly challenging. What is the most reliable method?
Direct nitration is not a viable method for producing 7-nitroindole in high yields due to steric hindrance and unfavorable electronic effects.[1] The most effective strategy is an indirect, multi-step approach. A patented method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate in a solvent like acetic acid. This method effectively blocks the more reactive positions on the indole nucleus, directing the nitration to the C-7 position. Subsequent hydrolysis then yields the desired 7-nitroindole.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposition of starting material due to harsh acidic conditions. 2. Inappropriate choice of nitrating agent for the desired isomer. 3. Reaction temperature is too high or too low. | 1. For C-3 nitration, switch to non-acidic conditions (e.g., benzoyl nitrate or (NMe₄)NO₃ / TFAA).[4] 2. For C-5/C-6 nitration, ensure the use of a suitable substrate (e.g., 2-substituted indole) in strong acid.[3] 3. Optimize the reaction temperature; many nitration reactions require cooling to 0-5°C or lower.[1] |
| Formation of Dark, Insoluble Tar | 1. Acid-catalyzed polymerization of the indole starting material.[1] 2. Reaction temperature is too high, promoting side reactions. | 1. Avoid strong mineral acids (HNO₃/H₂SO₄) if possible.[2] 2. Work at low temperatures (e.g., maintain the reaction in an ice bath). 3. Use purified, degassed solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Complex Mixture of Regioisomers | 1. The reaction conditions are not selective for a single position. 2. The chosen nitrating agent and solvent system are inappropriate for the desired regioselectivity. | 1. To favor C-3, use non-acidic nitrating agents.[3] 2. To favor C-5, use a C-2 substituted indole under strongly acidic conditions.[3] 3. To obtain C-7, employ the indirect method with a protected indoline derivative.[1] |
| Over-Nitration (Di- or Tri-nitro Products) | 1. Excess of the nitrating agent. 2. The reaction temperature is too high or the reaction time is too long. | 1. Carefully control the stoichiometry of the nitrating agent, using a minimal excess.[1] 2. Perform the reaction at a lower temperature and monitor the progress by TLC to quench the reaction upon completion. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Nitroindole under Non-Acidic Conditions
This protocol is adapted from a high-yield, metal-free method.[4][8]
Materials:
-
N-Boc-indole
-
Tetramethylammonium nitrate ((NMe₄)NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-indole (0.5 mmol) in acetonitrile (1 mL).
-
Add tetramethylammonium nitrate (0.55 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1 mL) to the cooled mixture.
-
Stir the reaction at 0°C and monitor its progress using TLC. The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-nitroindole derivative.
Protocol 2: Synthesis of 5-Nitro-2-methylindole via Acid-Catalyzed Nitration
This protocol illustrates the typical regioselectivity for activated indoles under strongly acidic conditions.[1]
Materials:
-
2-Methylindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
In a flask, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0°C).
-
In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2-methylindole, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for the recommended time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and then dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitro-2-methylindole.
Visualizing Reaction Pathways
Caption: Mechanisms of Indole Nitration under Different Conditions.
Caption: Decision Workflow for Regioselective Indole Nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 5. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. | Semantic Scholar [semanticscholar.org]
- 6. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Fischer indole synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes.
Introduction to the Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[3][4][5][6][7] Despite its versatility, the reaction is notoriously sensitive to various parameters, often leading to low yields and challenging purifications.[1][4][8] This guide aims to provide practical, experience-driven advice to overcome these hurdles.
Core Reaction Mechanism
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2][9]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[2][9]
-
[10][10]-Sigmatropic Rearrangement: This is the rate-determining step, where the protonated enamine undergoes a[10][10]-sigmatropic rearrangement, leading to the cleavage of the N-N bond.[1][2][9][10]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[1][2][9]
A [label="Arylhydrazine + Ketone/Aldehyde"]; B [label="Phenylhydrazone"]; C [label="Enamine Tautomer"]; D [label="Protonated Enamine"]; E [label="[10][10]-Sigmatropic Rearrangement\n(Rate-Determining Step)"]; F [label="Di-imine Intermediate"]; G [label="Cyclization"]; H [label="Ammonia Elimination"]; I [label="Indole Product"];
A -> B [label=" Condensation "]; B -> C [label=" Tautomerization "]; C -> D [label=" Protonation (Acid Catalyst) "]; D -> E [label=" Heat "]; E -> F; F -> G; G -> H [label=" Acid Catalyst "]; H -> I [label=" Aromatization "]; }
Caption: The mechanistic pathway of the Fischer indole synthesis.Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is not proceeding to completion, and I'm recovering starting material. What are the likely causes?
A1: Incomplete conversion is a frequent issue and can often be traced back to several key factors:
-
Insufficient Acid Catalyst: The acid catalyst is vital for the protonation of the hydrazone and subsequent rearrangement.[11] Ensure you are using an adequate amount of a suitable acid.
-
Low Reaction Temperature: The[10][10]-sigmatropic rearrangement step possesses a significant activation energy and often requires elevated temperatures to proceed efficiently.[8][12]
-
Poor Quality of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction.[8] It is advisable to use freshly purified starting materials.[8]
Experimental Protocol for Optimization:
-
Catalyst Screening: If you suspect the catalyst is the issue, screen a panel of both Brønsted and Lewis acids. See the table below for common choices.
-
Temperature Gradient: Set up a series of small-scale reactions at incrementally higher temperatures (e.g., 80°C, 100°C, 120°C) and monitor the progress by Thin Layer Chromatography (TLC). Be cautious, as excessively high temperatures can lead to decomposition.[8][12]
-
Starting Material Purity Check: Verify the purity of your starting materials by NMR or melting point analysis. If necessary, recrystallize the solid components and distill the liquid ones.
| Acid Catalyst Type | Examples | Typical Conditions |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA) | Often used in polar solvents like acetic acid or ethanol.[3][4][10] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Can be used in less polar solvents or neat.[1][3][4][10] |
Q2: I am observing significant tar formation and a low yield of the desired product. How can I minimize this?
A2: Tar formation is typically a sign of product or starting material decomposition under harsh reaction conditions.
-
Excessively High Temperature: While heat is necessary, prolonged exposure to high temperatures can degrade your compounds.[8]
-
Inappropriate Acid Strength: A very strong acid might be promoting side reactions or polymerization of the indole product.[1][13]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after completion can lead to product degradation.[8]
Experimental Protocol for Minimizing Tarring:
-
Optimize Reaction Time: Monitor your reaction closely by TLC. Once the starting material is consumed and the product spot is at its maximum intensity, work up the reaction promptly.
-
Milder Acid Catalyst: If using a strong acid like concentrated H₂SO₄, consider switching to a milder one like p-toluenesulfonic acid or even acetic acid, which can also serve as the solvent.[14]
-
Solvent Choice: The choice of solvent can influence the reaction's success. Polar aprotic solvents like DMSO or acetic acid are often effective.[8] In some instances, running the reaction neat (without solvent) can be beneficial.[8]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?
A3: The formation of regioisomers from unsymmetrical ketones is a classic challenge in Fischer indole synthesis.[1][15] The regioselectivity is influenced by the acidity of the medium, steric effects, and the electronic nature of the substituents.[16]
-
Kinetic vs. Thermodynamic Control: Weaker acids and lower temperatures tend to favor the formation of the kinetic product (from the more substituted enamine), while stronger acids and higher temperatures can lead to the thermodynamic product.[16]
-
Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[16]
Experimental Protocol for Controlling Regioselectivity:
-
Acid Titration: Systematically vary the concentration of your chosen acid catalyst to find the optimal selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways. Screen a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetic acid).
-
Temperature Control: Perform the reaction at a range of temperatures to determine the optimal balance between reaction rate and selectivity.
Start [label="Low Yield Observed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Incomplete Conversion?"]; Q2 [label="Significant Tar Formation?"]; Q3 [label="Mixture of Regioisomers?"]; A1 [label="Check Catalyst, Temp, Purity", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; A2 [label="Optimize Time, Temp, Acid Strength", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; A3 [label="Vary Acid, Solvent, Temp", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Start -> Q2; Start -> Q3; Q1 -> A1; Q2 -> A2; Q3 -> A3; A1 -> End; A2 -> End; A3 -> End; }
Caption: A workflow for troubleshooting low yields.Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose acid catalysts for the Fischer indole synthesis?
A1: There is no single "best" catalyst as the optimal choice is highly substrate-dependent.[3][10] However, polyphosphoric acid (PPA) is often a good starting point for many systems due to its strong dehydrating and acidic properties.[8] A mixture of acetic acid and sulfuric acid is also a commonly used and effective combination. For sensitive substrates, milder Lewis acids like ZnCl₂ can be advantageous.[1][3][4][10]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents plays a critical role.
-
On the Phenylhydrazine: Electron-donating groups on the aromatic ring of the phenylhydrazine generally accelerate the reaction by increasing the nucleophilicity of the enamine intermediate.[17] Conversely, electron-withdrawing groups can hinder the reaction.[14]
-
On the Carbonyl Compound: Strong electron-donating groups on the ketone or aldehyde can be problematic.[16][18][19] They can stabilize a cationic intermediate that forms from the cleavage of the N-N bond, a side reaction that competes with the desired[10][10]-sigmatropic rearrangement.[16][18][19][20] This can lead to very low yields or complete failure of the reaction.[16][18][19]
Q3: Can I synthesize the parent indole (unsubstituted) using the Fischer indole synthesis?
A3: The direct synthesis of the parent indole from acetaldehyde and phenylhydrazine is generally unsuccessful under standard conditions.[1][4][9] However, it can be achieved by reacting phenylhydrazine with pyruvic acid to form an indole-2-carboxylic acid, which can then be decarboxylated.[1][9]
Q4: I'm having difficulty purifying my indole product. What are some effective strategies?
A4: Purification of indoles from Fischer synthesis can be challenging due to the presence of baseline impurities and potentially colored byproducts.[8]
-
Column Chromatography: This is the most common method. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: If your indole is sufficiently basic, you may be able to perform an acid-base extraction to separate it from non-basic impurities. However, be aware that many indoles are only weakly basic.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
stability and degradation of methyl 4-nitro-1H-indole-6-carboxylate
Welcome to the technical support center for methyl 4-nitro-1H-indole-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Introduction
This compound is a key building block in medicinal chemistry, featuring a nitro-substituted indole core. The presence of both an electron-rich indole ring and an electron-withdrawing nitro group, along with a methyl ester, results in a unique chemical reactivity profile. Understanding its stability and degradation pathways is crucial for the development of robust synthetic routes, stable formulations, and accurate analytical methods. This guide provides practical advice to anticipate and resolve potential stability-related issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling, storage, and analysis of this compound.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over a short period.
-
Color change of the solution (e.g., turning yellow or brown).
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
-
Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-nitro-1H-indole-6-carboxylic acid.
-
Causality: The presence of acid or base catalyzes the nucleophilic attack of water on the ester's carbonyl carbon.
-
Solution:
-
pH Control: Maintain solutions at a neutral pH (6-7.5) using appropriate buffers (e.g., phosphate buffer) for aqueous preparations.
-
Solvent Choice: For storage, use aprotic organic solvents like acetonitrile, acetone, or anhydrous DMSO. Avoid alcohols if transesterification is a concern.
-
Temperature: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the hydrolysis rate.
-
-
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.[1][2]
-
Causality: Nitroaromatic compounds are susceptible to reduction.[1][2] This can be initiated by contaminants in solvents, on glassware, or by other components in a reaction mixture.
-
Solution:
-
Use High-Purity Solvents: Ensure all solvents are of high purity and free from reducing impurities.
-
Avoid Contamination: Use scrupulously clean glassware. Avoid contact with metals that can catalyze reduction (e.g., iron, zinc).
-
Inert Atmosphere: If working with sensitive reaction mixtures, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Oxidation of the Indole Ring: The electron-rich indole ring is prone to oxidation, which can lead to a variety of degradation products, including oxindoles.[3]
-
Causality: Indoles are easily oxidized.[3] Dissolved oxygen, peroxides in solvents (especially ethers like THF or dioxane), or oxidizing agents can initiate degradation.
-
Solution:
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), although compatibility with downstream applications must be verified.
-
Degas Solvents: For sensitive experiments, sparge solvents with nitrogen or argon to remove dissolved oxygen.
-
-
Issue 2: Compound Shows Instability Under Light Exposure
Symptoms:
-
Significant degradation is observed in samples left on the lab bench compared to those stored in the dark.
-
The solid compound darkens upon exposure to light.
Possible Causes and Solutions:
-
Photolytic Degradation: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or even ambient light.[4][5][6]
-
Causality: Absorption of light can promote the molecule to an excited state, leading to reactions such as the reduction of the nitro group or cleavage of the indole ring.[5]
-
Solution:
-
Protect from Light: Store both solid material and solutions in amber vials or wrap containers with aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct light.
-
Photostability Studies: If the compound is being developed as a drug, perform formal photostability studies as per ICH Q1B guidelines.
-
-
Issue 3: Difficulty in Obtaining Reproducible Analytical Results (HPLC)
Symptoms:
-
Peak tailing or broadening in the HPLC chromatogram.
-
Shifting retention times.
-
Poor resolution from impurity peaks.
Possible Causes and Solutions:
-
On-Column Degradation: The compound may be degrading on the HPLC column, especially if the mobile phase is too acidic or basic, or if the column has residual metal contaminants.
-
Causality: The stationary phase or mobile phase conditions can promote hydrolysis or other reactions.
-
Solution:
-
Mobile Phase pH: Buffer the mobile phase to a neutral or near-neutral pH. A common choice is a phosphate buffer.
-
Column Choice: Use a high-purity, end-capped C18 column to minimize interactions with residual silanols. Consider a column with a different stationary phase if issues persist.
-
-
-
Poor Solubility in Mobile Phase: The compound may be precipitating at the head of the column if the initial mobile phase composition is too aqueous.
-
Causality: this compound is a relatively nonpolar molecule and may have limited solubility in highly aqueous mobile phases.
-
Solution:
-
Diluent Matching: Dissolve and dilute the sample in a solvent that is similar in composition to or slightly stronger than the initial mobile phase.
-
Gradient Optimization: Start the HPLC gradient with a higher percentage of organic solvent to ensure the compound remains dissolved upon injection.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8 °C. For shorter periods, storage at room temperature in the dark is generally acceptable.
Q2: What is the expected degradation pathway under hydrolytic conditions?
A: Under acidic or basic conditions, the primary degradation product is expected to be 4-nitro-1H-indole-6-carboxylic acid, resulting from the hydrolysis of the methyl ester. Further degradation of the indole ring or reduction of the nitro group can occur under more stringent conditions.
Q3: How does the nitro group affect the stability of the indole ring?
A: The electron-withdrawing nitro group decreases the electron density of the aromatic system. This makes the indole ring less susceptible to electrophilic attack compared to unsubstituted indole. However, the indole nucleus remains susceptible to oxidation.[3] The nitro group itself is a site of potential degradation, primarily through reduction.[2]
Q4: What analytical techniques are best suited for stability studies of this compound?
A: A stability-indicating HPLC method with UV detection is the most common and effective technique.[7] The chromophoric nature of the nitroindole system allows for sensitive UV detection. LC-MS is highly recommended for identifying unknown degradation products by providing mass information.[7]
Q5: Are there any known incompatibilities with common excipients?
A: While specific studies on this molecule may not be publicly available, general incompatibilities for nitroaromatic compounds and esters should be considered. Avoid strongly basic or acidic excipients that could promote hydrolysis. Reducing sugars (like lactose) could potentially interact with the nitro group under certain conditions of heat and moisture. Compatibility studies are essential during formulation development.
Experimental Protocols and Data
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9][10]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Then, prepare a 0.1 mg/mL solution for analysis.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution in acetonitrile/water (1:1) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Maintain a control sample in the dark.
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration. Analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Table 1: Representative Forced Degradation Data
| Stress Condition | % Degradation (Example) | Major Degradation Product(s) |
| 0.1 M HCl, 60 °C, 24h | ~15% | 4-nitro-1H-indole-6-carboxylic acid |
| 0.1 M NaOH, RT, 4h | >90% | 4-nitro-1H-indole-6-carboxylic acid |
| 3% H₂O₂, RT, 24h | ~20% | Oxidized indole species (e.g., oxindoles) |
| Solid, 105 °C, 48h | <5% | Minor unspecified degradants |
| Photolytic (ICH Q1B) | ~25% | Multiple products, potential nitro-group reduction |
Note: The data in this table is illustrative and will vary based on the exact experimental conditions.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-22 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Diode array detector (DAD) collecting data from 200-400 nm; quantify at a suitable wavelength (e.g., ~340 nm).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (1:1 v/v).
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Key degradation pathways for the title compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: Decision tree for troubleshooting purity issues.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
preventing byproduct formation in Batcho-Leimgruber indole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the technical support center for the Batcho-Leimgruber indole synthesis. As a widely used and robust method for constructing the indole nucleus, this synthesis is a cornerstone in pharmaceutical and materials science.[1] However, like any powerful synthetic tool, it is not without its challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce yields.
This guide is designed to provide you, the practicing scientist, with in-depth, field-proven insights into identifying, troubleshooting, and, most importantly, preventing common side reactions. We will move beyond simple procedural lists to explain the causality behind these issues, empowering you to optimize your reactions for cleaner, more efficient outcomes.
The Core Reaction and Potential Pitfalls
The Batcho-Leimgruber synthesis is a two-stage process:
-
Enamine Formation: An ortho-nitrotoluene derivative is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often with a secondary amine catalyst like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine).[1][2]
-
Reductive Cyclization: The intermediate enamine's nitro group is reduced, which initiates a spontaneous cyclization and elimination of the dialkylamine to yield the final indole.[1]
While efficient, deviations from the main reaction pathway can occur at either stage, leading to a range of impurities. Understanding these pathways is the first step toward prevention.
Troubleshooting and Frequently Asked Questions (FAQs)
Stage 1: Enamine Formation
Q1: My enamine formation is slow or incomplete, leaving significant amounts of starting o-nitrotoluene. What's wrong?
A1: This is a common issue often related to reaction conditions and reagent reactivity.
-
Causality: The reaction's first step is the deprotonation of the benzylic methyl group of the o-nitrotoluene.[2] The acidity of these protons is enhanced by the electron-withdrawing nitro group, but can be hindered by other substituents on the ring. If conditions are not sufficiently forcing, or if the reagents are not active enough, this step becomes the rate-limiting bottleneck.
-
Troubleshooting Steps:
-
Verify Reagent Quality: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive. Ensure you are using a fresh, high-quality bottle.
-
Increase Reactivity with Pyrrolidine: The addition of a catalytic amount of pyrrolidine is a standard and highly effective modification. Pyrrolidine displaces dimethylamine from DMF-DMA, forming a more reactive N-formylpyrrolidine acetal in situ, which can significantly accelerate the reaction.[1][3]
-
Increase Temperature: The condensation is typically run at or near the reflux temperature of the solvent (often DMF).[4] Insufficient heat can lead to slow conversion. Consider a modest increase in temperature, but be mindful of potential reagent degradation.
-
Consider Microwave Synthesis: For particularly stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times from overnight to minutes and often improves yields by minimizing thermal degradation.[5]
-
Q2: The reaction mixture turns very dark, and after workup, I isolate a complex mixture of byproducts instead of the clean, intensely colored enamine.
A2: This points to thermal degradation of the reagents or the product. The desired enamine intermediate is a "push-pull" olefin with extended conjugation, typically resulting in a vibrant red or orange color.[1] A dark, tarry appearance suggests decomposition.
-
Causality: Prolonged heating at high temperatures, especially in the presence of impurities, can cause the solvent (DMF) and the acetal reagent to decompose. The enamine product itself can also be unstable under harsh conditions.
-
Troubleshooting Steps:
-
Reduce Reaction Time: Use the minimum time necessary for complete conversion of the starting material (monitor by TLC or LCMS). As mentioned above, using pyrrolidine or microwave heating can shorten the required time.[3]
-
Ensure an Inert Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Purify the Starting Nitrotoluene: Impurities in the starting material can catalyze decomposition. If the quality is suspect, consider purification by recrystallization or chromatography before starting the synthesis.
-
Stage 2: Reductive Cyclization
Q3: My final indole product is contaminated with a significant amount of an over-reduced byproduct, where the enamine double bond has also been reduced.
A3: This is a classic case of non-selective reduction and is highly dependent on the choice of reducing agent and reaction conditions.
-
Causality: The goal is to selectively reduce the nitro group to an amine, which then triggers cyclization. However, many powerful reducing systems, particularly catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni), can also reduce the electron-rich enamine double bond, leading to a 2-aminophenylethylamine derivative.[4]
-
Troubleshooting Steps:
-
Change the Reducing Agent: Different reducing agents offer varying levels of selectivity. A comparison is provided in the table below. Chemical reductants are often preferred to avoid over-reduction.
-
Optimize Hydrogenation Conditions: If using catalytic hydrogenation, reducing the pressure of H₂, lowering the temperature, and decreasing the catalyst loading can improve selectivity for the nitro group.
-
Monitor the Reaction Closely: Stop the reaction as soon as the starting enamine has been consumed to prevent further reduction of the desired indole product, which can also be susceptible under harsh conditions.
-
Table 1: Comparison of Common Reducing Agents for Cyclization
| Reducing Agent | Typical Conditions | Advantages | Potential Byproducts & Issues |
| H₂ / Pd-C | H₂ (balloon or Parr), MeOH/EtOAc | High yield, clean workup (filtration). | Over-reduction of enamine double bond; dehalogenation if aryl halides are present.[4] |
| Raney Nickel / N₂H₄ | Hydrazine hydrate, EtOH, reflux | Generates H₂ in situ, very effective.[1] | Highly pyrophoric catalyst; potential for over-reduction. |
| Iron / Acetic Acid | Fe powder, AcOH, heat | Inexpensive, effective, classic method. | Can require strongly acidic workup; sometimes sluggish.[2][4] |
| Sodium Dithionite | Na₂S₂O₄, aq. THF/MeOH | Mild conditions, good for sensitive functional groups. | Can result in lower yields; requires aqueous workup.[4] |
| Titanium(III) Chloride | TiCl₃, aq. MeOH | Mild, acidic nature promotes cyclization.[4] | Can form 1-hydroxyindole byproducts if stoichiometry is not carefully controlled (4 equivalents).[4] |
Q4: I'm observing a byproduct with approximately double the mass of my expected product. Is this a dimer? How can I prevent it?
A4: Yes, this is very likely a dimeric byproduct. Dimerization can occur under certain conditions, especially during the cyclization step.
-
Causality: Dimerization typically happens when one molecule of the reduced amino-enamine intermediate reacts with a molecule of the unreduced nitro-enamine starting material, or through self-condensation pathways of the indole product itself, which can be nucleophilic at the C3 position. High concentrations can favor these intermolecular reactions over the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
Employ Higher Dilution: The most effective way to prevent intermolecular side reactions is to run the reductive cyclization step at a lower concentration. This principle, known as the "high dilution principle," favors intramolecular processes.
-
Control the Rate of Reduction: Add the reducing agent slowly or, in the case of catalytic hydrogenation, ensure efficient stirring to maintain a low steady-state concentration of the reactive amino intermediate. This prevents a buildup of the intermediate that could lead to dimerization.
-
Choose a "One-Pot" Procedure: Modern variations of the Leimgruber-Batcho synthesis perform the enamine formation and reductive cyclization in a single pot.[3][6] This often avoids the isolation of the enamine and can lead to cleaner reactions, as the enamine is reduced as soon as it is formed, keeping its concentration low.[6]
-
Recommended Protocol: Optimized Reductive Cyclization with Iron/Acetic Acid
This protocol is designed to minimize over-reduction and is a reliable alternative to catalytic hydrogenation, especially for substrates containing sensitive functional groups.
Objective: To cleanly cyclize a β-dialkylamino-2-nitrostyrene intermediate to the corresponding indole.
Materials:
-
β-dialkylamino-2-nitrostyrene (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Glacial Acetic Acid
-
Ethanol or Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Celite or filter aid
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the β-dialkylamino-2-nitrostyrene (1.0 eq) in a 1:1 mixture of ethanol and acetic acid (use approximately 10-20 mL of solvent per gram of starting material).
-
Addition of Iron: To the vigorously stirring suspension, add the iron powder (5.0 eq) portion-wise over 10-15 minutes. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C). Monitor the reaction progress by TLC or LCMS, observing the disappearance of the intensely colored starting material. The reaction is typically complete within 1-3 hours.
-
Workup - Filtration: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter the entire mixture through a pad of Celite to remove the excess iron and iron salts. Wash the filter cake thoroughly with several portions of ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with saturated sodium bicarbonate solution until CO₂ evolution ceases. Caution: This step can cause significant pressure buildup.
-
Workup - Finalization: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indole.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization as needed.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journalijar.com [journalijar.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
Technical Support Center: Reaction Monitoring for Indole Synthesis
Welcome to the technical support center for reaction monitoring in indole synthesis. As a cornerstone of medicinal chemistry and materials science, the synthesis of the indole scaffold demands precision, control, and a deep understanding of the reaction's progress. Inefficient monitoring can lead to low yields, complex purification challenges, and the costly failure of entire batches. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring these critical reactions. Here, we move beyond simple protocols to explain the why behind the how, providing field-proven insights to troubleshoot common issues and optimize your analytical strategy.
Section 1: Foundational Offline Monitoring Techniques
Offline techniques, where a sample is physically removed from the reaction vessel for analysis, remain the workhorses of the synthesis lab. They are invaluable for their accessibility and the high-quality data they provide.
1.1 Thin-Layer Chromatography (TLC)
TLC is the first line of defense for rapid, qualitative assessment of reaction progress. Its primary use is to visualize the consumption of starting materials and the formation of products.[1]
Question: My TLC plate shows a long, indecipherable streak from the baseline. What's wrong?
Answer: This is a classic sign of sample overloading or the presence of high-boiling point solvents.[2][3]
-
Causality: Highly concentrated samples saturate the silica gel, preventing a clean separation.[4] Solvents like DMF or DMSO are highly polar and have low volatility; they will carry your entire sample up the plate as a smear.
-
Expert Protocol:
-
Dilute Your Sample: Prepare a dilution of your reaction mixture in a more volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting. A 1% concentration is a good starting point.[3]
-
Remove High-Boiling Solvents: After spotting the plate, place it under high vacuum for 1-2 minutes to evaporate residual high-boiling solvents before developing the plate.[2]
-
Address Compound Chemistry: For highly acidic or basic compounds that are prone to streaking, add a small amount of acid (e.g., 0.1-2.0% acetic acid) or base (e.g., 0.1-2.0% triethylamine) to your mobile phase to neutralize the analyte and improve spot shape.[5]
-
Question: My starting material and product spots are too close together (similar Rf values). How can I improve separation?
Answer: Poor separation indicates that the chosen mobile phase is not effective at differentiating the polarities of your compounds.
-
Causality: The retention factor (Rf) is determined by the balance of interactions between the compound, the stationary phase (silica), and the mobile phase. If the product and reactant have similar polarities, a standard eluent may not resolve them.
-
Expert Protocol:
-
Systematically Vary Solvent Polarity: If spots are near the baseline, your eluent is not polar enough; increase the proportion of the polar solvent (e.g., from 10% EtOAc in Hexanes to 20%). If spots are near the solvent front, the eluent is too polar; decrease the polar solvent's proportion.[5]
-
Change Solvent System Entirely: Switch to a different solvent system with different selectivities. For example, if an ethyl acetate/hexane system fails, try a dichloromethane/methanol system.
-
Utilize the "Co-spot": Spot your starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted in the same lane) on the same plate. If the reaction is complete, the reaction mixture spot should be a single spot with a different Rf than the starting material. If it's incomplete, the co-spot will often look like an elongated or "snowman" shape, confirming the presence of both species.[2]
-
Question: My spots are not visible under UV light. Does this mean the reaction failed?
Answer: Not necessarily. Many organic compounds are not UV-active.
-
Causality: A compound must contain a chromophore that absorbs UV light (typically at 254 nm) to be visualized. The absence of a UV-active group doesn't mean the compound isn't there.
-
Expert Protocol:
-
Use a Chemical Stain: After UV visualization, use a stain that reacts with organic compounds.
-
Potassium Permanganate (KMnO₄): Excellent for compounds with oxidizable functional groups (alkenes, alcohols, etc.). It appears as yellow spots on a purple background.
-
Iodine Chamber: Place the plate in a chamber with iodine crystals. Iodine vapors will reversibly stain most organic compounds brown. This is non-destructive, so you can trace the spots and then let the iodine evaporate.[5]
-
Anisaldehyde or Molybdate Stains: These can produce different colors for different compounds upon heating, which can be highly informative for distinguishing between products and byproducts.[2]
-
-
Increase Sample Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[3][5]
-
1.2 High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative reaction monitoring, providing precise data on conversion, product formation, and impurity profiling.
Question: I'm seeing high backpressure in my HPLC system. What should I do?
Answer: High backpressure is a common issue, typically pointing to a blockage somewhere in the system.
-
Causality: Particulate matter from the sample, mobile phase precipitation (especially buffers), or column degradation can clog frits, tubing, or the column itself.
-
Expert Protocol:
-
Isolate the Source: Work backward from the detector. Disconnect the column and check the pressure of the system without it. If the pressure drops to normal, the column is the issue. If not, continue moving backward (disconnecting detector, injector) to find the clog.
-
Column Issues: If the column is clogged, first try flushing it with a strong solvent (in the reverse direction, if permissible for that column type). If using buffers, flush the entire system and column with water first to prevent salt precipitation in organic solvent.[6][7]
-
Prevention: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter. Use a guard column to protect your expensive analytical column from contaminants.[8]
-
Question: My chromatographic peaks are tailing or showing fronting. How can I improve peak shape?
Answer: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
-
Causality:
-
Tailing is often caused by secondary interactions (e.g., basic analytes interacting with acidic residual silanols on the silica), column overload, or a column void.
-
Fronting is typically a sign of sample overload or low sample solubility in the mobile phase.
-
-
Expert Protocol:
-
Modify the Mobile Phase: For tailing with basic compounds (like many indoles), add a competitor base like triethylamine (0.1%) or use a buffer to control the pH.
-
Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to see if peak shape improves.[9]
-
Check Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If you use a stronger solvent (e.g., pure DMSO) than the mobile phase, it can cause peak distortion.[8]
-
Inspect the Column: A void at the head of the column can cause peak tailing and splitting. This usually requires replacing the column.[6]
-
Question: My retention times are drifting or inconsistent. How can I stabilize my method?
Answer: Unstable retention times make peak identification impossible and invalidate quantitative analysis.
-
Causality: The most common causes are changes in mobile phase composition, temperature fluctuations, or insufficient column equilibration.[7][9]
-
Expert Protocol:
-
Ensure Proper Mobile Phase Preparation: Premix solvents and degas them thoroughly to prevent bubble formation in the pump, which causes flow rate fluctuations.[9] If using an online mixer, ensure it is functioning correctly.[7][8]
-
Use a Column Oven: Temperature has a significant effect on viscosity and retention. A column oven ensures a stable thermal environment.[7]
-
Equilibrate Properly: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes, especially when switching from different solvent systems.[7][10]
-
1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information, making it a powerful tool for confirming product identity, identifying intermediates, and performing quantitative analysis (qNMR) without the need for response factors.
Question: How can I use ¹H NMR to monitor my indole synthesis in real-time?
Answer: While traditional NMR is an offline technique, it can be adapted for pseudo-real-time monitoring by taking aliquots at set time intervals.
-
Causality: Chemical shifts are highly sensitive to the electronic environment of a nucleus. As starting materials are converted to products, new peaks will appear and existing peaks will diminish, allowing for direct monitoring of the reaction's progress.
-
Expert Protocol:
-
Identify Diagnostic Peaks: Before starting the reaction, run ¹H NMR spectra of your starting materials and, if available, your expected product. Identify clean, well-resolved peaks unique to each species. The indole N-H proton, for example, is often a distinct singlet or broad singlet far downfield.[11]
-
Time-Course Experiment: At t=0 and regular intervals thereafter, carefully withdraw a small aliquot from the reaction. Quench it if necessary, remove the solvent under vacuum, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analyze Spectra: Compare the integration of the diagnostic starting material peak to the product peak over time to determine the reaction kinetics and endpoint.[12] Modern software can even help deconvolve overlapping signals for more accurate quantification.[12]
-
Question: My NMR spectra of the reaction mixture are messy and the lineshapes are distorted. How can I get clean data?
Answer: Reaction mixtures can be complex, containing paramagnetic species or solids that degrade spectral quality.
-
Causality: Paramagnetic metals (e.g., residual palladium catalyst) can cause significant line broadening.[13] Undissolved solids in the NMR tube will destroy the magnetic field homogeneity, leading to distorted, broad peaks.[12]
-
Expert Protocol:
-
Sample Preparation is Key: Before analysis, pass the aliquot through a small plug of silica gel or celite in a pipette to filter out solids and potentially remove some paramagnetic impurities.
-
Shimming: Spend extra time shimming the sample. Automated shimming routines may struggle with inhomogeneous samples; manual shimming may be required for the best results.
-
Use a Different Nucleus: If your compound contains fluorine or phosphorus, ¹⁹F or ³¹P NMR can be incredibly useful. These nuclei often provide clean, simple spectra with a wide chemical shift range, making them excellent probes for reaction monitoring even in complex proton environments.[14]
-
Section 2: Advanced & Real-Time Monitoring (Process Analytical Technology - PAT)
Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical parameters.[15][16] This approach relies on in-situ (in-line) or at-line techniques to provide real-time data, enabling greater process understanding and control.[17][18][19]
2.1 Mass Spectrometry (MS)
Real-time MS techniques allow for direct sampling from the reaction vessel, providing immediate mass information without chromatographic separation.
Question: How can I use Mass Spectrometry for real-time monitoring of my indole synthesis?
Answer: Techniques like Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) MS are ideal for this.[20][21]
-
Causality: These ambient ionization methods allow for the direct analysis of crude reaction mixtures with minimal sample preparation.[20][22] The mass spectrometer provides molecular weight information on reactants, products, and intermediates, offering a rapid snapshot of the reaction's status.[23]
-
Expert Protocol (ASAP-MS):
-
Sampling: Dip a glass capillary into the reaction mixture to collect a small sample.
-
Analysis: Place the capillary into the ASAP source. Heated nitrogen desolvates the sample and a corona discharge ionizes the analytes, which are then detected by the mass spectrometer.
-
Data Interpretation: Monitor the ion counts for the [M+H]⁺ of your starting material and product over time. The entire process, from sampling to result, can take less than a minute.[20] This is invaluable for quickly optimizing reaction conditions.[24]
-
Question: My real-time MS signal is unstable or shows poor sensitivity. What could be the issue?
Answer: Signal instability in ambient ionization MS often relates to the sample matrix or ionization source parameters.
-
Causality: High concentrations of salts, non-volatile buffers, or certain solvents can cause ion suppression, where the analyte of interest is not efficiently ionized because other components of the mixture are preferentially ionized.
-
Expert Protocol:
-
Dilute the Sample: Even for direct analysis, sometimes a quick dilution in a volatile solvent like methanol or acetonitrile can improve ionization efficiency and reduce matrix effects.
-
Optimize Source Parameters: Adjust the gas temperature and flow rate in the ion source. A temperature that is too low may not effectively desolvate the sample, while one that is too high could cause thermal degradation.
-
Use an Internal Standard: For quantitative analysis, adding a known amount of an isotope-labeled internal standard can correct for fluctuations in ionization efficiency and provide highly accurate data.[21]
-
Section 3: Synthesis-Specific Monitoring Challenges
Different indole syntheses present unique analytical challenges.
3.1 Fischer Indole Synthesis
This classic reaction involves heating a phenylhydrazone with an acid catalyst, often under harsh conditions.[25]
Question: I'm running a Fischer indole synthesis. How do I monitor it effectively given the strong acid and high temperature?
Answer: Monitoring requires careful sampling and an understanding of potential side reactions.
-
Causality: The harsh conditions can lead to decomposition and the formation of numerous byproducts, complicating analysis.[26][27] The key intermediates (hydrazone, enamine) are often transient and difficult to observe.
-
Expert Protocol:
-
Careful Quenching: When taking an aliquot for TLC or HPLC, immediately quench it in a cold, basic solution (e.g., saturated NaHCO₃) to neutralize the acid and stop the reaction. Extract the organic components with a suitable solvent.
-
Focus on Disappearance of Starting Material: Often, the clearest indicator of reaction progress is the complete consumption of the starting hydrazone, which can be easily monitored by TLC or HPLC.[26]
-
Look for Byproducts: Be aware of common side reactions. In some cases, the N-N bond can cleave, leading to byproducts like aniline.[27] If you see unexpected spots on your TLC, consider these possibilities.
-
3.2 Bischler-Mohlau Indole Synthesis
This synthesis involves reacting an α-bromo-acetophenone with excess aniline, a process known for complex mechanistic pathways and potential regioisomeric products.[28][29][30]
Question: My Bischler-Mohlau reaction mixture is very complex. How can I distinguish the desired indole from intermediates and regioisomers?
Answer: This requires a more powerful analytical technique than TLC alone. HPLC-MS is the ideal tool.
-
Causality: The reaction proceeds through several intermediates, and depending on the substitution pattern, can yield different indole regioisomers.[28] These compounds may have very similar polarities, making chromatographic separation difficult.
-
Expert Protocol:
-
Develop an HPLC-MS Method: Use a high-resolution HPLC column (e.g., a C18 phase) to attempt separation. The mass spectrometer will be critical for identifying peaks based on their molecular weight, allowing you to distinguish between starting materials, the intermediate α-anilino ketone, and the final indole product(s).
-
Use NMR for Final Confirmation: After workup, ¹H and ¹³C NMR are essential to definitively confirm the structure and regiochemistry of the isolated product. Specific coupling patterns and chemical shifts in the aromatic region can differentiate between isomers.[31]
-
3.3 Palladium-Catalyzed Indole Synthesis
Modern methods often use palladium catalysts for cross-coupling and cyclization reactions.[13][32]
Question: How do I monitor a palladium-catalyzed indole synthesis for completion and catalyst health?
Answer: Monitoring should track both the organic components and the state of the catalyst.
-
Causality: Incomplete reactions can be due to catalyst deactivation (e.g., formation of inactive palladium black) or incomplete consumption of one of the coupling partners.[33]
-
Expert Protocol:
-
HPLC for Quantitative Analysis: HPLC is excellent for monitoring the disappearance of the starting materials (e.g., the o-haloaniline and the alkyne) and the appearance of the indole product.[34][35]
-
Visual Inspection: Observe the reaction mixture. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition and a sign that the reaction may have stalled.
-
³¹P NMR for Ligand Monitoring: If you are using a phosphine ligand, you can use ³¹P NMR on an aliquot of the reaction mixture to monitor the integrity of the ligand and its coordination to the palladium center. The appearance of phosphine oxide signals indicates ligand degradation.
-
Section 4: Data & Workflow Optimization
4.1 Comparison of Monitoring Techniques
The choice of analytical technique is a critical experimental decision. This table summarizes the key attributes of each method discussed.
| Technique | Principle | Information Provided | Speed | Relative Cost | Key Advantage | Key Disadvantage |
| TLC | Adsorption Chromatography | Qualitative (conversion, spot count) | Very Fast (<15 min) | Very Low | Rapid, simple, universal | Non-quantitative, low resolution |
| HPLC | Partition Chromatography | Quantitative (conversion, purity, yield) | Moderate (15-45 min/run) | Moderate | High precision, high resolution | Requires method development |
| NMR | Nuclear Magnetic Resonance | Structural confirmation, quantitative | Slow (>15 min/sample) | High | Unambiguous structural data | Lower sensitivity, expensive |
| MS (Real-Time) | Mass-to-Charge Ratio | Molecular weight of components | Very Fast (<1 min/sample) | High | No workup required, high speed | No isomeric separation, matrix effects |
4.2 Workflow & Decision Diagrams
Visualizing workflows can streamline decision-making in the lab.
This decision tree helps guide the selection of an appropriate analytical method based on experimental needs.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Chromatography [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. silicycle.com [silicycle.com]
- 6. lcms.cz [lcms.cz]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Process analytical technology - Wikipedia [en.wikipedia.org]
- 16. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mt.com [mt.com]
- 19. stepscience.com [stepscience.com]
- 20. waters.com [waters.com]
- 21. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
- 27. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 30. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 31. youtube.com [youtube.com]
- 32. Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 33. benchchem.com [benchchem.com]
- 34. mdpi.com [mdpi.com]
- 35. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Validation of Methyl 4-nitro-1H-indole-6-carboxylate: An NMR-Centric Approach with Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of methyl 4-nitro-1H-indole-6-carboxylate, with a primary focus on the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of NMR in Structural Elucidation
While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands as the gold standard for the comprehensive elucidation of small organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, etc.) provides a detailed atomic-level map of the molecule, revealing not only the carbon-hydrogen framework but also the connectivity between atoms and their spatial relationships. This is particularly crucial for complex heterocyclic systems like substituted indoles, where subtle shifts in electronic distribution can significantly impact biological activity.
This guide will first delve into a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. We will then explore how complementary techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide orthogonal data to corroborate the NMR findings, creating a self-validating system of analysis.
Predictive ¹H and ¹³C NMR Analysis of this compound
While a definitive experimental spectrum is the ultimate goal, a predicted spectrum based on established principles of chemical shifts and coupling constants for analogous structures provides a robust framework for validation. Our prediction is based on data from 4-nitroindole, methyl indole-6-carboxylate, and general substituent effects in aromatic systems.
Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆):
The choice of DMSO-d₆ as a solvent is strategic for indole derivatives, as the acidic N-H proton often presents as a distinct, broad singlet at a downfield chemical shift, aiding in its identification.[2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | H1 (N-H) | The indole N-H proton is typically deshielded and appears as a broad singlet in DMSO-d₆.[2] |
| ~8.10 | d, J ≈ 1.5 Hz | 1H | H5 | The nitro group at position 4 strongly deshields the ortho proton (H5). The small coupling constant is indicative of a meta-coupling to H7. |
| ~7.95 | d, J ≈ 1.5 Hz | 1H | H7 | This proton is deshielded by the adjacent ester group and exhibits meta-coupling to H5. |
| ~7.80 | t, J ≈ 3.0 Hz | 1H | H2 | The proton at C2 of the indole ring typically appears as a triplet due to coupling with the N-H and H3 protons. |
| ~7.10 | t, J ≈ 3.0 Hz | 1H | H3 | Coupled to H2 and the N-H proton. |
| ~3.90 | s | 3H | OCH₃ | The methyl ester protons will appear as a singlet in a region typical for such functional groups. |
Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C=O | The carbonyl carbon of the ester is significantly deshielded. |
| ~140.0 | C4 | The carbon bearing the nitro group is expected to be deshielded and have a lower intensity due to the lack of a directly attached proton and the quadrupolar relaxation effects of the nitrogen atom. |
| ~137.0 | C7a | A quaternary carbon in the indole ring system. |
| ~130.0 | C3a | Another quaternary carbon in the indole ring system. |
| ~128.0 | C2 | The C2 carbon of the indole ring. |
| ~125.0 | C6 | The carbon to which the ester group is attached. |
| ~120.0 | C5 | Aromatic CH carbon. |
| ~118.0 | C7 | Aromatic CH carbon. |
| ~105.0 | C3 | The C3 carbon of the indole ring. |
| ~52.0 | OCH₃ | The methyl carbon of the ester group. |
Experimental Workflow for NMR Analysis
The following diagram outlines the logical flow for a comprehensive NMR-based structural validation.
Detailed NMR Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. 1D ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H spectrum using a standard pulse-acquire sequence.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
3. 1D ¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Calibrate the chemical shift scale to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
4. 2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks will appear between protons that are scalar-coupled, typically over two or three bonds. This is invaluable for confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is critical for piecing together the molecular framework, especially for identifying the connectivity around quaternary carbons (e.g., C4, C6, C3a, C7a) and linking the methyl ester group to the indole ring.
Comparative Analysis: Corroboration with Orthogonal Techniques
While NMR provides the most detailed structural information, it is best practice to use complementary techniques to validate the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to confirm the presence of key structural motifs.[3]
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 220, corresponding to the molecular weight of C₁₀H₈N₂O₄.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (•OCH₃) from the ester to give a fragment at m/z = 189.
-
Loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z = 161.
-
Loss of NO₂ to give a fragment at m/z = 174, a common fragmentation for nitroaromatic compounds.
-
Further fragmentation of the indole ring system.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4][5]
Expected FTIR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1520 and ~1340 | N-O (nitro) | Asymmetric and Symmetric Stretching |
| ~1600-1450 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel compound like this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR, supported by 2D techniques like COSY, HSQC, and HMBC, provide the most definitive and detailed structural information, the data should be corroborated by orthogonal methods. Mass spectrometry confirms the molecular weight and key structural fragments, while FTIR spectroscopy provides a rapid check for the presence of expected functional groups. By integrating the data from these techniques, researchers can have the highest degree of confidence in the structural assignment, ensuring the integrity of subsequent biological and medicinal chemistry studies.
References
A Comparative Analysis of Nitroindole Synthesis Methods: A Guide for Researchers
Nitroindoles are indispensable building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of pharmaceuticals and functional materials.[1][2][3] The introduction of a nitro group onto the indole scaffold provides a versatile handle for further functionalization, yet the synthesis of nitroindoles is fraught with challenges stemming from the electron-rich and acid-sensitive nature of the indole ring.[4] This guide provides a comparative analysis of prevalent methods for nitroindole synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic goals.
The Challenge of Direct Nitration
Direct nitration of the indole nucleus is notoriously difficult. The high electron density of the pyrrole ring makes it highly susceptible to electrophilic attack, primarily at the C3 position.[4] However, the strongly acidic conditions of classical nitrating agents (e.g., a mixture of nitric and sulfuric acids) can lead to protonation at C3. This deactivates the pyrrole ring and often results in undesirable side reactions, including polymerization.[4][5] Consequently, a variety of alternative methods have been developed to achieve controlled and regioselective nitration.
Comparative Overview of Synthesis Methods
The choice of synthesis method for a particular nitroindole isomer is dictated by the desired regiochemistry, substrate compatibility, and scalability. Below is a comparative analysis of key methodologies.
Direct Nitration with Milder Reagents
To circumvent the issues associated with strong acids, milder nitrating agents have been developed. These reagents are typically used under non-acidic or weakly acidic conditions, preserving the integrity of the indole ring.
-
Benzoyl Nitrate and Ethyl Nitrate: These are non-acidic nitrating agents that can be used to introduce a nitro group, often at the 3-position of the indole ring.[5][6]
-
Ammonium Tetramethylnitrate with Trifluoroacetic Anhydride: A recently developed practical method for the regioselective C3-nitration of indoles under non-acidic and non-metallic conditions.[7][8] This system generates trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent.[7][9] This method demonstrates good functional group tolerance and provides 3-nitroindoles in good to excellent yields.[8][9]
Causality Behind Experimental Choices: The use of non-acidic nitrating agents is a direct response to the acid-lability of the indole core. By avoiding strong acids, polymerization and other side reactions are minimized, leading to cleaner reactions and higher yields of the desired product. The in situ generation of the nitrating species, as in the case of trifluoroacetyl nitrate, allows for better control over the reaction.[7]
Fischer Indole Synthesis of Nitrophenylhydrazones
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. By using appropriately substituted nitrophenylhydrazines as starting materials, various nitroindole isomers can be prepared. This method involves the acid-catalyzed cyclization of a phenylhydrazone.
-
Synthesis of 4-, 5-, 6-, and 7-Nitroindoles: This method has been successfully employed to synthesize all four mononitroindole isomers by cyclizing the corresponding nitrophenylhydrazones of ethyl pyruvate, followed by hydrolysis and decarboxylation.[10] Polyphosphoric acid has been found to be an effective catalyst for the cyclization step.[10]
Causality Behind Experimental Choices: The Fischer indole synthesis builds the indole ring with the nitro group already in place on the starting phenylhydrazine. This circumvents the challenges of direct nitration of the pre-formed indole. The choice of the acidic catalyst is crucial; polyphosphoric acid has proven to be a good catalyst for the cyclization of nitrophenylhydrazones.[10]
Indirect Methods via Indoline Intermediates
To achieve nitration at specific positions, particularly the 7-position, indirect methods involving the protection of the reactive pyrrole ring are often employed. This typically involves the reduction of indole to indoline, followed by a sequence of protection, nitration, deprotection, and aromatization.
-
Synthesis of 7-Nitroindole: A robust method involves the reduction of indole to indoline, followed by N-acetylation and sulfonation at the 2-position.[11] The resulting sodium 1-acetylindoline-2-sulfonate is then nitrated with acetyl nitrate, followed by alkaline hydrolysis to eliminate the protecting groups and aromatize the ring to yield 7-nitroindole.[11]
Causality Behind Experimental Choices: The reduction to indoline temporarily removes the highly reactive double bond of the pyrrole ring, allowing for more controlled electrophilic substitution on the benzene ring. The protecting groups (acetyl and sulfonate) direct the incoming nitro group and can be readily removed in the final step to regenerate the indole scaffold.[11]
Modern Transition-Metal-Free and Catalyzed Methods
Recent advancements have led to the development of novel, often transition-metal-free, methods for constructing the nitroindole core. These methods can offer unique regioselectivity and milder reaction conditions.
-
Synthesis of 6-Nitroindoles: A Cs₂CO₃-promoted intermolecular annulation of dinitrobenzenes with β-enaminones has been developed to regioselectively afford 6-nitroindoles in moderate to good yields.[12][13] This method involves the formation of new C-C and C-N bonds in a single operation under transition-metal-free conditions.[12][13]
Causality Behind Experimental Choices: These modern methods often rely on the specific reactivity of carefully chosen starting materials to control the regiochemical outcome. The use of a base like Cs₂CO₃ promotes the key bond-forming steps without the need for a transition metal catalyst, offering a more sustainable and potentially less toxic synthetic route.[12]
Quantitative Data Summary
| Method | Target Isomer(s) | Key Reagents | Typical Yields | Key Advantages | Key Disadvantages |
| Direct Nitration (Mild) | 3-Nitroindole | (CF₃CO)₂O, (CH₃)₄NNO₃ | Good to Excellent[8][9] | Mild, non-acidic, non-metallic conditions[7][8] | Primarily for C3-nitration |
| Fischer Indole Synthesis | 4-, 5-, 6-, 7-Nitroindoles | Nitrophenylhydrazines, Pyruvic acid derivatives, Polyphosphoric acid | Variable, can be good[10] | Versatile for different isomers | Requires synthesis of substituted hydrazines |
| Indirect (Indoline) Method | 7-Nitroindole | Indole, NaHSO₃, Ac₂O, HNO₃, NaOH | High[11] | High regioselectivity for C7 | Multi-step process |
| Transition-Metal-Free Annulation | 6-Nitroindoles | Dinitrobenzenes, β-enaminones, Cs₂CO₃ | Moderate to Good[12][13] | High regioselectivity, metal-free[12][13] | Substrate scope may be limited |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitroindole via Mild, Non-Acidic Nitration[7][8]
This protocol is adapted from a recently developed method for the regioselective nitration of indoles.[7][8]
-
To a solution of N-Boc-indole (0.5 mmol) in acetonitrile (1 mL), add ammonium tetramethylnitrate (0.55 mmol).
-
Add trifluoroacetic anhydride (1 mL) to the mixture.
-
Stir the reaction at sub-room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and isolate the product by standard workup and purification procedures.
Protocol 2: Synthesis of 7-Nitroindole via an Indoline Intermediate[11]
This protocol outlines a reliable indirect method for the synthesis of 7-nitroindole.
Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
React indole with sodium bisulfite in a suitable reaction vessel to simultaneously reduce the pyrrole ring and introduce a sulfonate group at the 2-position.[11]
-
Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.[11]
Part 2: Nitration
-
Prepare acetyl nitrate by carefully mixing acetic anhydride with nitric acid.
-
Dissolve sodium 1-acetylindoline-2-sulfonate in acetic anhydride or acetic acid.
-
Add the acetyl nitrate solution dropwise to the indoline derivative solution while maintaining the temperature at or below 10°C.[11]
-
Isolate the precipitated nitrated intermediate by filtration.
Part 3: Hydrolysis and Aromatization
-
Transfer the filtered nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide.
-
Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C.[11] This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring to yield 7-nitroindole.[11]
-
Collect the precipitated 7-nitroindole by filtration, wash with water, and dry.
-
Further purify the crude product by recrystallization from warm ethanol and water.[11]
Visualizing Reaction Pathways
Caption: Key synthetic pathways to nitroindoles.
Conclusion
The synthesis of nitroindoles requires careful consideration of the desired isomer and the inherent reactivity of the indole nucleus. While direct nitration remains challenging, a range of reliable methods now exist. For C3-nitration, modern, mild, non-acidic methods offer high efficiency and functional group tolerance. The classic Fischer indole synthesis provides a versatile route to various isomers, provided the corresponding nitrophenylhydrazines are accessible. For challenging targets like 7-nitroindole, indirect methods involving protection and deprotection of an indoline intermediate are highly effective. The continued development of novel synthetic strategies, including transition-metal-free annulations, promises to further expand the toolkit for accessing these valuable compounds. Researchers should select the method that best aligns with their target molecule, available starting materials, and desired scale of synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of Methyl 4-Nitro-1H-indole-6-carboxylate and Its Positional Isomers
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the indole scaffold remains a "privileged structure," forming the backbone of numerous natural products and synthetic drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the molecule's electronic properties and, consequently, its biological activity.[2] This guide provides a comparative analysis of the biological activity of methyl 4-nitro-1H-indole-6-carboxylate and its positional isomers, offering insights for researchers engaged in the development of novel therapeutics. While direct comparative studies on this specific set of isomers are scarce, by synthesizing data from research on various nitroindole derivatives, we can construct a cogent analysis of their potential therapeutic applications, primarily focusing on anticancer and antimicrobial activities.
The Isomeric Landscape: Subtle Changes, Profound Effects
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic distribution. For methyl nitro-1H-indole-6-carboxylates, the primary positional isomers are defined by the location of the nitro (NO₂) group on the benzene portion of the indole ring. The core structures under consideration are:
-
This compound
-
Methyl 5-nitro-1H-indole-6-carboxylate
-
Methyl 7-nitro-1H-indole-6-carboxylate
The position of the electron-withdrawing nitro group influences the molecule's polarity, hydrogen bonding potential, and ability to interact with biological targets, leading to distinct pharmacological profiles.
Comparative Biological Activities: A Synthesis of Available Data
Anticancer Activity: Targeting Key Oncogenic Pathways
Nitroindole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The position of the nitro group appears to be a critical determinant of both potency and mechanism of action.
| Isomeric Scaffold | Reported Anticancer Activity & Mechanism | Key Findings & IC₅₀ Values |
| 4-Nitroindole | Limited specific data on 4-nitro-1H-indole-6-carboxylate. However, the 4-position substitution can influence steric and electronic properties, potentially impacting target binding. | Further investigation is required to elucidate the specific anticancer potential of this isomer. |
| 5-Nitroindole | Potent anticancer activity. Often associated with the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to transcriptional repression.[3][4] Also implicated in the induction of reactive oxygen species (ROS) and cell cycle arrest.[4] | Pyrrolidine-substituted 5-nitroindole derivatives have shown IC₅₀ values in the low micromolar range (e.g., 5.08 µM against HeLa cells). |
| 7-Nitroindole | Exhibits significant cytotoxicity. Also linked to the stabilization of G-quadruplex DNA. Additionally, 7-nitroindole derivatives have been identified as inhibitors of fructose-1,6-bisphosphatase and neuronal nitric oxide synthase (nNOS), suggesting multiple potential mechanisms of anticancer action. | IC₅₀ values vary depending on the specific derivative and cancer cell line. |
Mechanistic Insights: The Role of G-Quadruplex Stabilization
A prominent mechanism for the anticancer activity of 5- and 7-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex DNA structures. These are non-canonical secondary structures that can form in guanine-rich sequences, which are prevalent in the promoter regions of many oncogenes, including c-Myc. By stabilizing the G-quadruplex, the nitroindole derivative can act as a transcriptional repressor, downregulating the expression of the oncoprotein and thereby inhibiting tumor growth.[3]
Caption: G-Quadruplex stabilization by nitroindole derivatives.
Antimicrobial Activity: Disrupting Microbial Growth
The nitro group is a well-known pharmacophore in antimicrobial agents.[2][5] Nitroaromatic compounds often exert their antimicrobial effects through bioreduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen intermediates. These intermediates can cause damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death.[2][5]
While specific comparative data for the methyl nitro-1H-indole-6-carboxylate isomers is limited, the general principles of nitroaromatic antimicrobial activity suggest that all isomers likely possess some level of antimicrobial potential. The differences in their activity would likely stem from variations in their uptake by microbial cells and the efficiency of their intracellular reduction, which are influenced by the position of the nitro group. Indole derivatives, in general, have shown promising antimicrobial activity against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Experimental Protocols
For researchers wishing to evaluate the biological activities of these compounds, the following are standard, validated protocols.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
-
Bacterial/fungal inoculum (adjusted to a standard concentration, e.g., 0.5 McFarland)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (a known antimicrobial agent), a negative control (inoculum in broth without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The available evidence strongly suggests that the positional isomerism of the nitro group on the indole-6-carboxylate scaffold is a critical factor in determining biological activity. Derivatives based on the 5-nitro and 7-nitroindole cores appear to be particularly promising as anticancer agents, with mechanisms involving the stabilization of G-quadruplex DNA. All isomers likely possess some degree of antimicrobial activity, a characteristic feature of nitroaromatic compounds.
This guide highlights the need for direct, head-to-head comparative studies of this compound and its isomers to definitively establish their structure-activity relationships. Such research would be invaluable for the rational design of more potent and selective therapeutic agents. Future investigations should focus on synthesizing these specific isomers and evaluating them in a panel of cancer cell lines and against a broad spectrum of microbial pathogens. Mechanistic studies to elucidate their precise modes of action will also be crucial for their further development as drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. turkjps.org [turkjps.org]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Nitroindole Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous biologically active compounds. The introduction of a nitro group to this versatile heterocycle dramatically alters its electronic properties and biological activities, opening new avenues for drug design. This guide provides an in-depth technical comparison of 4-nitroindole derivatives, examining their structure-activity relationships (SAR), performance against alternative compounds, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this unique chemical class.
The Significance of the Nitro Group's Position on the Indole Scaffold
The position of the nitro group on the indole ring profoundly influences the molecule's biological activity. While 5- and 6-nitroindoles have been more extensively studied, 4-nitroindole derivatives present a distinct profile that warrants careful consideration.
A study on the mutagenic activity of nitroindoles in Salmonella typhimurium revealed that the placement of the nitro group is critical. Derivatives with a nitro group at the C4 or C7 position were found to be weakly or non-mutagenic, whereas those with the nitro group at C2, C5, or C6 exhibited measurable mutagenic activity[1]. This initial finding underscores the importance of the 4-nitro substitution for potentially safer drug candidates.
Further differentiation is observed in their application as universal bases in oligonucleotides. A comparative study of 4-, 5-, and 6-nitroindoles demonstrated that the 5-nitroindole derivative provided superior duplex stability[2]. While this may suggest a disadvantage for 4-nitroindoles in this specific application, it highlights the nuanced structure-function relationships that can be exploited for different therapeutic targets.
Comparative Analysis of Anticancer Activity: 4-Nitroindoles vs. Positional Isomers and Non-Nitro Alternatives
While direct comparative studies on the anticancer activity of 4-nitroindole derivatives against their 5- and 6-nitro counterparts are limited, valuable insights can be gleaned from the available data on 5-nitroindole derivatives and by considering non-nitro bioisosteric replacements.
Performance of 5-Nitroindole Derivatives
Research has demonstrated the potent anticancer activity of 5-nitroindole derivatives. For instance, a series of pyrrolidine-substituted 5-nitroindoles were synthesized and shown to bind to the c-Myc G-quadruplex DNA, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells[3][4]. Two lead compounds from this study exhibited IC50 values of 5.08 µM and 5.89 µM against HeLa cells[3].
Table 1: Anticancer Activity of Representative 5-Nitroindole Derivatives against HeLa Cells
| Compound | Structure | IC50 (µM) against HeLa Cells | Mechanism of Action |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91[3] | c-Myc G-quadruplex binder, induces cell-cycle arrest |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73[3] | c-Myc G-quadruplex binder, induces cell-cycle arrest |
Bioisosteric Replacement of the Nitro Group
The nitro group, while often contributing to biological activity, can sometimes be associated with toxicity. Therefore, exploring bioisosteric replacements is a crucial aspect of drug development. Bioisosteres are functional groups with similar steric and electronic properties that can replace another group without significantly altering the biological activity, while potentially improving the pharmacokinetic or toxicological profile.
One promising bioisostere for the nitro group is the trifluoromethyl (CF3) group . A study on CB1 receptor positive allosteric modulators, which initially featured a 3-nitroalkyl-2-phenyl-indole structure, successfully replaced the aliphatic nitro group with a trifluoromethyl group. The resulting CF3-containing compounds were generally more potent and exhibited improved in vitro metabolic stability compared to their nitro counterparts[5][6].
Another potential bioisostere is the azaindole scaffold , where a nitrogen atom replaces a CH group in the indole ring. 4-azaindole, for instance, can act as a bioisostere of indole and has been successfully used to develop potent kinase inhibitors with improved physicochemical properties such as lower lipophilicity and enhanced aqueous solubility[7].
Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway
While specific experimental evidence for the modulation of the PI3K/Akt/mTOR pathway by 4-nitroindole derivatives is still emerging, the broader class of indole compounds has been extensively shown to target this critical signaling cascade, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple points[5][8]. They can directly inhibit the phosphorylation and activation of Akt and also suppress the activation of PI3K[5]. Downstream, this leads to the inhibition of mTOR, a key regulator of protein synthesis and cell growth[5].
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// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth [label="Promotion"]; Akt -> Apoptosis [label="Inhibition", arrowhead=tee];
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// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Figure 1: Proposed Mechanism of Action of 4-Nitroindole Derivatives on the PI3K/Akt/mTOR Pathway. Based on the activity of related indole compounds, 4-nitroindole derivatives are hypothesized to inhibit key kinases in this pathway, leading to decreased cell proliferation and increased apoptosis.
Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 4-nitroindole derivatives.
Synthesis of 4-Nitroindole
This protocol is adapted from a reliable procedure published in Organic Syntheses.
Figure 2: Synthetic Workflow for 4-Nitroindole.
Materials:
-
2-Methyl-3-nitroaniline
-
Triethyl orthoformate
-
Diethyl oxalate
-
Potassium ethoxide
-
Dry dimethylformamide (DMF)
-
Dry dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Formation of the Imidate: React 2-methyl-3-nitroaniline with triethyl orthoformate to form ethyl N-(2-methyl-3-nitrophenyl)formimidate.
-
Preparation of the Cyclizing Agent: In a separate flask, dissolve diethyl oxalate in dry DMF and add potassium ethoxide with vigorous stirring under cooling.
-
Cyclization: Immediately pour the solution from step 2 into a flask containing the ethyl N-(2-methyl-3-nitrophenyl)formimidate dissolved in dry DMSO.
-
Reaction: Stir the resulting deep-red solution for 1 hour at approximately 40°C.
-
Work-up and Purification: Pour the reaction mixture into ice water to precipitate the crude 4-nitroindole. The product can be purified by recrystallization from methanol or ethanol, or by sublimation.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
4-nitroindole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-nitroindole derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Screening and Characterization
A systematic workflow is crucial for the efficient evaluation of a library of synthesized compounds.
Figure 3: Experimental Workflow for the Evaluation of 4-Nitroindole Derivatives.
Conclusion and Future Directions
4-Nitroindole derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. Their distinct structure-activity relationship, influenced by the position of the nitro group, offers opportunities for the design of potent and potentially safer drug candidates. While direct comparative data is still somewhat limited, the available evidence suggests that 4-nitroindoles warrant further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the anticancer activity of 4-nitroindole derivatives with their 5-, 6-, and 7-nitro isomers, as well as non-nitro bioisosteres, against a panel of cancer cell lines.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets of 4-nitroindole derivatives and confirming their effects on signaling pathways such as PI3K/Akt/mTOR through detailed molecular biology studies.
-
In Vivo Efficacy: Advancing lead compounds identified from in vitro studies into preclinical animal models to evaluate their in vivo efficacy and safety profiles.
By systematically exploring the structure-activity relationships and mechanisms of action of 4-nitroindole derivatives, the scientific community can unlock their full therapeutic potential and contribute to the development of novel and effective treatments for a range of diseases.
References
- 1. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in Indole Synthesis: From Traditional Workhorses to Modern Innovations
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the efficient synthesis of substituted indoles remains a topic of intense research and development. This guide provides an in-depth comparison of various catalytic systems for indole synthesis, moving beyond a simple recitation of methods to offer insights into the practical advantages, limitations, and mechanistic underpinnings of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their specific synthetic challenges.
The Evolving Landscape of Indole Synthesis
Historically, indole synthesis has been dominated by classical named reactions, such as the Fischer, Bischler, and Reissert syntheses, which often require harsh conditions and offer limited functional group tolerance. The advent of transition metal catalysis has revolutionized the field, introducing milder and more versatile methodologies. Today, a diverse toolkit of catalysts, including those based on palladium, copper, gold, and iron, as well as organocatalysts and photocatalysts, provides chemists with unprecedented control over the construction of the indole nucleus.
This guide will explore the efficacy of these different catalytic systems through a comparative lens, supported by experimental data and detailed protocols for key transformations.
Performance Comparison of Key Catalytic Systems
The choice of catalyst is dictated by a multitude of factors, including cost, availability, substrate scope, desired substitution pattern, and green chemistry considerations. The following tables provide a comparative overview of the performance of several leading catalytic systems in indole synthesis.
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Disubstituted Indoles
| Catalyst System | Typical Reaction | Starting Materials | General Conditions | Yields (%) | Key Advantages | Key Disadvantages |
| Palladium(0)/Phosphine Ligand | Larock Indole Synthesis[1][2] | o-Haloaniline, Alkyne | Base (e.g., K₂CO₃), 60-110 °C | 80-95+[2][3] | Excellent functional group tolerance, high regioselectivity, broad substrate scope.[2] | Cost of palladium and ligands, potential for heavy metal contamination. |
| Copper(I) Iodide | Castro-Stephens/Sonogashira Coupling followed by cyclization[4] | o-Iodoaniline, Terminal Alkyne | Base (e.g., Et₃N), often in DMF, 100-120 °C | 70-90+[5] | Lower cost than palladium, good for N-H indoles.[5] | Often requires stoichiometric copper, can have lower functional group tolerance than palladium. |
| Gold(I) or Gold(III) Salts | Intramolecular Hydroarylation[6][7][8][9] | o-Alkynyl-aniline | Room temperature to 80 °C, often in organic solvents. | 85-95+[10] | Very mild reaction conditions, high efficiency, unique reactivity with allenes and alkynes.[6][7][8][9][10] | High cost of gold catalysts. |
| Iron(II) or (III) Salts | Reductive Cyclization/ C-H Functionalization | o-Nitrostyrene or other precursors | Varies, often requires a reductant. | 60-85+ | Low cost, environmentally benign. | Can require stoichiometric reagents, and the field is less developed than palladium or copper catalysis. |
| Brønsted or Lewis Acids (e.g., ZnCl₂, PPA) | Fischer Indole Synthesis[11][12][13][14] | Phenylhydrazine, Ketone/Aldehyde | Often harsh acidic conditions, high temperatures. | 70-85+[13] | Inexpensive reagents, a classic and well-established method. | Limited functional group tolerance, can produce regioisomeric mixtures, harsh conditions.[12] |
Table 2: Comparison of Catalysts for Asymmetric Indole Functionalization
| Catalyst System | Typical Reaction | Substrates | Chiral Induction | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts Alkylation[15][16] | Indole, Electrophile (e.g., imine, nitroalkene) | Brønsted acid catalysis | 85-99+[17] | Metal-free, high enantioselectivity, operational simplicity.[15][16][17] | Catalyst loading can be higher than metal catalysts. |
| Chiral Copper(II)/BOX Complexes | Asymmetric Friedel-Crafts Alkylation | Indole, Electrophile | Lewis acid catalysis | 90-99+ | Low catalyst loadings, high turnovers. | Potential for metal contamination. |
| Chiral Gold(I)/Phosphine Complexes | Asymmetric Intramolecular Hydroarylation[6][7] | Allenyl- or Alkynyl-indoles | π-acid catalysis | 90-95+[6][7] | High enantioselectivity for specific transformations. | High cost of catalyst and ligands. |
Experimental Workflows and Mechanistic Insights
To provide a practical understanding of these catalytic systems, this section details the experimental workflow for three distinct and widely used methods for indole synthesis.
Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile method for the preparation of 2,3-disubstituted indoles from o-haloanilines and alkynes.[1][2][18] The use of a palladium catalyst allows for a broad substrate scope and high functional group tolerance under relatively mild conditions.[2]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and K₂CO₃ (2.5 equiv.). The tube is evacuated and backfilled with argon three times.
-
Addition of Reagents: The o-iodoaniline (1.0 equiv.), the alkyne (1.2 equiv.), and anhydrous DMF are added via syringe.
-
Reaction: The mixture is stirred at 80-100 °C and the reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle:
The mechanism of the Larock indole synthesis involves an initial oxidative addition of the o-haloaniline to the Pd(0) catalyst, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product.[1]
Caption: Catalytic cycle for the Larock indole synthesis.
Classic Fischer Indole Synthesis with a Lewis Acid Catalyst
The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles.[13][14] It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[13][14] While effective, this method often requires harsh conditions.
Experimental Protocol:
-
Formation of Hydrazone: Phenylhydrazine (1.0 equiv.) and the desired ketone or aldehyde (1.0 equiv.) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated by filtration or used directly.
-
Cyclization: The crude hydrazone is added to a flask containing a Lewis acid catalyst, such as anhydrous ZnCl₂ (2.0 equiv.).
-
Reaction: The mixture is heated to 150-180 °C for 1-3 hours.
-
Workup: After cooling, the reaction mixture is treated with aqueous HCl and extracted with diethyl ether. The organic layers are combined, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Reaction Mechanism:
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement (a Claisen-type rearrangement) under acidic conditions to form a di-imine intermediate. This intermediate then cyclizes and eliminates ammonia to afford the aromatic indole.[14]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indoles
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral indole derivatives, avoiding the use of transition metals.[15][16] Chiral Brønsted acids, such as phosphoric acids, can effectively catalyze the asymmetric Friedel-Crafts reaction of indoles with various electrophiles.[15][16]
Experimental Protocol:
-
Reaction Setup: To a vial is added the chiral phosphoric acid catalyst (5-10 mol%), followed by the indole (1.2 equiv.) and the electrophile (e.g., an N-Boc imine, 1.0 equiv.).
-
Solvent and Temperature: Anhydrous toluene or another suitable solvent is added, and the mixture is stirred at the optimized temperature (often ranging from -20 °C to room temperature).
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC to determine conversion and enantioselectivity.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to afford the enantioenriched product.
Mechanism of Asymmetric Induction:
The chiral phosphoric acid catalyst activates the electrophile through hydrogen bonding, creating a chiral environment. The indole then attacks the activated electrophile in a stereocontrolled manner, leading to the formation of the product with high enantioselectivity.
Caption: General principle of organocatalytic asymmetric Friedel-Crafts alkylation.
Future Perspectives and Conclusion
The field of catalytic indole synthesis continues to evolve at a rapid pace. Current research focuses on the development of more sustainable and economical catalysts, such as those based on earth-abundant metals like iron and copper, as well as novel photocatalytic methods that utilize visible light as a renewable energy source.[19][20] The pursuit of ever more efficient and selective asymmetric methodologies will undoubtedly lead to the discovery of new catalysts and transformations, further expanding the synthetic chemist's toolbox for accessing complex indole-containing molecules.
This guide has provided a comparative analysis of key catalytic systems for indole synthesis, highlighting their respective strengths and weaknesses. By understanding the underlying principles and practical considerations of each method, researchers can make more strategic decisions in their synthetic planning, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gold(I)-catalyzed intramolecular enantioselective hydroarylation of allenes with indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold(I)-Catalyzed Hydroarylation of Allenes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 11. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. testbook.com [testbook.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Organocatalytic strategies for the asymmetric functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synarchive.com [synarchive.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-, 5-, and 6-Nitroindole Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of a molecular scaffold is a critical decision point, profoundly influencing the trajectory of a research program. Nitroindoles, valued as versatile intermediates in the synthesis of pharmacologically active agents, present a case in point where isomeric variations can dictate the ultimate success of a lead candidate.[1][2] The position of the nitro group on the indole ring not only modulates the molecule's biological activity but also its inherent stability—a crucial parameter affecting synthesis, storage, formulation, and bioavailability.
This guide provides an in-depth comparison of the stability of three key positional isomers: 4-nitroindole, 5-nitroindole, and 6-nitroindole. While direct, comprehensive comparative stability studies are not extensively documented in publicly available literature, this document synthesizes the existing data and provides a framework of established experimental protocols to empower researchers to generate critical comparative data in their own laboratories.[3]
Understanding Stability: Key Physicochemical Properties
A foundational assessment of stability often begins with fundamental physicochemical properties. The melting point, for instance, can be an initial indicator of the thermal stability of the crystal lattice.
| Property | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole |
| Melting Point (°C) | 205-207[4][5] | 140-142[6][7] | 137-143[8] |
| Appearance | Yellowish-brown crystals[8] | Yellow-Green Crystalline Solid[3] | Yellow to orange to brown crystals or powder[8] |
| CAS Number | 4769-97-5[4] | 6146-52-7[6] | 4769-96-4[1] |
From this data, 4-nitroindole exhibits a significantly higher melting point, suggesting a more stable crystal lattice and potentially greater thermal stability in the solid state compared to the 5- and 6-nitro isomers.
Comparative Photostability: Insights from UV-Vis Absorption Spectra
Photostability is a critical parameter, particularly for compounds that may be handled under ambient light or developed into formulations exposed to light.[9] The first step in photodegradation is the absorption of light. The UV-Vis absorption spectra of the three isomers in 2-propanol reveal key differences in their light-absorbing properties.[8]
-
4-Nitroindole : The absorption spectrum of 4-nitroindole extends the furthest into the visible range, making it a true visible chromophore.[2][8] This characteristic suggests a higher susceptibility to degradation upon exposure to a broader spectrum of light, including ambient laboratory conditions.
-
5-Nitroindole : The absorption spectrum of 5-nitroindole is largely confined to the near-UV range, with a peak located at 322 nm.[8]
-
6-Nitroindole : Similar to the 5-nitro isomer, 6-nitroindole primarily absorbs in the near-UV range; however, it exhibits two maxima in this region.[8]
This spectroscopic data implies that 5- and 6-nitroindole are likely to be more photostable under visible light compared to 4-nitroindole. However, all three isomers are susceptible to degradation under UV irradiation.
A Note on Duplex Stability in Oligonucleotides
Interestingly, a study investigating the use of these nitroindoles as universal base analogues in oligodeoxynucleotides found the order of duplex stability to be 5-nitroindole > 4-nitroindole > 6-nitroindole.[10][11] While this is a highly specific application and reflects interactions within a larger biomolecule, it provides a rare direct comparison and highlights that 5-nitroindole can confer significant stability in certain molecular contexts.
Experimental Protocols for Comprehensive Stability Assessment
To generate robust, comparative stability data, a forced degradation study is the industry-standard approach.[7] This involves subjecting the compounds to a range of stress conditions to identify degradation pathways and quantify their relative stabilities.
Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Detailed Methodologies
1. Thermal Stability Assessment (DSC/TGA)
-
Objective: To determine the melting point, heat of fusion, and decomposition temperature of each isomer.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Place the pan in a Differential Scanning Calorimeter (DSC) instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine the melting endotherm.
-
For Thermogravimetric Analysis (TGA), heat the sample in a TGA instrument under similar conditions and monitor the mass loss as a function of temperature to identify the onset of thermal decomposition.[12][13]
-
2. Chemical Stability: Hydrolysis
-
Objective: To assess the susceptibility of the isomers to acid and base-catalyzed hydrolysis.
-
Protocol:
-
To separate aliquots of a stock solution (e.g., 1 mg/mL in a suitable organic solvent), add an equal volume of 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.[14]
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[14]
-
At specified time points, withdraw samples, neutralize them, and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
3. Chemical Stability: Oxidation
-
Objective: To evaluate the stability of the isomers in the presence of an oxidizing agent.
-
Protocol:
-
To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).[14]
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze the samples by HPLC at specified time points to determine the extent of degradation.
-
4. Photostability Assessment
-
Objective: To determine the light sensitivity of the isomers according to ICH Q1B guidelines.[15]
-
Protocol:
-
Expose solutions of each isomer to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][15]
-
Simultaneously, keep control samples of each isomer in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC to quantify any photodegradation.
-
Logical Framework for Stability Assessment
Caption: Logical framework for comparative stability testing.
Conclusion and Recommendations
The available data suggests that 4-nitroindole is the most thermally stable isomer in the solid state, as indicated by its significantly higher melting point. However, its UV-Vis absorption profile, which extends into the visible spectrum, implies it is the most susceptible to photodegradation.
Conversely, 5-nitroindole and 6-nitroindole exhibit lower melting points but are likely to be more photostable under visible light. The superior performance of 5-nitroindole in stabilizing oligonucleotide duplexes suggests it may possess favorable non-covalent interaction properties.[10]
Based on this integrated analysis, 5-nitroindole emerges as a potentially more robust candidate for applications where photostability and solution-phase stability are paramount. However, for applications where high thermal stability in the solid state is the primary concern, 4-nitroindole may be preferable, provided it is adequately protected from light.
Ultimately, the choice of isomer will depend on the specific application and the environmental stresses the molecule will encounter. It is strongly recommended that researchers perform the outlined forced degradation studies to generate direct comparative data tailored to their specific formulation and processing conditions. This empirical approach is the most reliable way to select the optimal nitroindole isomer for successful drug development and chemical research.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Nitroindole [webbook.nist.gov]
- 5. Phenol, 4-nitro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 13. azom.com [azom.com]
- 14. spectrabase.com [spectrabase.com]
- 15. acp.copernicus.org [acp.copernicus.org]
A Senior Application Scientist's Guide to the Analytical Validation of HPLC Methods for Nitroindole Analysis
Welcome to this in-depth technical guide on the analytical validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of nitroindoles. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the results generated are accurate, reliable, and fit for their intended purpose. This guide moves beyond a simple checklist of validation parameters. It is designed to provide a deep, causal understanding of why certain experimental choices are made, grounding every protocol in the principles of scientific integrity and regulatory compliance.
Nitroindoles, such as 5-nitroindole and 7-nitroindole, are important heterocyclic scaffolds in medicinal chemistry, often investigated for their potential anticancer and biological activities.[1][2] Their accurate quantification and impurity profiling are critical for drug development, from early-stage discovery to final quality control. HPLC, due to its high sensitivity and resolving power, is the workhorse technique for this purpose.[3] However, the unique chemical properties of nitroindoles—possessing both a polar nitro group and a relatively nonpolar indole ring—present specific challenges that demand a robust and well-validated analytical method.[4][5]
This guide provides full editorial control to explore the nuances of validating an HPLC method for these specific compounds, drawing upon internationally harmonized guidelines from the ICH, FDA, and EMA to ensure a globally compliant approach.[6][7][8]
The Validation Workflow: A Holistic View
Before delving into individual parameters, it's essential to visualize the overall validation process. The workflow is not merely a sequence of disconnected experiments but an integrated strategy where each step builds upon the last to create a comprehensive picture of the method's performance.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. Nitroindole | C8H6N2O2 | CID 43297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Nitroindole | C8H6N2O2 | CID 23396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 4-nitro-1H-indole-6-carboxylate Isomers
Abstract
The regiochemistry of substituents on the indole scaffold is a critical determinant of biological activity in drug discovery and development. Minor positional changes of functional groups can lead to profound differences in pharmacological profiles. However, for the synthetic chemist, confirming the precise isomeric structure of a polysubstituted indole can be a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of methyl 4-nitro-1H-indole-6-carboxylate and its key positional isomers. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that enable unambiguous structural assignment. This document serves as a practical reference for researchers, scientists, and drug development professionals working with substituted indole derivatives.
Introduction: The Challenge of Isomerism in Indole Chemistry
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of multiple substituents, such as the electron-withdrawing nitro (-NO₂) and methyl carboxylate (-COOCH₃) groups, creates a set of positional isomers, each with unique electronic and steric properties. Differentiating these isomers is non-trivial, as they share the same molecular formula and mass. This guide focuses on establishing clear, data-supported spectroscopic criteria for distinguishing this compound from its isomers, particularly methyl 6-nitro-1H-indole-4-carboxylate and methyl 5-nitro-1H-indole-2-carboxylate, which represent common synthetic variants.
The choice of analytical technique is paramount. While methods like chromatography can separate isomers, spectroscopy provides the definitive structural information required for confirmation. The electronic interplay between the electron-donating indole nitrogen and the electron-withdrawing substituents creates a unique electronic environment for each proton and carbon atom, which is directly observable by NMR spectroscopy.[1][2] Similarly, the vibrational modes of the functional groups and their fragmentation patterns in mass spectrometry provide orthogonal data points for a confident structural assignment.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-nitro-1H-indole-6-carboxylate
This document provides a detailed, step-by-step protocol for the proper disposal of methyl 4-nitro-1H-indole-6-carboxylate (CAS No. 1000343-62-3). As a specialized nitroaromatic indole derivative, this compound requires careful handling and adherence to stringent disposal protocols to ensure laboratory safety, protect personnel, and maintain environmental compliance. The procedures outlined below are synthesized from established chemical safety principles and regulatory guidelines, addressing the compound's implicit hazards based on its functional groups.
The foundational principle of this guide is risk mitigation. Due to the presence of the nitro group on an aromatic system, this compound must be treated as a potentially reactive and toxic substance. Aromatic nitro-compounds are known for their energetic properties and biological activity, necessitating a cautious approach that precludes disposal via standard laboratory drains or general waste streams.[1]
Part 1: Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for an expert inference of its hazard profile based on well-documented analogous compounds.
Chemical Identity:
-
Name: this compound[2]
-
CAS Number: 1000343-62-3[2]
-
Molecular Formula: C₁₀H₈N₂O₄[2]
-
Structural Class: Nitroaromatic Compound, Indole Derivative
Inferred Hazards:
-
Toxicity: Aromatic nitro-compounds as a class are frequently classified as toxic.[3] Exposure routes of concern are inhalation, ingestion, and skin contact. Similar compounds, like p-Nitroaniline, are known to be potent methemoglobin formers, which can impair oxygen transport in the blood, with symptoms like cyanosis potentially being delayed.[4] Therefore, it is prudent to handle this compound as toxic.
-
Reactivity and Instability: The nitro group makes the compound energetic. Aromatic nitro-compounds can be unstable and may decompose violently upon heating or under alkaline conditions. They are often incompatible with strong reducing agents, strong bases, and metals, as these can initiate vigorous or explosive reactions.
-
Environmental Hazard: Many nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects.[4] Improper disposal can lead to significant environmental contamination.[5]
Given this profile, under no circumstances should this compound or its containers be disposed of in general trash or down the sewer system .[6][7] It must be managed as regulated hazardous waste from its point of generation to its final disposal ("cradle to grave").[1][8]
Part 2: Standard Operating Procedure for Disposal
This protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and standards set by the Occupational Safety and Health Administration (OSHA).[9][10]
Step 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense. Before handling the chemical for disposal, ensure the following are worn:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area, preferably within a chemical fume hood.[4]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[11]
-
Designate as Solid Hazardous Waste: this compound should be disposed of as a solid chemical waste.
-
Select an Appropriate Container:
-
Label the Container Correctly: Improper labeling is a common and serious compliance violation. The label must include:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of the operator.[11][12]
-
Storage Conditions:
-
Keep the container tightly closed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.
-
Store in a secondary containment bin to control any potential leaks.
-
Ensure the SAA is away from heat sources, direct sunlight, and incompatible materials (especially acids, bases, and reducing agents).[11]
-
Step 4: Final Disposal
-
Contact EHS: Once the container is full or has been in the SAA for an extended period (approaching institutional limits, typically less than one year), contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[11][12]
-
Professional Disposal: The EHS department will consolidate the waste for transport by a licensed hazardous waste disposal contractor, who will manage its final treatment, typically via high-temperature incineration.[10]
Part 3: Disposal of Contaminated Materials and Spill Management
-
Contaminated Labware: Disposable items such as weighing paper, pipette tips, and gloves that are contaminated with this compound must be placed in the designated solid hazardous waste container.
-
Empty Containers: The original chemical container is considered hazardous waste. Do not rinse it into the sink. Place the empty, sealed container in a designated solid waste stream for hazardous materials or follow your institution's specific procedure for empty container disposal.
-
Spill Cleanup:
-
Evacuate non-essential personnel and restrict access to the area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Summary and Visual Guides
Disposal Do's and Don'ts
| Do's | Don'ts |
| ✅ Wear appropriate PPE (goggles, gloves, lab coat). | ❌ Do NOT pour down the drain. |
| ✅ Treat as toxic and reactive hazardous waste. | ❌ Do NOT dispose of in regular trash. |
| ✅ Segregate from incompatible chemicals. | ❌ Do NOT mix with other waste streams without EHS approval. |
| ✅ Use a labeled, compatible, and sealed container.[12] | ❌ Do NOT leave the waste container open.[8] |
| ✅ Store in a designated Satellite Accumulation Area.[11] | ❌ Do NOT heat or mix with strong acids, bases, or reducing agents. |
| ✅ Arrange for pickup through your EHS department. | ❌ Do NOT attempt to neutralize the chemical yourself. |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. This compound | 1000343-62-3 [sigmaaldrich.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cswab.org [cswab.org]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. pfw.edu [pfw.edu]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
